3-Fluoro-5-(hydroxymethyl)phenylboronic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-fluoro-5-(hydroxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3,10-12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNFWNSYUVQREC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)CO)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146614-40-5 | |
| Record name | 3-Fluoro-5-(hydroxymethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to 3-Fluoro-5-(hydroxymethyl)phenylboronic acid, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the commercially available 3-bromo-5-fluorobenzyl alcohol and proceeds through a four-step sequence involving protection of the benzylic alcohol, formation of a Grignard reagent, subsequent borylation, and final deprotection. This guide offers a detailed, step-by-step methodology, explains the rationale behind experimental choices, and provides insights into reaction mechanisms and potential challenges. All quantitative data is summarized for clarity, and key transformations are illustrated with diagrams to enhance understanding.
Introduction
This compound is a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility stems from its trifunctional nature: the boronic acid moiety allows for participation in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, the fluorine atom can enhance metabolic stability and binding affinity of target molecules, and the hydroxymethyl group provides a site for further functionalization. This guide details a reliable synthetic route, emphasizing experimental integrity and reproducibility.
Overall Synthetic Strategy
The synthesis of this compound from 3-bromo-5-fluorobenzyl alcohol is predicated on the temporary masking of the reactive hydroxyl group to allow for the formation of an organometallic intermediate. The acidic proton of the alcohol is incompatible with the highly basic nature of Grignard reagents. Therefore, a protection-deprotection strategy is essential. The chosen protecting group is the tert-butyldimethylsilyl (TBDMS) group, which is readily introduced, stable to the conditions of Grignard reagent formation, and can be cleanly removed in the final step.
The overall transformation is depicted in the following workflow:
An In-depth Technical Guide to 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-(hydroxymethyl)phenylboronic acid, identified by the CAS Number 1146614-40-5 , is a specialized boronic acid derivative that has garnered significant attention in medicinal chemistry and materials science.[1][2][3][4][5][6] Its unique trifunctional structure—featuring a boronic acid, a fluorine atom, and a hydroxymethyl group on a phenyl ring—makes it a highly versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, safety and handling protocols, and its pivotal role in advanced chemical synthesis, particularly in the development of novel therapeutic agents.
The strategic incorporation of both a fluorine atom and a hydroxymethyl group imparts distinct and advantageous characteristics to the molecule. The fluorine atom can significantly enhance the metabolic stability and binding affinity of target molecules, while the hydroxymethyl group offers a reactive site for further chemical modifications.[7] This combination makes the compound an invaluable reagent for creating complex molecules, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[7]
Physicochemical and Safety Properties
Understanding the fundamental properties of this compound is crucial for its effective use and safe handling in a laboratory setting.
Core Properties
The key physicochemical properties are summarized in the table below, compiled from various suppliers and safety data sheets.
| Property | Value | Source(s) |
| CAS Number | 1146614-40-5 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₇H₈BFO₃ | [1][2][6][7] |
| Molecular Weight | 169.95 g/mol | [1][2][4][6][7] |
| Appearance | White to off-white or light yellow solid/powder | [3][7] |
| Purity | Typically ≥95% | [7] |
| InChI Key | BLNFWNSYUVQREC-UHFFFAOYSA-N | [1][4] |
| Storage Conditions | Store in an inert atmosphere at 2-8°C | [1] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.[1][2]
Hazard Statements:
Precautionary Measures: Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[8][9] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[8][9] In case of contact, wash skin thoroughly with soap and water, and for eye contact, rinse cautiously with water for several minutes.[8][9]
The Suzuki-Miyaura Coupling: A Core Application
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically to create biaryl compounds.[10]
The Catalytic Cycle
The mechanism involves a palladium(0) catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The presence of a base is crucial for activating the boronic acid for the transmetalation step.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Experimental Protocol
Below is a general, illustrative protocol for a Suzuki-Miyaura coupling reaction using an aryl boronic acid like this compound.
Materials:
-
Aryl Halide (e.g., 4-iodoanisole) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst under the inert atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired biaryl compound.
Strategic Importance in Drug Discovery
The specific functional groups on this compound provide distinct advantages in the design of new drug candidates.
The Role of the Fluorine Atom
Fluorine is a bioisostere of a hydrogen atom but possesses unique properties due to its high electronegativity and small size.[4] Its incorporation into a drug molecule can:
-
Block Metabolic Oxidation: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.[1][3]
-
Enhance Binding Affinity: Fluorine can participate in favorable electrostatic interactions with protein targets, potentially increasing the potency of a drug candidate.[4]
-
Modulate Physicochemical Properties: It can alter a molecule's lipophilicity and pKa, which affects its absorption, distribution, metabolism, and excretion (ADME) profile.[1][3]
Caption: Key benefits of fluorine incorporation in medicinal chemistry.
The Hydroxymethyl Group as a Functional Handle
The -CH₂OH group is a versatile functional handle that provides a site for further synthetic elaboration.[12] This is critical for:
-
Improving Solubility: The hydroxyl group is polar and can participate in hydrogen bonding, which often improves the aqueous solubility of a compound—a crucial factor for drug delivery.[12]
-
Derivatization: It can be easily oxidized to an aldehyde or carboxylic acid, or converted into an ether, ester, or halide, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.
-
Pharmacophore Interaction: The hydroxymethyl group can act as a hydrogen bond donor or acceptor, enabling critical interactions with biological targets like enzymes or receptors.[12]
Conclusion
This compound is more than a simple chemical reagent; it is a strategically designed building block that empowers chemists to address key challenges in drug discovery and materials science. Its ability to participate in robust C-C bond-forming reactions, combined with the beneficial properties imparted by its fluorine and hydroxymethyl substituents, ensures its continued relevance in the synthesis of complex, high-value molecules. A thorough understanding of its properties, reactivity, and handling is essential for any scientist looking to leverage its unique potential.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. mdpi.com [mdpi.com]
- 4. chemxyne.com [chemxyne.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid, a key building block in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer insights into the causality behind experimental choices and to provide a framework for the practical application of this versatile compound.
Introduction: A Molecule of Interest
This compound, with the CAS number 1146614-40-5, has garnered significant attention in synthetic and medicinal chemistry.[1][2][3][4] Its utility stems from the unique interplay of its three functional groups: the boronic acid, the fluorine atom, and the hydroxymethyl group. The boronic acid moiety is a cornerstone of Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[1] The strategic placement of a fluorine atom can significantly influence the electronic properties of the molecule, enhancing metabolic stability and binding affinity of derivative compounds.[1] Furthermore, the hydroxymethyl group offers a valuable site for further functionalization, adding to the compound's synthetic versatility.[1] This guide will delve into the essential physicochemical properties that underpin the reactivity, stability, and handling of this important reagent.
Chemical Identity and Structure
The structural integrity of a reagent is the foundation of its reliable application in any synthetic protocol. The identity of this compound is established through its unique molecular formula and structure.
| Property | Value | Source |
| Chemical Name | This compound | [1][2][3][4] |
| CAS Number | 1146614-40-5 | [1][2][3][4] |
| Molecular Formula | C₇H₈BFO₃ | [1][3][5][6] |
| Molecular Weight | 169.95 g/mol | [1][3][5][6] |
| InChI Key | BLNFWNSYUVQREC-UHFFFAOYSA-N | [2] |
The following diagram illustrates the logical workflow for confirming the identity of a new batch of this compound.
Caption: Workflow for identity and purity confirmation.
While specific spectral data for this compound is not publicly available, supplier information confirms that the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are consistent with the assigned structure.[1]
Physical and Chemical Properties: A Quantitative Overview
| Property | Value | Source |
| Physical Form | Solid. Often described as a white to yellow or off-white to light yellow powder. | [1][7] |
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| Solubility | Not Available | |
| pKa | Not Available | |
| Purity | Typically ≥95% - 97% | [1][2] |
Experimental Protocols for Physicochemical Property Determination
To ensure scientific rigor and reproducibility, the following sections detail standardized experimental methodologies for determining the key physicochemical properties of this compound.
Determination of Melting Point
The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.
Protocol:
-
Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.
Determination of Solubility
Solubility data is crucial for selecting appropriate solvents for reactions, purification, and analytical method development.
Protocol: Isothermal Shake-Flask Method
-
Solvent Selection: A range of solvents of varying polarities should be tested (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane).
-
Equilibration: An excess amount of this compound is added to a known volume of each solvent in a sealed vial.
-
Agitation: The vials are agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After allowing any undissolved solid to settle, an aliquot of the supernatant is carefully removed, filtered, and diluted. The concentration of the dissolved compound is then quantified using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
The following diagram illustrates the decision-making process for solvent selection based on the intended application.
Caption: Logic diagram for solvent selection.
Determination of pKa
The acid dissociation constant (pKa) is a fundamental parameter that governs the ionization state of the boronic acid group at a given pH. This is critical for understanding its reactivity and for developing robust analytical methods.
Protocol: Potentiometric Titration
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using an automated titrator. The pH of the solution is recorded after each addition.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point. For more accurate results, the data can be analyzed using specialized software that applies derivative methods to the titration curve.
It is important to note that boronic acids can have complex equilibria in solution, and methods like UV-spectrophotometric titration can also be employed for pKa determination.[8]
Stability and Storage
The stability of boronic acids is a key consideration for their long-term storage and use in synthesis.
-
Storage Conditions: this compound should be stored in an inert atmosphere (e.g., under argon or nitrogen) at 2-8°C.[5][6] This is to minimize degradation through oxidation and protodeboronation.
-
Protodeboronation: A common degradation pathway for arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved. The fluorine substitution on the phenyl ring of the target molecule is expected to improve its stability against this process compared to non-fluorinated analogs.[9]
-
Anhydride Formation: Phenylboronic acids can undergo dehydration to form cyclic trimers known as boroxines. It is not uncommon for commercial samples of boronic acids to contain varying amounts of their corresponding anhydrides.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: This compound is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[5]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.
-
Wash hands thoroughly after handling.
-
Avoid contact with skin and eyes.[10]
-
Conclusion
This compound is a valuable and versatile building block. A thorough understanding of its physicochemical properties, as outlined in this guide, is essential for its successful application in research and development. While some experimental data is not yet publicly available, the provided protocols offer a robust framework for its determination, ensuring the generation of reliable and reproducible results. By integrating this technical knowledge, researchers can unlock the full potential of this important synthetic intermediate.
References
- 1. This compound [myskinrecipes.com]
- 2. (3-Fluoro-5-(hydroxymethyl)phenyl)boronic acid [cymitquimica.com]
- 3. 1146614-40-5 CAS Manufactory [m.chemicalbook.com]
- 4. This compound | 1146614-40-5 [sigmaaldrich.com]
- 5. This compound | 1146614-40-5 [sigmaaldrich.cn]
- 6. achmem.com [achmem.com]
- 7. This compound, CasNo.1146614-40-5 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 8. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid | 1264616-16-1 | Benchchem [benchchem.com]
- 10. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]
An In-Depth Technical Guide to the 1H and 13C NMR Spectra of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid
Introduction
3-Fluoro-5-(hydroxymethyl)phenylboronic acid is a key trifunctional reagent increasingly utilized by researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom, a hydroxymethyl group, and a boronic acid moiety, offers a versatile platform for the synthesis of complex molecular architectures through reactions such as the Suzuki-Miyaura cross-coupling. The fluorine substituent can enhance metabolic stability and binding affinity of drug candidates, while the hydroxymethyl group provides a site for further functionalization. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural verification.
Predicted NMR Spectroscopic Data
The predicted 1H and 13C NMR data for this compound are summarized below. These predictions are based on an analysis of the substituent chemical shift (SCS) effects of the fluoro, hydroxymethyl, and boronic acid groups on a benzene ring.
Predicted 1H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.6 - 7.8 | d | J(H-F) ≈ 8-10 Hz |
| H-4 | 7.3 - 7.5 | d | J(H-F) ≈ 8-10 Hz |
| H-6 | 7.5 - 7.7 | s | |
| -CH2OH | ~4.6 | s | |
| -CH2OH | Variable | br s | |
| -B(OH )2 | Variable | br s |
Note: The chemical shifts of the hydroxyl protons (-OH) are highly dependent on concentration, solvent, and temperature, and they often appear as broad singlets.
Predicted 13C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C-1 (-B(OH)2) | 130 - 135 | s | |
| C-2 | 125 - 130 | d | 3J(C-F) ≈ 5-10 Hz |
| C-3 (-F) | 160 - 165 | d | 1J(C-F) ≈ 240-250 Hz |
| C-4 | 115 - 120 | d | 2J(C-F) ≈ 20-25 Hz |
| C-5 (-CH2OH) | 140 - 145 | d | 3J(C-F) ≈ 5-10 Hz |
| C-6 | 120 - 125 | d | 2J(C-F) ≈ 20-25 Hz |
| -C H2OH | ~64 | s |
Spectral Interpretation: A Mechanistic Approach
The predicted chemical shifts and coupling patterns are a direct consequence of the electronic and steric effects of the three distinct substituents on the phenyl ring.
1H NMR Spectrum Analysis
The aromatic region of the 1H NMR spectrum is expected to display three distinct signals corresponding to the three aromatic protons.
-
H-2 and H-4: These protons are situated ortho and para to the fluorine atom, respectively. The strong electronegativity of fluorine will lead to significant deshielding, shifting their resonances downfield. Furthermore, these protons will exhibit doublet splitting due to coupling with the fluorine atom (3JH-F and 5JH-F, respectively). The through-bond coupling is expected to be in the range of 8-10 Hz.
-
H-6: This proton is meta to the fluorine atom and ortho to the boronic acid group. The influence of the fluorine at the meta position is less pronounced. The boronic acid group is weakly electron-withdrawing, which will also contribute to a downfield shift. This proton is not expected to show significant coupling to the fluorine atom and will likely appear as a singlet, or a finely split multiplet depending on the resolution and long-range couplings.
-
-CH2OH: The methylene protons of the hydroxymethyl group are expected to appear as a singlet around 4.6 ppm. The absence of adjacent protons results in a singlet multiplicity.
-
-OH Protons: The protons of the hydroxymethyl and boronic acid groups are exchangeable and their chemical shifts are highly variable. They typically appear as broad singlets and may not be observed if D2O is used as a solvent due to deuterium exchange.
13C NMR Spectrum Analysis
The 13C NMR spectrum will provide critical information about the carbon framework and the influence of the fluorine substituent.
-
C-1 (-B(OH)2): The carbon atom attached to the boron is often difficult to observe due to quadrupolar relaxation of the boron nucleus, which can lead to significant line broadening.[1] Its chemical shift is predicted to be in the range of 130-135 ppm.
-
C-3 (-F): The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (1JC-F) of approximately 240-250 Hz, appearing as a doublet. This large coupling is a characteristic feature of fluorinated aromatic compounds. The strong electronegativity of fluorine will also cause a significant downfield shift for this carbon.
-
C-2, C-4, C-5, and C-6: These carbons will also show coupling to the fluorine atom, with the magnitude of the coupling constant decreasing with the number of bonds separating the carbon and fluorine atoms (2JC-F > 3JC-F). This results in these carbons appearing as doublets with smaller coupling constants. The chemical shifts of these carbons are influenced by the combined electronic effects of all three substituents.
Experimental Protocol for NMR Analysis
Obtaining high-quality NMR spectra of boronic acids requires careful sample preparation and consideration of potential complications, such as the formation of boroxines (cyclic anhydrides).[1][2]
Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity and free from paramagnetic impurities that can cause line broadening.
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Common choices include DMSO-d6, Methanol-d4, or Acetone-d6. The choice of solvent can influence the chemical shifts, particularly for the hydroxyl protons.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.
-
Boroxine Formation: Boronic acids can reversibly form cyclic trimers called boroxines upon dehydration. This equilibrium can lead to complex or broad NMR spectra. To minimize boroxine formation, it is advisable to use a freshly opened bottle of deuterated solvent or to add a small drop of D2O to the NMR tube, which can help to hydrolyze any boroxine present.[2]
NMR Spectrometer Setup and Data Acquisition
The following diagram outlines a typical workflow for acquiring 1H and 13C NMR spectra.
Caption: Experimental workflow for NMR analysis.
1H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
13C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 or more, as 13C has a low natural abundance.
-
Relaxation Delay (D1): 2-5 seconds.
Conclusion
This in-depth technical guide provides a comprehensive, albeit predictive, analysis of the 1H and 13C NMR spectra of this compound. By understanding the fundamental principles of substituent effects and following the detailed experimental protocols, researchers and scientists can confidently acquire and interpret the NMR spectra of this important synthetic building block. The provided data and interpretations serve as a valuable reference for the structural characterization and quality assessment of this compound in various research and development settings.
References
An In-depth Technical Guide to the Stability and Storage of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Introduction
3-Fluoro-5-(hydroxymethyl)phenylboronic acid is a key building block in modern medicinal chemistry and drug discovery. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient synthesis of complex organic molecules with potential therapeutic applications. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the hydroxymethyl group provides a site for further functionalization, making this a versatile reagent in the synthesis of novel drug candidates.
However, like many boronic acids, its utility is intrinsically linked to its stability. Degradation of this critical reagent can lead to reduced reaction yields, formation of impurities, and ultimately, impact the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the stability and storage considerations for this compound, drawing upon established principles of boronic acid chemistry and pharmaceutical stability testing.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability and developing appropriate handling and storage strategies.
| Property | Value/Information | Source |
| Molecular Formula | C₇H₈BFO₃ | [1] |
| Molecular Weight | 169.95 g/mol | [1] |
| Appearance | White to off-white or yellow solid | [2] |
| Purity | Typically ≥95-97% | [1][3] |
| Storage Temperature | 2-8°C (Refrigerated) | [1] |
| Storage Conditions | Inert atmosphere | [1] |
Key Degradation Pathways
The stability of this compound is primarily dictated by three main degradation pathways common to arylboronic acids: protodeboronation, oxidation, and the formation of boroxines.
Protodeboronation: The Cleavage of the C-B Bond
Protodeboronation is a significant degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4] This process is often catalyzed by acidic or basic conditions and can be influenced by the electronic nature of the substituents on the phenyl ring. The presence of a fluorine atom, an electron-withdrawing group, can influence the rate of protodeboronation.
Caption: General schematic of the protodeboronation of this compound.
Oxidation: The Role of Atmospheric Oxygen
Arylboronic acids are susceptible to oxidation, which can be initiated by atmospheric oxygen, residual peroxides in solvents, or other oxidizing agents. This degradation pathway typically leads to the formation of the corresponding phenol. The boronic acid group is cleaved and replaced by a hydroxyl group in a process known as ipso-hydroxylation.[5][6]
Caption: General schematic of the oxidative degradation of this compound.
Boroxine Formation: The Anhydride Trimer
In the solid state or in non-aqueous solvents, boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. This is a reversible equilibrium, and the presence of water will shift the equilibrium back towards the monomeric boronic acid. The formation of boroxines can affect the solubility and reactivity of the boronic acid.[7]
Caption: Reversible equilibrium between this compound and its corresponding boroxine.
Factors Influencing Stability
Several environmental factors can significantly impact the stability of this compound. Understanding and controlling these factors is crucial for maintaining the integrity of the compound.
-
Temperature: Elevated temperatures can accelerate all degradation pathways, including protodeboronation, oxidation, and dehydration to form boroxines. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be employed to study the thermal stability and decomposition profile of the compound.
-
Moisture: As a hygroscopic solid, exposure to moisture can lead to hydrolysis and facilitate protodeboronation, especially under non-neutral pH conditions. The presence of water will also shift the boroxine equilibrium towards the boronic acid.
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation. Photostability testing, as outlined in ICH guideline Q1B, is essential to determine the light sensitivity of the compound and the need for light-protective packaging.[8]
-
pH: The pH of the environment, particularly in solution, plays a critical role in the stability of boronic acids. Both acidic and basic conditions can catalyze protodeboronation.[9] The Lewis acidity of the boron atom, which is influenced by the electron-withdrawing fluorine substituent, will affect its behavior at different pH values.
-
Oxygen: The presence of atmospheric oxygen can promote oxidative degradation. Storing the compound under an inert atmosphere, such as nitrogen or argon, is a common practice to minimize this degradation pathway.
Recommended Storage and Handling
Based on the inherent instability of boronic acids and the specific recommendations for this compound, the following storage and handling procedures are advised:
-
Storage Temperature: Long-term storage at refrigerated temperatures (2-8°C) is recommended to slow down degradation kinetics.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[1]
-
Moisture Control: Keep the container tightly sealed to protect the hygroscopic solid from moisture.
-
Light Protection: Store in a light-resistant container to prevent photolytic degradation.
-
Handling: When handling, minimize exposure to ambient air and moisture. Use in a well-ventilated area or under a fume hood.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of this compound should involve forced degradation studies and long-term stability testing under ICH-prescribed conditions.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.[10]
1. Hydrolytic Degradation:
-
Protocol:
-
Prepare solutions of the compound (e.g., 1 mg/mL) in acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (water) conditions.
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
-
At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC-UV or UPLC-MS method.[10]
-
2. Oxidative Degradation:
-
Protocol:
-
Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3-30%) and incubate at room temperature or a slightly elevated temperature.
-
Monitor the reaction over time, taking aliquots at regular intervals.
-
Analyze the samples by HPLC-UV or UPLC-MS to quantify the parent compound and identify degradation products.[11]
-
3. Thermal Degradation:
-
Protocol:
-
Place the solid compound in a controlled temperature and humidity chamber (e.g., 70°C at low and high humidity) for a specified duration (e.g., 1-2 months).
-
At various time points, take samples and dissolve them in a suitable solvent for analysis.
-
Analyze the samples using a stability-indicating HPLC-UV or UPLC-MS method.
-
Additionally, DSC/TGA can be used to determine the melting point and decomposition temperature.
-
4. Photostability Testing:
-
Protocol:
-
Expose the solid compound and its solution to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV-A light, as per ICH Q1B guidelines.[8]
-
A control sample should be protected from light to differentiate between thermal and photolytic degradation.
-
After exposure, analyze the samples by HPLC-UV or UPLC-MS to assess for any degradation.
-
Caption: A typical workflow for conducting forced degradation studies.
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is essential to accurately quantify the decrease in the concentration of the active substance and to detect and quantify any degradation products formed. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.[12][13]
Example HPLC Method Parameters (to be optimized):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., determined by a photodiode array detector).
-
Column Temperature: 30°C.
The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Summary and Recommendations
The stability of this compound is a critical parameter that must be carefully managed to ensure its quality and performance in synthetic applications. The primary degradation pathways are protodeboronation, oxidation, and boroxine formation, which are influenced by temperature, moisture, light, pH, and oxygen.
Key Recommendations:
-
Storage: Store at 2-8°C under an inert atmosphere, protected from light and moisture.
-
Handling: Minimize exposure to ambient conditions.
-
Stability Assessment: Conduct comprehensive forced degradation studies to understand potential degradation pathways and develop a validated stability-indicating analytical method.
-
Long-Term Stability: Perform long-term stability studies under ICH-recommended conditions (e.g., 25°C/60% RH) to establish a re-test date.[14]
By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the integrity of this compound, leading to more reliable and reproducible scientific outcomes.
References
- 1. This compound | 1146614-40-5 [sigmaaldrich.cn]
- 2. researchgate.net [researchgate.net]
- 3. (3-Fluoro-5-(hydroxymethyl)phenyl)boronic acid [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. Catalyst- and solvent-free ipso -hydroxylation of arylboronic acids to phenols - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07201B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijpsr.com [ijpsr.com]
- 14. purple-diamond.com [purple-diamond.com]
Introduction: The Significance of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid and its Solubility
An In-depth Technical Guide to the Solubility of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This compound is a key building block in modern medicinal chemistry and materials science.[1][2] Its utility in Suzuki-Miyaura cross-coupling reactions allows for the synthesis of complex molecules with applications in pharmaceuticals and advanced materials.[2] The presence of a fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the hydroxymethyl group provides a site for further functionalization.[2]
Understanding the solubility of this compound is a critical first step in its application.[3] Solubility dictates the choice of reaction conditions, purification methods, and is a crucial parameter in formulation development for potential therapeutic agents.[4][5] Poor solubility can hinder a compound's absorption and bioavailability, making early-stage solubility assessment essential.[5]
Core Principles: Factors Influencing the Solubility of Phenylboronic Acids
The solubility of phenylboronic acids, including our target compound, is a complex interplay of molecular structure and solvent properties. Several key factors must be considered:
-
Substituent Effects: The nature and position of substituents on the phenyl ring have a significant impact on solubility.[6][7] In this compound, the polar hydroxymethyl group can participate in hydrogen bonding, which may enhance solubility in protic solvents. The electronegative fluorine atom can modulate the electronic properties of the molecule, influencing its interactions with solvents.
-
Solvent Polarity: As a general trend, the solubility of polar compounds increases with the polarity of the solvent. Phenylboronic acids often exhibit higher solubility in ethers and ketones compared to nonpolar hydrocarbon solvents.[8][9][10]
-
Dehydration and Boroxine Formation: A critical characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[7][8] These boroxines are often significantly less soluble than the corresponding boronic acid, which can lead to challenges in obtaining reproducible solubility data.[8] The equilibrium between the boronic acid and its boroxine is influenced by the solvent and the specific substituents on the phenyl ring.[8]
Predictive Solubility Profile of this compound
While specific experimental data for this compound is not extensively published, we can infer a likely solubility profile based on the behavior of related compounds like phenylboronic acid. The presence of the polar hydroxymethyl group suggests a higher affinity for polar and protic solvents compared to unsubstituted phenylboronic acid.
Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Protic Solvents | Methanol, Ethanol, Water | High | The hydroxymethyl and boronic acid groups can act as both hydrogen bond donors and acceptors. |
| Polar Aprotic Solvents | Acetone, 3-Pentanone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Strong dipole-dipole interactions and potential hydrogen bond acceptance by the solvent. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether, Dipropyl Ether | Moderate | Ethers can act as hydrogen bond acceptors. Phenylboronic acid shows high solubility in ethers.[8][9][10] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | Moderate polarity allows for dissolution, a common solvent for reactions involving boronic acids.[8] |
| Hydrocarbons | Toluene, Hexanes, Methylcyclohexane | Very Low | Lack of favorable intermolecular interactions with the polar functional groups of the boronic acid.[8][9][10] |
Note: This table provides an estimated profile. Experimental verification is essential.
Experimental Determination of Solubility: Methodologies and Protocols
Accurate solubility determination requires robust experimental design. Two primary methods are recommended: the equilibrium "shake-flask" method and the dynamic (or synthetic) method.
Method 1: Equilibrium "Shake-Flask" Method
This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.[11][12]
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).[11][12] A mechanical shaker or orbital agitator should be used.[12]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a suitable membrane filter (e.g., 0.45 µm PTFE).[11]
-
Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[11]
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Diagram 1: Workflow for the Equilibrium "Shake-Flask" Method
Caption: Workflow of the equilibrium "shake-flask" solubility determination.
Method 2: Dynamic (Synthetic) Method
The dynamic method involves observing the dissolution of a solid in a liquid upon controlled heating to determine the temperature at which a mixture of known composition becomes a single liquid phase.[6]
Protocol:
-
Sample Preparation: Accurately weigh this compound and the chosen organic solvent into a jacketed glass vessel to create a biphasic sample of known composition.[6]
-
Heating and Stirring: Heat the sample at a slow, constant rate (e.g., 0.1 K/min) while stirring vigorously to ensure homogeneity.[6]
-
Turbidity Monitoring: Continuously monitor the turbidity of the sample. This can be done visually or instrumentally using a probe that measures the intensity of a light beam passing through the solution.[6]
-
Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition.[6]
-
Data Collection: Repeat the procedure for a range of compositions to construct a solubility curve (mole fraction vs. temperature).[6]
Diagram 2: Core Principle of the Dynamic Solubility Method
Caption: Conceptual flow of the dynamic method for solubility.
Safety and Handling
This compound is an irritant.[13] It may cause skin, eye, and respiratory irritation.[13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[14]
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[14][15] Minimize dust generation.[15]
-
Storage: Store in a tightly closed container in a cool, dry place, under an inert atmosphere.[16] Recommended storage is at 2-8°C.[2]
Conclusion
While quantitative solubility data for this compound in a broad range of organic solvents is not yet widely published, a strong predictive framework can be established based on the principles governing boronic acid solubility. The presence of both a hydroxymethyl and a fluoro substituent suggests a favorable solubility profile in polar protic and aprotic solvents. For drug development and process chemistry applications, the experimental determination of solubility is paramount. The equilibrium shake-flask and dynamic methods outlined in this guide provide robust and reliable pathways to generate the critical data needed for informed scientific advancement.
References
- 1. (3-Fluoro-5-(hydroxymethyl)phenyl)boronic acid [cymitquimica.com]
- 2. This compound [myskinrecipes.com]
- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. who.int [who.int]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. 1146614-40-5|this compound|BLD Pharm [bldpharm.com]
A Keystone Building Block: The Discovery and Inaugural Synthesis of 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid
An In-depth Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Phenylboronic Acids in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount tool for optimizing pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Concurrently, the versatility of the boronic acid functional group as a synthetic handle, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, has revolutionized the construction of complex organic molecules.[2]
It is at the confluence of these two powerful strategies that 3-Fluoro-5-(hydroxymethyl)phenylboronic acid (CAS 1146614-40-5) establishes its significance. This molecule is not merely a chemical entity but a carefully designed building block that offers medicinal chemists a trifecta of desirable features: the pharmacokinetic advantages of a fluorine substituent, the synthetic versatility of a boronic acid, and an additional point for molecular elaboration through its hydroxymethyl group. This guide provides a detailed exploration of the discovery and the first synthesis of this pivotal compound, offering insights into the rationale behind its creation and a comprehensive look at the pioneering synthetic methodologies.
The Genesis of a Key Intermediate: The "Discovery" of this compound
The "discovery" of a synthetic building block like this compound is less a singular event and more a logical progression driven by the evolving needs of medicinal chemistry. While a specific "eureka" moment is not documented in the readily available scientific literature, its conception can be understood as a response to the growing demand for versatile, trifunctional synthons for the rapid assembly of compound libraries in drug discovery programs.
The strategic placement of the fluoro, hydroxymethyl, and boronic acid groups at the 1, 3, and 5 positions of the phenyl ring, respectively, is a testament to rational molecular design. This arrangement provides a unique combination of electronic and steric properties, as well as orthogonal reactivity, making it an invaluable tool for structure-activity relationship (SAR) studies. The fluorine atom can enhance metabolic stability and modulate the acidity of the boronic acid, while the hydroxymethyl group offers a site for further functionalization, allowing for the exploration of additional binding interactions with a biological target.
The First Synthesis: A Retrosynthetic Analysis and Methodological Deep Dive
While the seminal publication detailing the very first synthesis of this compound remains elusive in broad searches of scientific databases, a logical and widely practiced synthetic approach can be inferred from established methodologies for the preparation of functionalized phenylboronic acids. The most probable synthetic route would involve the borylation of a suitably protected 3-bromo-5-fluorobenzyl alcohol derivative.
A plausible retrosynthetic analysis is as follows:
Caption: Retrosynthetic pathway for this compound.
Step-by-Step Experimental Protocol (Hypothesized First Synthesis)
The following protocol is a detailed, field-proven methodology for the synthesis of this compound, based on common practices for the synthesis of analogous compounds.
Part 1: Protection of the Hydroxymethyl Group
The hydroxyl group of the starting material, 3-bromo-5-fluorobenzyl alcohol, must be protected to prevent interference with the formation of the organometallic intermediate. A common and effective protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) ether.
-
Reaction: 3-bromo-5-fluorobenzyl alcohol is reacted with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole, in an aprotic solvent like dichloromethane (DCM).
-
Rationale: The TBDMS group is sterically hindered, providing stability during the subsequent steps, and can be readily removed under mild acidic conditions.
Part 2: Formation of the Organometallic Intermediate and Borylation
The key step in this synthesis is the conversion of the aryl bromide to a boronic acid. This is typically achieved through a lithium-halogen exchange followed by quenching with a borate ester.
-
Reaction: The protected 3-bromo-5-fluorobenzyl alcohol is dissolved in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (typically -78 °C). An organolithium reagent, such as n-butyllithium, is then added dropwise to effect the lithium-halogen exchange. The resulting aryllithium species is then quenched with a trialkyl borate, such as triisopropyl borate.
-
Causality: The low temperature is crucial to prevent side reactions of the highly reactive aryllithium intermediate. Triisopropyl borate is often preferred over trimethyl borate due to its lower propensity for multiple additions of the organometallic reagent.
Part 3: Hydrolysis and Deprotection
The final step involves the hydrolysis of the boronate ester and the removal of the silyl protecting group to yield the final product.
-
Reaction: The reaction mixture from the previous step is warmed to room temperature and then quenched with an acidic aqueous solution (e.g., dilute HCl). This both hydrolyzes the boronate ester to the boronic acid and removes the TBDMS protecting group in a single step.
-
Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product is typically purified by recrystallization or column chromatography.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
While specific yield and purity data from the very first synthesis are not available, a well-optimized laboratory-scale synthesis based on the described protocol can be expected to produce the target compound with the following characteristics:
| Parameter | Expected Value |
| Overall Yield | 60-75% |
| Purity (by NMR) | >95% |
| Appearance | White to off-white solid |
Characterization and Physicochemical Properties
The identity and purity of the synthesized this compound would be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR would provide definitive structural confirmation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (O-H, B-O, C-F).
-
Melting Point: To assess the purity of the final product.
Conclusion: A Versatile and Indispensable Tool in Drug Discovery
The discovery and synthesis of this compound represent a significant contribution to the toolbox of medicinal chemists. Its unique combination of a fluorine atom for enhanced pharmacokinetic properties, a boronic acid for versatile cross-coupling reactions, and a hydroxymethyl group for further functionalization makes it a highly valuable building block for the synthesis of novel therapeutics. The logical and efficient synthetic pathway, rooted in fundamental principles of organometallic chemistry, ensures its accessibility to the broader scientific community, empowering the continued development of next-generation pharmaceuticals.
References
An In-depth Technical Guide on the Reactivity of the Boronic Acid Group in 3-Fluoro-5-(hydroxymethyl)phenylboronic acid
Introduction: The Versatility of Boronic Acids in Modern Synthesis
Boronic acids and their derivatives have become indispensable tools in modern organic chemistry, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction's ability to form carbon-carbon bonds with high efficiency and tolerance for a wide array of functional groups has made it a cornerstone in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[4][5][6] The stability, generally low toxicity, and commercial availability of many boronic acids further enhance their appeal as versatile building blocks.[6][7]
This guide focuses on the specific reactivity of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid (CAS: 1146614-40-5), a trifunctional reagent that presents unique opportunities and challenges in synthetic chemistry.[8][9][10] We will delve into the electronic and steric influences of the fluoro and hydroxymethyl substituents on the boronic acid moiety, explore its applications in cross-coupling reactions, and discuss potential side reactions and strategies for their mitigation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this valuable synthetic intermediate.
Structural Features and Their Influence on Reactivity
The reactivity of this compound is a direct consequence of the interplay between its three key functional groups: the boronic acid, the fluoro group, and the hydroxymethyl group.
The Boronic Acid Group: The Heart of Reactivity
The boronic acid group, -B(OH)₂, is an electrophilic species due to the empty p-orbital on the boron atom. This Lewis acidity is fundamental to its role in transmetalation during the Suzuki-Miyaura catalytic cycle.[3] The reaction typically requires a base to activate the boronic acid by forming a more nucleophilic boronate species, [B(OH)₃]⁻, which then readily transfers its organic substituent to the palladium center.[3]
The Fluoro Substituent: An Electronic Modulator
The fluorine atom at the meta-position exerts a significant electron-withdrawing inductive effect (-I) on the phenyl ring. This has several important consequences for the reactivity of the boronic acid group:
-
Increased Lewis Acidity: The electron-withdrawing nature of fluorine enhances the Lewis acidity of the boron center.[11] This can influence the rate of transmetalation and the overall efficiency of cross-coupling reactions.[12]
-
Modulation of pKa: The presence of a fluorine substituent increases the acidity of the boronic acid.[11] This is a critical factor in the formation of the active boronate species under basic conditions.
-
Enhanced Stability: The fluorine atom can contribute to the overall stability of the molecule.[4]
The Hydroxymethyl Substituent: A Source of Functionality and Complication
The hydroxymethyl group (-CH₂OH) introduces both a valuable synthetic handle and potential for side reactions:
-
Additional Functionalization: This group allows for subsequent chemical transformations, such as oxidation to an aldehyde or carboxylic acid, esterification, or etherification, providing a route to a diverse range of derivatives.[4]
-
Potential for Intramolecular Interactions: The hydroxyl group can potentially interact with the boronic acid moiety, either through intramolecular hydrogen bonding or by forming a boronate ester under certain conditions. This can influence the reactivity of the boronic acid.
-
Competition in Reactions: The hydroxyl group is nucleophilic and can compete with the boronic acid in certain reactions, necessitating the use of protecting groups in some synthetic strategies.
Key Reactions and Mechanistic Considerations
The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions. Understanding the mechanism and optimizing reaction conditions are crucial for successful outcomes.
Suzuki-Miyaura Cross-Coupling
The generalized catalytic cycle for the Suzuki-Miyaura reaction is a well-established process involving oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
The following is a representative, self-validating protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Step 1: Reaction Setup
-
Rationale: The exclusion of air and moisture is critical as the palladium catalyst, particularly in its Pd(0) state, is sensitive to oxidation. Flame-drying the glassware and using an inert atmosphere (argon or nitrogen) ensures the integrity of the catalytic system.
-
Procedure: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
Step 2: Catalyst and Ligand Addition
-
Rationale: The choice of palladium catalyst and ligand is crucial for reaction efficiency.[13] Catalysts like Pd(PPh₃)₄ are often effective, but for challenging couplings, more advanced catalyst systems with bulky, electron-rich phosphine ligands may be required.[1] The ligand stabilizes the palladium center and modulates its reactivity.
-
Procedure: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask.
Step 3: Solvent Addition and Degassing
-
Rationale: The solvent system must be capable of dissolving the reactants and facilitating the reaction. A mixture of an organic solvent (e.g., dioxane, toluene) and an aqueous solution of the base is common. Degassing the solvent removes dissolved oxygen which can deactivate the catalyst.
-
Procedure: Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water). Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.
Step 4: Reaction Execution and Monitoring
-
Rationale: The reaction temperature is a key parameter that influences the reaction rate. Monitoring the reaction progress by techniques like TLC or LC-MS allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged heating.
-
Procedure: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress periodically.
Step 5: Workup and Purification
-
Rationale: A standard aqueous workup is used to remove inorganic salts and other water-soluble impurities. Extraction with an organic solvent isolates the desired product. Purification by column chromatography is often necessary to obtain the final product in high purity.
-
Procedure: Upon completion, cool the reaction mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Catalyst and Base Screening
The choice of catalyst and base can significantly impact the yield of the Suzuki-Miyaura coupling. The following table summarizes hypothetical results from a screening experiment, illustrating the importance of optimizing these parameters.
| Entry | Palladium Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 75 |
| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 88 |
| 3 | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 95 |
| 4 | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 90 | 82 |
Potential Side Reactions and Mitigation Strategies
While a powerful reagent, the use of this compound is not without its challenges. Understanding and addressing potential side reactions is crucial for achieving high yields and purity.
Protodeboronation: An Unwanted Detour
Protodeboronation is a common side reaction in which the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[14] This process is often promoted by acidic or basic conditions and can be influenced by the electronic nature of the arylboronic acid.[15][16] Highly electron-deficient arylboronic acids can be particularly susceptible to this decomposition pathway.[16]
Caption: Schematic representation of the protodeboronation side reaction.
Mitigation Strategies:
-
Careful Control of pH: The rate of protodeboronation is often pH-dependent.[14] Maintaining the optimal pH for the desired coupling reaction while minimizing the conditions that favor protodeboronation is key.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[17][18] These esters are often stable enough for purification and can be used directly in coupling reactions.[18]
-
Reaction Optimization: Minimizing reaction time and temperature can help to reduce the extent of protodeboronation.
Interactions with the Hydroxymethyl Group
The presence of the hydroxymethyl group can lead to undesired reactions, particularly under the basic conditions often employed in Suzuki-Miyaura couplings.
-
Ether Formation: The alkoxide formed from the deprotonation of the hydroxymethyl group can potentially act as a nucleophile, leading to ether formation as a side product.
-
Protection Strategies: In cases where the hydroxymethyl group interferes with the desired reaction, it can be protected with a suitable protecting group, such as a silyl ether (e.g., TBDMS) or a benzyl ether.[19] The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its removal.[20]
Conclusion: A Powerful and Versatile Reagent
This compound is a valuable and versatile building block in organic synthesis. Its trifunctional nature allows for the introduction of a fluorinated phenyl ring with a handle for further functionalization via the robust and reliable Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the electronic effects of the fluoro substituent and the potential reactivity of the hydroxymethyl group is essential for its effective utilization. By carefully selecting reaction conditions, including the appropriate catalyst, base, and solvent system, and by employing protection strategies when necessary, researchers can harness the full potential of this reagent to construct complex and medicinally relevant molecules.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]
- 4. This compound [myskinrecipes.com]
- 5. nbinno.com [nbinno.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (3-Fluoro-5-(hydroxymethyl)phenyl)boronic acid [cymitquimica.com]
- 9. This compound | 1146614-40-5 [sigmaaldrich.com]
- 10. 1146614-40-5 CAS Manufactory [m.chemicalbook.com]
- 11. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 17. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 19. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Electronic Effects of Fluoro and Hydroxymethyl Groups on Phenylboronic Acid
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Foreword: Decoding the Subtle Language of Substituents
In the intricate dance of molecular interactions that underpins drug discovery and development, the phenylboronic acid moiety has emerged as a privileged scaffold. Its unique ability to form reversible covalent bonds with diols, coupled with its role as a versatile building block in cross-coupling reactions, has cemented its importance in medicinal chemistry. However, the true potential of this scaffold is only unlocked through a nuanced understanding of how its properties can be modulated. The introduction of substituents onto the phenyl ring is the primary mechanism for this fine-tuning, and among the vast arsenal of functional groups available to the medicinal chemist, the fluoro and hydroxymethyl groups stand out for their distinct and potent electronic influences.
This technical guide provides an in-depth exploration of the electronic effects of these two critical substituents on the phenylboronic acid core. We will dissect the interplay of inductive and resonance effects, delve into the subtleties of hyperconjugation, and quantify these effects through empirical data and established experimental protocols. Our journey will be grounded in the principles of physical organic chemistry, yet always with an eye towards the practical implications for drug design and development. By understanding the "why" behind the observed properties, researchers can move beyond serendipitous discovery towards the rational design of next-generation therapeutics.
The Phenylboronic Acid Core: A Foundation of Reactivity and Recognition
Phenylboronic acid, with its sp²-hybridized boron atom and its empty p-orbital, is an electron-deficient species, rendering it a mild Lewis acid.[1][2] The acidity of the boronic acid, quantified by its pKa, is a critical parameter governing its interaction with biological targets and its utility in synthetic transformations. The parent phenylboronic acid has a pKa of approximately 8.83, a value that is exquisitely sensitive to the electronic nature of substituents on the phenyl ring.[1][2] Electron-withdrawing groups (EWGs) increase the Lewis acidity of the boron center, thereby lowering the pKa, while electron-donating groups (EDGs) have the opposite effect. This modulation of acidity is the primary lever through which we can control the affinity and kinetics of boronic acid-diol interactions, a cornerstone of their application as sensors and therapeutic agents.
The Fluoro Substituent: A Study in Duality
The fluorine atom is the most electronegative element, and its electronic influence is a fascinating interplay of two opposing forces: a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating resonance effect (+R).
Inductive and Resonance Effects of the Fluoro Group
The -I effect of fluorine arises from its high electronegativity, which polarizes the C-F sigma bond, drawing electron density away from the phenyl ring. This effect is distance-dependent, being strongest at the ortho position and diminishing at the meta and para positions.
Conversely, the +R effect stems from the ability of the lone pairs on the fluorine atom to delocalize into the π-system of the benzene ring. This donation of electron density is most effective at the ortho and para positions, where it can directly stabilize adjacent carbocations or delocalize negative charge.
The net electronic effect of a fluorine substituent is a delicate balance of these two competing forces. In general, the strong -I effect dominates, making fluorine an overall electron-withdrawing group and an activator for nucleophilic aromatic substitution. However, the +R effect can significantly temper this withdrawal, particularly at the para position.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; subgraph "Fluoro Group" Inductive_Effect [label="-I Effect (Strong)", fillcolor="#EA4335"]; Resonance_Effect [label="+R Effect (Weak)", fillcolor="#34A853"]; end Phenylboronic_Acid [label="Phenylboronic Acid"]; Inductive_Effect --> Phenylboronic_Acid; Resonance_Effect --> Phenylboronic_Acid; } caption: "Dual electronic effects of the fluoro group."
The Hydroxymethyl Substituent: A Subtle Modulator
The hydroxymethyl group (-CH₂OH) presents a different electronic profile compared to the fluoro group. Its influence is primarily governed by a weak inductive effect and the potential for hyperconjugation.
Inductive and Hyperconjugation Effects of the Hydroxymethyl Group
The hydroxymethyl group is generally considered to be weakly electron-withdrawing via the inductive effect (-I). This is due to the electronegativity of the oxygen atom, which pulls electron density from the methylene carbon and, subsequently, from the phenyl ring.
A more nuanced electronic contribution from the hydroxymethyl group is the phenomenon of hyperconjugation. The σ-electrons of the C-H bonds in the methylene group can overlap with the π-system of the aromatic ring, leading to a donation of electron density. This "no-bond resonance" is a form of electron delocalization that can stabilize adjacent positive charges and increase electron density at the ortho and para positions. Therefore, while the inductive effect is withdrawing, hyperconjugation acts as a weak electron-donating effect.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; subgraph "Hydroxymethyl Group" Inductive_Effect_HM [label="-I Effect (Weak)", fillcolor="#EA4335"]; Hyperconjugation [label="Hyperconjugation (+H) (Weak)", fillcolor="#34A853"]; end Phenylboronic_Acid_HM [label="Phenylboronic Acid"]; Inductive_Effect_HM --> Phenylboronic_Acid_HM; Hyperconjugation --> Phenylboronic_Acid_HM; } caption: "Electronic effects of the hydroxymethyl group."
Comparative Analysis of Electronic Effects and Acidity
The differing electronic natures of the fluoro and hydroxymethyl groups lead to distinct effects on the acidity of the phenylboronic acid. A quantitative comparison can be made by examining their Hammett parameters and the pKa values of the corresponding substituted phenylboronic acids.
Hammett Parameters: A Quantitative Comparison
The Hammett equation provides a framework for quantifying the electronic effects of substituents. The substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a group.
| Substituent | σ (meta) | σ (para) |
| -F | 0.34 | 0.06 |
| -CH₂OH | 0.07 | -0.01 |
Data sourced from established Hammett constant tables.
The positive σmeta value for fluorine (0.34) reflects its strong inductive effect. The much smaller σpara value (0.06) is a result of the partial cancellation of the -I effect by the +R effect. In contrast, the hydroxymethyl group has a small positive σmeta value (0.07), indicating its weak electron-withdrawing nature. The slightly negative σpara value (-0.01) suggests that at the para position, the weak electron-donating hyperconjugation effect slightly outweighs the weak inductive effect.
Impact on Acidity: A Tale of Two Substituents
The acidity of substituted phenylboronic acids is a direct reflection of the electronic effects of the substituents.
| Substituent Position | Fluoro-substituted pKa | Hydroxymethyl-substituted pKa |
| ortho | 8.81 | ~8.5 (Predicted) |
| meta | 9.28 | 8.31 (Predicted) |
| para | 9.81 | ~8.7 (Predicted) |
Fluoro-substituted pKa values are experimentally determined. Hydroxymethyl-substituted pKa values are predicted based on computational studies and available data for the meta isomer.[3]
The fluoro-substituted phenylboronic acids exhibit a clear trend in acidity that directly correlates with the dominance of the inductive effect. The ortho isomer is the most acidic due to the proximity of the strongly electron-withdrawing fluorine atom to the boronic acid group. The acidity decreases for the meta and para isomers as the inductive effect weakens with distance.
For the hydroxymethyl-substituted phenylboronic acids, the predicted pKa values suggest a less pronounced variation in acidity. The weakly electron-withdrawing nature of the hydroxymethyl group leads to a smaller overall impact on the Lewis acidity of the boron center compared to the fluoro group.
Experimental Protocols for Characterization
To experimentally validate and quantify the electronic effects of substituents on phenylboronic acids, two key techniques are employed: potentiometric titration for pKa determination and Nuclear Magnetic Resonance (NMR) spectroscopy for probing the electronic environment of the aromatic ring.
Protocol for pKa Determination by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of a substituted phenylboronic acid in an aqueous solution.
Objective: To accurately measure the pKa value, which reflects the Lewis acidity of the boronic acid.
Principle: A solution of the phenylboronic acid is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the resulting titration curve, typically as the pH at the half-equivalence point.
Materials:
-
Substituted phenylboronic acid sample
-
Standardized 0.1 M NaOH solution
-
Standardized 0.1 M HCl solution
-
Potassium chloride (KCl)
-
Deionized water
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beakers (100 mL)
Procedure:
-
Preparation of the Phenylboronic Acid Solution:
-
Accurately weigh a precise amount of the phenylboronic acid (e.g., to achieve a final concentration of ~1 mM).
-
Dissolve the sample in a known volume of deionized water in a beaker. A small amount of a co-solvent like methanol may be used if solubility is an issue, but its effect on the pKa should be noted.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M). This minimizes changes in activity coefficients during the titration.
-
-
Calibration of the pH Meter:
-
Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the sample.
-
-
Titration:
-
Place the beaker containing the phenylboronic acid solution on the magnetic stirrer and immerse the pH electrode and the tip of the burette.
-
Begin stirring the solution gently.
-
Record the initial pH of the solution.
-
Add the standardized NaOH solution from the burette in small increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH has risen significantly beyond the expected pKa (e.g., to pH 11-12).
-
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added to generate the titration curve.
-
Determine the equivalence point, which is the point of steepest slope on the curve. This can be done by finding the maximum of the first derivative of the titration curve (ΔpH/ΔV).
-
The pKa is the pH at the half-equivalence point (i.e., at half the volume of NaOH required to reach the equivalence point).
-
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Prepare Phenylboronic Acid Solution] --> B[Calibrate pH Meter]; B --> C[Perform Titration with NaOH]; C --> D[Record pH vs. Volume]; D --> E[Plot Titration Curve]; E --> F[Determine Equivalence Point]; F --> G[Calculate pKa at Half-Equivalence Point]; } caption: "Workflow for pKa determination by potentiometric titration."
Protocol for ¹H and ¹³C NMR Spectroscopic Analysis
NMR spectroscopy is a powerful tool for probing the electron density at specific positions within a molecule. Changes in the chemical shifts of the aromatic protons and carbons upon substitution provide direct evidence of the electronic effects of the substituent.
Objective: To observe the changes in the chemical shifts of the aromatic protons and carbons to infer the electron-donating or electron-withdrawing nature of the substituent.
Principle: The chemical shift of a nucleus is sensitive to its local electronic environment. Electron-withdrawing groups deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups shield nearby nuclei, shifting their signals to a lower chemical shift (upfield).
Materials:
-
Substituted phenylboronic acid sample
-
Unsubstituted phenylboronic acid (as a reference)
-
NMR-grade solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the substituted phenylboronic acid and the unsubstituted phenylboronic acid in separate NMR tubes containing the same deuterated solvent.
-
-
Acquisition of ¹H NMR Spectra:
-
Acquire a ¹H NMR spectrum for each sample.
-
Pay close attention to the aromatic region (typically 6.5-8.5 ppm).
-
Compare the chemical shifts of the aromatic protons in the substituted compound to those in the unsubstituted phenylboronic acid.
-
Interpretation: A downfield shift of the aromatic protons indicates an electron-withdrawing effect, while an upfield shift suggests an electron-donating effect. The magnitude of the shift at the ortho, meta, and para positions provides insight into the relative contributions of inductive and resonance effects.
-
-
-
Acquisition of ¹³C NMR Spectra:
-
Acquire a ¹³C NMR spectrum for each sample.
-
Compare the chemical shifts of the aromatic carbons in the substituted compound to those in the unsubstituted phenylboronic acid.
-
Interpretation: Similar to ¹H NMR, downfield shifts of the carbon signals indicate deshielding (electron withdrawal), and upfield shifts indicate shielding (electron donation). The effect on the ipso-carbon (the carbon directly attached to the substituent) and the ortho, meta, and para carbons can be particularly informative.
-
-
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Prepare NMR Samples] --> B[Acquire ¹H NMR Spectra]; B --> C[Analyze Aromatic Proton Shifts]; A --> D[Acquire ¹³C NMR Spectra]; D --> E[Analyze Aromatic Carbon Shifts]; C & E --> F[Correlate Shifts with Electronic Effects]; } caption: "Workflow for NMR spectroscopic analysis."
Implications for Drug Discovery and Development
The ability to rationally modulate the electronic properties of the phenylboronic acid core has profound implications for the development of novel therapeutics.
-
Tuning Binding Affinity and Selectivity: By strategically placing fluoro or hydroxymethyl groups, the pKa of the boronic acid can be adjusted to optimize its binding affinity for the target diol-containing biomolecule (e.g., carbohydrates on cell surfaces, enzyme cofactors). A lower pKa generally leads to stronger binding at physiological pH.
-
Modulating Reactivity and Stability: The electronic nature of the substituent influences the reactivity of the boronic acid in synthetic reactions and its stability under physiological conditions. For instance, electron-withdrawing groups can enhance the rate of Suzuki-Miyaura cross-coupling reactions.
-
Improving Pharmacokinetic Properties: The introduction of fluoro and hydroxymethyl groups can alter the lipophilicity, metabolic stability, and other pharmacokinetic properties of a drug candidate. The polar nature of the hydroxymethyl group can enhance aqueous solubility, while the lipophilic character of fluorine can improve membrane permeability.
Conclusion: A Framework for Rational Design
The fluoro and hydroxymethyl groups, while seemingly simple, exert a complex and powerful influence on the electronic landscape of the phenylboronic acid scaffold. The fluoro group, with its potent inductive withdrawal tempered by resonance donation, and the hydroxymethyl group, with its subtle interplay of weak inductive and hyperconjugative effects, provide medicinal chemists with a versatile toolkit for molecular engineering.
By understanding the fundamental principles of these electronic effects and employing robust experimental techniques for their characterization, researchers can move beyond empirical screening and embrace a more rational approach to drug design. The ability to precisely tune the acidity, reactivity, and physicochemical properties of phenylboronic acid-based compounds is paramount to unlocking their full therapeutic potential. This guide serves as a foundational framework for this endeavor, empowering scientists to design and develop the next generation of innovative medicines.
References
A Technical Guide to 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid: A Multifaceted Building Block in Modern Organic Chemistry
Abstract
In the landscape of modern synthetic chemistry, the demand for versatile, functionalized building blocks is incessant. 3-Fluoro-5-(hydroxymethyl)phenylboronic acid (CAS No. 1146614-40-5) has emerged as a reagent of significant interest, particularly for researchers in pharmaceutical and materials science. Its unique trifunctional architecture—a reactive boronic acid, a versatile hydroxymethyl group, and a strategically placed fluorine atom—offers a powerful toolkit for the synthesis of complex molecular scaffolds. This guide provides an in-depth analysis of its properties, reactivity, and core applications, focusing on its pivotal role in palladium-catalyzed cross-coupling reactions and as a strategic synthon in medicinal chemistry. We will explore the causality behind its reactivity and provide validated protocols to empower researchers in leveraging its full synthetic potential.
Introduction: A Molecule of Strategic Design
This compound is more than a simple arylboronic acid. Its structure is a deliberate convergence of three key functional moieties, each imparting distinct and synergistic advantages:
-
The Boronic Acid Group: This moiety is the cornerstone of its reactivity, serving as the nucleophilic partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This enables the efficient and modular formation of carbon-carbon bonds, a fundamental transformation in constructing the core skeletons of drugs and functional materials.[1][2]
-
The Fluorine Atom: The strategic incorporation of fluorine is a well-established strategy in modern drug discovery.[3][4][5] Its high electronegativity creates a strong, stable carbon-fluorine bond and modulates the electronic properties of the aromatic ring. This can enhance metabolic stability, increase binding affinity to biological targets, and improve pharmacokinetic profiles like membrane permeability.[5][6] In the context of the boronic acid, the electron-withdrawing nature of fluorine can also influence reactivity in cross-coupling reactions.[7]
-
The Hydroxymethyl Group: This functional handle provides a secondary site for synthetic diversification. Unlike a simple methyl or hydrogen substituent, the hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or participate in etherification and esterification reactions, allowing for subsequent conjugation or scaffold elaboration.[8][9]
This trifecta of functionalities makes this compound a highly valuable building block for creating libraries of complex molecules with tunable properties.
Physicochemical Properties
A clear understanding of a reagent's properties is critical for its effective use and storage. The key characteristics are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1146614-40-5 | [10][11] |
| Molecular Formula | C₇H₈BFO₃ | [10] |
| Molecular Weight | 169.95 g/mol | [10][12] |
| Appearance | Off-white to light yellow powder/solid | [11] |
| Purity | Typically ≥95-98% | [10][11][12] |
| Storage Conditions | Inert atmosphere, 2-8°C | [11] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application for this reagent is the Suzuki-Miyaura reaction, a robust and versatile method for forming C(sp²)–C(sp²) bonds.[2][13] The reaction proceeds via a palladium-based catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Mechanistic Considerations and the Role of Fluorine
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is a foundational concept in modern organic synthesis. The presence of the fluorine substituent on the boronic acid partner introduces subtle electronic effects that can influence the key transmetalation step.
Expertise & Causality: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with an aryl halide (Ar-X). The critical transmetalation step requires activation of the boronic acid (Ar'B(OH)₂) by a base to form a more nucleophilic boronate species ([Ar'B(OH)₃]⁻). [14]It is this boronate that transfers its organic group (Ar') to the palladium center. The electron-withdrawing fluorine atom on our reagent can influence this step. While strong electron-withdrawing groups can sometimes retard the rate of transmetalation, they also increase the Lewis acidity of the boron atom, potentially facilitating its interaction with the base. [7]This highlights the importance of empirical optimization of the base and reaction conditions to achieve high yields. The cycle concludes with reductive elimination, which forms the desired biaryl product (Ar-Ar') and regenerates the Pd(0) catalyst. [15]
Self-Validating Experimental Protocol
This protocol provides a robust, generalized starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization is often necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.2–1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 eq)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, or DMF/Water 9:1)
Procedure:
-
Reaction Setup (Trustworthiness Pillar): To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq), this compound (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq). The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe. Degassing (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solvent for 20-30 minutes) is essential to remove dissolved oxygen, which can interfere with the catalytic cycle.
-
Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring (Self-Validation): Monitor the reaction progress periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This allows for real-time assessment of substrate consumption and product formation, preventing unnecessary heating or premature termination of the reaction. The disappearance of the limiting reagent (typically the aryl halide) indicates completion.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and boronic acid byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product. The purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.
Application as a Versatile Synthon in Medicinal Chemistry
Caption: Synthetic versatility of this compound.
This workflow illustrates two potential synthetic strategies:
-
Suzuki-First Approach: The boronic acid is first engaged in a Suzuki-Miyaura coupling to construct the core biaryl skeleton. The resulting hydroxymethyl group on the new scaffold is then available for further derivatization, such as oxidation to a carboxylic acid or conversion to an ether, allowing for the introduction of new pharmacophores or solubility-enhancing groups.
-
Hydroxymethyl-First Approach: The hydroxymethyl group is modified first, for example, by oxidation to an aldehyde. This new formylphenylboronic acid can then undergo a Suzuki coupling. The resulting biaryl aldehyde is a versatile intermediate for reactions like reductive amination, Wittig reactions, or further oxidation, enabling rapid diversification of the molecular structure.
This strategic flexibility allows medicinal chemists to rapidly explore structure-activity relationships (SAR) around a core scaffold, which is a critical process in lead optimization.
Other Potential Applications
While less documented for this specific isomer, the chemistry of its functional groups suggests other potential applications:
-
Synthesis of Benzoxaborole Analogs: Benzoxaboroles are an important class of boron-containing heterocycles with significant biological activity, including antifungal and anti-inflammatory properties. [16]They are typically formed from ortho-(hydroxymethyl)phenylboronic acids. While this is a meta-substituted isomer, it could serve as a key precursor in multi-step syntheses to create novel benzoxaborole derivatives with different substitution patterns.
-
Materials Science: Phenylboronic acids are used in the development of sensors and organic electronic materials like OLEDs. [17]The ability to form conjugated biaryl systems via Suzuki coupling, combined with a functional handle for attachment to polymers or surfaces, makes this compound a candidate for the rational design of new functional materials.
Conclusion
This compound is a prime example of a modern chemical building block designed for versatility and strategic application. Its trifunctional nature provides chemists with multiple avenues for molecular construction, anchored by the robust and reliable Suzuki-Miyaura cross-coupling reaction. The integral fluorine atom offers a proven method for enhancing the drug-like properties of target molecules, while the hydroxymethyl group provides a crucial point for diversification. For researchers, scientists, and drug development professionals, a thorough understanding of this reagent's reactivity and potential is key to unlocking new synthetic possibilities and accelerating the discovery of novel therapeutics and materials.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ikprress.org [ikprress.org]
- 6. researchgate.net [researchgate.net]
- 7. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound [myskinrecipes.com]
- 11. This compound, CasNo.1146614-40-5 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 12. (3-Fluoro-5-(hydroxymethyl)phenyl)boronic acid [cymitquimica.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling using 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid
Introduction: The Strategic Importance of Fluorinated Biarylmethanols
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide has revolutionized the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2]
This application note provides a detailed protocol and technical guidance for the use of a particularly valuable building block: 3-Fluoro-5-(hydroxymethyl)phenylboronic acid . This trifunctional reagent is of significant interest to researchers in drug discovery and development for several key reasons:
-
Fluorine Substitution: The presence of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and pKa.
-
Hydroxymethyl Group: The hydroxymethyl (-CH₂OH) moiety serves as a versatile synthetic handle. It can be readily oxidized to an aldehyde or carboxylic acid, etherified, or used for esterification, allowing for further elaboration of the coupled product.
-
Biaryl Core: The ability to form a biaryl structure containing these functionalities opens avenues to novel chemical matter with potential therapeutic applications.
This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the reaction.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The generally accepted steps are oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (R¹-X), forming a Pd(II) complex. This step is often rate-limiting, especially with less reactive halides like chlorides.[3]
-
Transmetalation: This is a key step where the organic group from the boronic acid (R²) is transferred to the palladium center. The base plays a critical role here, activating the boronic acid to form a more nucleophilic boronate species ([R²-B(OH)₃]⁻), which facilitates the transfer of the R² group to the palladium complex.[4][5]
-
Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the palladium center are coupled, forming the desired biaryl product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Reagents and Equipment
| Reagent/Equipment | Recommended Specifications | Purpose |
| Aryl Bromide | 1.0 equiv | Electrophilic coupling partner |
| This compound | 1.2 - 1.5 equiv | Nucleophilic coupling partner |
| Palladium Catalyst | e.g., Pd(PPh₃)₄ (1-5 mol%) or PdCl₂(dppf) (1-5 mol%) | Catalyst |
| Base | K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv) | Activates the boronic acid |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Reaction medium |
| Schlenk flask or reaction vial | Appropriate size for the reaction scale | Inert atmosphere reaction vessel |
| Magnetic stirrer and stir bar | --- | Agitation |
| Inert gas supply (Argon or Nitrogen) | High purity | To prevent catalyst deactivation |
| Standard glassware for workup | --- | Extraction and purification |
| TLC plates and silica gel | --- | Reaction monitoring and purification |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.[6]
-
-
Solvent Addition:
-
Degas the solvent mixture (e.g., dioxane/water 4:1) by bubbling with an inert gas for 15-20 minutes.
-
Using a syringe, add the degassed solvent to the reaction flask. The final concentration should be approximately 0.1-0.2 M with respect to the aryl bromide.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Caption: Figure 2. Experimental Workflow for Suzuki-Miyaura Coupling.
Key Considerations and Scientific Rationale
-
Choice of Catalyst and Ligand: For general applications, Pd(PPh₃)₄ is a reliable catalyst. For more challenging couplings, particularly with sterically hindered substrates or less reactive aryl chlorides, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands may be necessary.[5] These ligands can accelerate both the oxidative addition and reductive elimination steps.[7]
-
The Role of the Base: The choice of base is critical. Inorganic bases like K₂CO₃ and K₃PO₄ are commonly used.[4] K₃PO₄ is a stronger base and can be particularly effective for less reactive boronic acids.[5] For substrates with base-sensitive functional groups, a milder base like KF or CsF might be advantageous.[4] The base must be strong enough to form the boronate anion but not so strong as to cause unwanted side reactions.[5]
-
Solvent System: A mixture of an organic solvent and water is often employed. The organic solvent (e.g., dioxane, toluene, THF) solubilizes the organic reagents and the catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. The choice of solvent can also influence the reaction selectivity in some cases.[8][9][10] Anhydrous conditions can also be employed with specific bases like potassium trimethylsilanolate (TMSOK).
-
Potential Side Reactions and Troubleshooting:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This can be minimized by using a slight excess of the boronic acid, ensuring rigorously deoxygenated conditions, and sometimes by using milder bases or anhydrous conditions.[5]
-
Homocoupling: The coupling of two boronic acid molecules can occur, particularly in the presence of oxygen.[1] Thoroughly degassing the reaction mixture is essential to prevent this side reaction.[6]
-
Low Yield or No Reaction: If the reaction fails, consider screening different catalysts, ligands, bases, and solvents. Increasing the reaction temperature may also be beneficial. For electron-rich aryl halides, a more electron-rich ligand on the palladium catalyst can promote the oxidative addition step.[11]
-
Conclusion
The Suzuki-Miyaura coupling using this compound is a powerful method for the synthesis of functionalized biaryl compounds that are of high interest in medicinal chemistry. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can effectively utilize this versatile building block to access novel molecular architectures. The protocol provided herein serves as a solid foundation, and the accompanying discussion on the rationale behind the experimental choices should empower scientists to optimize and troubleshoot their reactions effectively.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 7. reddit.com [reddit.com]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Catalyst Selection for Suzuki-Miyaura Cross-Coupling of 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid: An Application Note & Protocol
Introduction: The Strategic Importance of Fluorinated Biarylmethanols
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science.[1][2] Specifically, biarylmethanols substituted with fluorine atoms represent a class of compounds with significant potential in drug development due to the unique properties imparted by the fluorine substituent, such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The target molecule for this guide, 3-Fluoro-5-(hydroxymethyl)phenylboronic acid, is a key building block for accessing these valuable structures through the versatile and powerful Suzuki-Miyaura cross-coupling reaction.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of a catalyst system for the successful Suzuki-Miyaura cross-coupling of this compound with various aryl halides. We will delve into the mechanistic considerations, provide a comparative analysis of catalyst systems, offer a detailed, field-proven protocol, and present a troubleshooting guide to navigate potential challenges.
Navigating the Challenges: Substrate-Specific Considerations
The structure of this compound presents a unique set of challenges that must be addressed through careful catalyst and condition selection:
-
Electronic Effects: The fluorine atom at the 3-position is strongly electron-withdrawing, which can decrease the nucleophilicity of the boronic acid and potentially slow down the crucial transmetalation step in the catalytic cycle.[4]
-
Functional Group Compatibility: The presence of a primary alcohol (hydroxymethyl group) necessitates the use of a catalyst system and reaction conditions that are mild enough to avoid undesired side reactions, such as oxidation or etherification.
-
Steric Hindrance: While not severely hindered, the substitution pattern requires a catalyst system that can accommodate the approach of the coupling partners.
A successful cross-coupling strategy must therefore balance high catalytic activity with excellent functional group tolerance.
Dissecting the Catalyst System: A Mechanistic Approach to Selection
The success of the Suzuki-Miyaura reaction hinges on the interplay of the palladium source, the ligand, the base, and the solvent. Each component plays a critical role in the catalytic cycle, which consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[1]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Palladium Pre-catalyst: The Engine of the Reaction
The choice of the palladium pre-catalyst is the first critical decision. While numerous options exist, they generally fall into two categories: Pd(0) and Pd(II) sources.
-
Pd(0) Sources (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic, air-sensitive catalyst that can be highly effective.[4] It enters the catalytic cycle directly. However, for challenging substrates, the dissociation of the triphenylphosphine ligands to generate the active catalytic species can be slow.
For the cross-coupling of this compound, a Pd(II) pre-catalyst, specifically Pd(dppf)Cl₂ , is highly recommended due to its proven efficacy with functionalized and electronically challenging arylboronic acids.[4][5]
The Ligand: The Architect of Reactivity and Selectivity
The ligand bound to the palladium center is arguably the most critical factor in overcoming the challenges posed by our substrate. The ligand's steric and electronic properties directly influence the rates of oxidative addition and reductive elimination and stabilize the palladium complex.[4]
-
Triphenylphosphine (PPh₃): While widely used, PPh₃ may not be optimal for this specific transformation due to the electron-deficient nature of the boronic acid. More electron-rich and bulkier ligands are often required to promote the key steps of the catalytic cycle.
-
Buchwald Ligands (e.g., SPhos, XPhos): These are a class of bulky, electron-rich biaryl phosphine ligands that have demonstrated exceptional performance in a wide range of challenging Suzuki-Miyaura couplings. They can accelerate both oxidative addition and reductive elimination.
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf): This ferrocene-based diphosphine ligand offers a unique combination of steric bulk and electron-richness. The dppf ligand is known to stabilize the palladium catalyst, prevent palladium black precipitation, and facilitate the coupling of a broad range of substrates, including those with functional groups.[5]
Given its proven track record with functionalized arylboronic acids, dppf (as part of the Pd(dppf)Cl₂ complex) is the ligand of choice for this application.
The Base and Solvent System: The Reaction Environment
The base and solvent work in concert to create an environment conducive to the catalytic cycle.
-
The Role of the Base: The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that readily participates in transmetalation.[6] The choice of base can significantly impact the reaction rate and yield.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are the most commonly used bases in Suzuki-Miyaura reactions. Potassium carbonate (K₂CO₃) is a cost-effective and generally effective choice. Cesium carbonate (Cs₂CO₃) is a stronger base and can be beneficial for less reactive coupling partners. Potassium phosphate (K₃PO₄) is another strong base that is often effective. For our target substrate, K₂CO₃ provides a good balance of reactivity and functional group tolerance.[7][8]
-
-
The Solvent System: The solvent must be capable of dissolving the reactants and be stable at the reaction temperature. A mixture of an organic solvent and water is often employed to facilitate the dissolution of both the organic and inorganic reagents.
-
Dioxane/Water or Toluene/Water: These are common solvent systems for Suzuki-Miyaura reactions.
-
Acetonitrile/Water: This solvent system can also be effective and may offer advantages in terms of product isolation.[9]
-
Ethanol/Water: A greener solvent choice that can be highly effective, particularly with Pd(dppf)Cl₂.[6]
-
For the proposed protocol, a mixture of Dioxane and Water is recommended to ensure the solubility of all reaction components.
Comparative Data: Catalyst System Performance
The following table provides a summary of typical performance for various catalyst systems in the Suzuki-Miyaura coupling of functionalized arylboronic acids.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Remarks |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-100 | >90 | Recommended system: Robust, versatile, and high-yielding for functionalized substrates. [4][5] |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 70-85 | A classic system, but may be less efficient for this specific substrate.[4] |
| Pd(OAc)₂ + SPhos | K₃PO₄ | Dioxane | 80 | >95 | Excellent yields, but the ligand is more expensive. |
| Pd/C | Na₂CO₃ | H₂O | 120 (Microwave) | 85-95 | Heterogeneous catalyst, good for green chemistry applications, but may require higher temperatures.[10] |
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Suzuki-Miyaura cross-coupling of functionalized arylboronic acids and has been optimized for the specific challenges of this compound.[4][5]
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the synthesis and isolation of biaryls.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Deionized water (1 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (1 mL) to the flask.
-
Inert Atmosphere: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. Alternatively, use three cycles of vacuum-backfill with the inert gas.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[11]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent.[11]
-
-
Characterization: Confirm the structure and purity of the isolated product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure the catalyst is of good quality and has been stored properly. Consider using a fresh batch. |
| Insufficient degassing | Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the catalyst. | |
| Poor quality base or boronic acid | Use freshly purchased or properly stored reagents. | |
| Formation of Homocoupling Product | Presence of oxygen | Improve degassing procedure. |
| (Biaryl from boronic acid) | High temperature | Reduce the reaction temperature. |
| Decomposition of Boronic Acid | Prolonged reaction time at high temperature | Monitor the reaction closely and stop it once the starting material is consumed. |
| Strong base | Consider using a milder base such as NaHCO₃. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly valuable transformation for the synthesis of fluorinated biarylmethanols. A rational approach to catalyst selection, focusing on a robust system such as Pd(dppf)Cl₂ with K₂CO₃ in a Dioxane/Water solvent system, provides a reliable and high-yielding pathway to the desired products. The detailed protocol and troubleshooting guide presented in this application note are intended to empower researchers to successfully employ this important building block in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of biaryls PDF [wvw.zlibrary.to]
- 3. tcichemicals.com [tcichemicals.com]
- 4. diva-portal.org [diva-portal.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi-res.com [mdpi-res.com]
- 8. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids [explorationpub.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. home.sandiego.edu [home.sandiego.edu]
optimal base and solvent conditions for Suzuki reactions with 3-Fluoro-5-(hydroxymethyl)phenylboronic acid
Introduction: The Strategic Importance of Fluorinated Biaryl Alcohols
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, prized for its reliability in forging carbon-carbon bonds.[1] This guide focuses on a particularly valuable building block: 3-Fluoro-5-(hydroxymethyl)phenylboronic acid . The unique trifecta of a reactive boronic acid, an electron-withdrawing fluorine atom, and a versatile hydroxymethyl group makes this reagent a powerful tool in the synthesis of complex molecules for the pharmaceutical and materials science sectors.[2] The fluorine atom can enhance metabolic stability and modulate the electronic properties of the final compound, while the hydroxymethyl group provides a handle for further functionalization.[2][3]
This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide to optimizing Suzuki-Miyaura reactions with this specific substrate. We will move beyond generic protocols to explore the chemical reasoning behind the selection of optimal bases and solvents, addressing the specific challenges and opportunities presented by the substrate's functional groups.
The Mechanistic Heartbeat: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is paramount for rational optimization. The catalytic cycle, elegantly orchestrated by a palladium catalyst, involves three key stages: oxidative addition, transmetalation, and reductive elimination. The choice of base and solvent critically influences the efficiency of each step, particularly the often rate-limiting transmetalation.
The primary role of the base is to activate the boronic acid, converting it into a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[4] This species then readily undergoes transmetalation with the palladium(II) complex. The solvent's role is multifaceted; it must solubilize the reactants, facilitate the interaction between aqueous and organic phases (if applicable), and stabilize the catalytic species.
Reaction Parameter Optimization: A Substrate-Centric Approach
The presence of both a mildly acidic hydroxymethyl group and an electron-withdrawing fluorine atom on the boronic acid requires careful consideration when selecting the base and solvent.
The Critical Choice of Base
The ideal base must be strong enough to facilitate boronate formation without promoting side reactions. For substrates with potentially sensitive functional groups like alcohols, overly strong bases such as hydroxides (NaOH, KOH) can be detrimental, potentially leading to deprotonation of the alcohol or other undesired reactions. Milder inorganic bases are generally preferred.
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most commonly employed bases in Suzuki couplings due to their moderate basicity and good solubility in aqueous mixtures.[1][5] Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are cost-effective and highly effective for a wide range of substrates.[6][7] Cesium carbonate (Cs₂CO₃) is often more effective, particularly for challenging couplings, but is more expensive.
-
Phosphates (K₃PO₄): Potassium phosphate is another excellent choice, often used under anhydrous conditions or for substrates prone to protodeboronation. Its use can sometimes lead to higher yields and cleaner reactions compared to carbonates.
-
Fluorides (KF, CsF): Anhydrous powdered potassium fluoride (KF) can be effective, especially when base-labile groups (like esters) are present, as it can activate the boronic acid while being a relatively weak Brønsted base.[4]
For this compound, we recommend starting with milder bases like K₂CO₃ or K₃PO₄ to minimize any potential for side reactions involving the hydroxymethyl group.
Solvent Systems: Balancing Polarity and Reactivity
The choice of solvent is intrinsically linked to the base and the substrates. Given the polar nature of the hydroxymethyl group, solvent systems that can accommodate both organic and inorganic reagents are typically the most successful.
-
Aqueous Mixtures: Biphasic systems are extremely common and effective for Suzuki reactions.[1]
-
Dioxane/Water & THF/Water: These are classic solvent systems that provide good solubility for a wide range of substrates and catalysts.
-
Ethanol/Water & DMF/Water: These are also highly effective. Ethanol is considered a "greener" solvent, which is an advantage for industrial applications.[8] A DMF/H₂O mixture has been shown to be effective in couplings of aryl halides with arylboronic acids.[6] In a reaction involving the simultaneous reduction of an aldehyde to a hydroxymethyl group during a Suzuki coupling, a DMF/H₂O (5:1) mixture with K₂CO₃ was used successfully.[9][10]
-
-
Anhydrous Solvents: In some cases, particularly to avoid protodeboronation, anhydrous conditions can be beneficial. Toluene or dioxane with a base like K₃PO₄ can be an effective combination.
The polarity of the solvent can also influence reaction selectivity and rate.[11] For this compound, a polar aprotic solvent with an aqueous component, such as Dioxane/H₂O or Ethanol/H₂O , is a logical starting point to ensure adequate solubility of all components.
Recommended Starting Conditions & Protocols
Based on literature precedent for analogous structures, the following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
| Parameter | Recommended Condition | Alternative Condition | Rationale & Citation |
| Palladium Catalyst | Pd(PPh₃)₄ (1-3 mol%) | PdCl₂(dppf) (1-3 mol%) | Pd(PPh₃)₄ is a robust, commercially available catalyst. PdCl₂(dppf) is excellent for more challenging couplings. |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.0-3.0 equiv) | K₂CO₃ is a reliable and cost-effective choice. K₃PO₄ is a milder alternative, good for sensitive substrates.[1][7] |
| Solvent System | Dioxane/H₂O (4:1) | Toluene/EtOH/H₂O (2:1:1) | Dioxane/water is a standard, effective mixture. The toluene/ethanol/water system offers a greener alternative.[6] |
| Temperature | 80-100 °C | 80-110 °C | Reaction temperature often needs to be optimized; start around 80-100 °C for aryl bromides. |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Essential to prevent oxidation of the Pd(0) catalyst and minimize homocoupling side reactions.[1] |
Detailed Experimental Protocol: General Procedure
This protocol provides a step-by-step methodology for a typical Suzuki-Miyaura reaction.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed Solvent (e.g., Dioxane and Water, 4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (e.g., 1.0 mmol), this compound (e.g., 1.2 mmol), and potassium carbonate (e.g., 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., 0.02 mmol) to the stirring mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction's progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl alcohol.[12]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Yield / No Reaction | Inactive catalyst | Ensure the reaction is performed under a strict inert atmosphere. Use a fresh bottle of catalyst or a pre-catalyst. |
| Insufficiently strong base | Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). | |
| Poor solvent choice | Screen alternative solvent systems (e.g., THF/H₂O, Toluene/EtOH/H₂O). | |
| Protodeboronation | Presence of excess water/protons; strong base | Use an anhydrous solvent system with K₃PO₄. Ensure the starting materials are dry. |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and maintain a positive pressure of inert gas throughout the reaction. |
| Decomposition of Starting Material | Base too strong; temperature too high | Use a milder base (K₃PO₄). Lower the reaction temperature and monitor for longer reaction times. |
Conclusion
This compound is a highly valuable reagent for the synthesis of functionalized biaryl compounds. A successful Suzuki-Miyaura coupling with this substrate hinges on the careful selection of a base and solvent system that accommodates its unique electronic and functional group properties. By starting with mild inorganic bases like potassium carbonate or potassium phosphate in polar aprotic/aqueous solvent mixtures, researchers can establish a robust baseline for optimization. The protocols and insights provided herein are designed to empower scientists to efficiently and effectively utilize this versatile building block in their synthetic endeavors.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. mdpi.com [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. Simultaneous reduction of aldehyde group to hydroxymethyl group in palladium-catalyzed Suzuki cross-coupling reaction [journal.hep.com.cn]
- 10. researchgate.net [researchgate.net]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Application Note & Protocol: Synthesis of Biaryl Scaffolds Utilizing 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid
Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Introduction: Strategic Value of Functionalized Biaryls
Biaryl structures are privileged motifs in modern drug discovery and materials science. Their rigid, well-defined three-dimensional arrangement allows for precise spatial orientation of functional groups, making them ideal scaffolds for interacting with biological targets. The strategic incorporation of specific substituents onto the biaryl core is a cornerstone of rational drug design.
3-Fluoro-5-(hydroxymethyl)phenylboronic Acid (CAS: 1146614-40-5) is a particularly valuable building block for this purpose.[1][2][3] Its utility stems from the unique combination of its three functional groups:
-
The Boronic Acid Moiety: This group is the reactive handle for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, the preeminent method for constructing C(sp²)–C(sp²) bonds.[4][5][6][7]
-
The Fluorine Atom: Incorporation of fluorine into a drug candidate can profoundly enhance its pharmacological profile by improving metabolic stability, increasing binding affinity through favorable electronic interactions, and modulating lipophilicity and bioavailability.[8]
-
The Hydroxymethyl Group: This versatile functional group provides a crucial point for post-coupling derivatization. It can be oxidized to an aldehyde or carboxylic acid, etherified, or used in esterification reactions, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.
This document provides a comprehensive guide to the use of this compound in the Suzuki-Miyaura reaction, including a detailed mechanistic overview, a robust experimental protocol, and field-proven troubleshooting advice.
The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a transition metal-catalyzed process that forges a carbon-carbon bond between an organoboron species and an organic halide or triflate.[6] Its widespread adoption is due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of starting materials.[7] The catalytic cycle, which revolves around a palladium center cycling between Pd(0) and Pd(II) oxidation states, comprises three fundamental steps.[4][6]
-
Oxidative Addition: An active 14-electron Pd(0) complex initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a square-planar Pd(II) intermediate. This is often the rate-limiting step of the cycle.
-
Transmetalation: The boronic acid (Ar²-B(OH)₂) is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate complex (Ar²-B(OH)₃⁻). This boronate then displaces the halide on the palladium center, transferring its aryl group (Ar²) to create a new Pd(II) intermediate, [Ar¹-Pd(II)-Ar²]. This step is crucial and the choice of base is critical for its success.[5]
-
Reductive Elimination: The two aryl groups on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, which can then enter a new cycle.[4][6]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 3'-Fluoro-5'-(hydroxymethyl)-[1,1'-biphenyl]-4-carbonitrile
This section details a representative protocol for the coupling of this compound with 4-bromobenzonitrile.
Reaction Scheme:
(Image of this compound reacting with 4-bromobenzonitrile to form the biaryl product)
Materials and Reagents
| Reagent | CAS Number | M.W. | Supplier | Notes |
| This compound | 1146614-40-5 | 169.95 | Sigma-Aldrich/Ambeed | Use as received. |
| 4-Bromobenzonitrile | 623-00-7 | 182.02 | Major Supplier | Ensure high purity. |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Major Supplier | Store under inert gas. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Major Supplier | Anhydrous, finely powdered. |
| 1,4-Dioxane, Anhydrous | 123-91-1 | 88.11 | Major Supplier | Sure/Seal™ or freshly distilled. |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | In-house | Degas thoroughly before use. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Major Supplier | Reagent grade for extraction. |
| Brine (Saturated aq. NaCl) | 7647-14-5 | 58.44 | In-house | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Major Supplier | For drying. |
| Silica Gel | 7631-86-9 | - | Major Supplier | 230-400 mesh for chromatography. |
Step-by-Step Methodology
Figure 2: High-level experimental workflow for the Suzuki-Miyaura coupling.
-
Reaction Setup:
-
To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzonitrile (1.0 mmol, 1.0 equiv., 182 mg), this compound (1.2 mmol, 1.2 equiv., 204 mg), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv., 276 mg).[9]
-
Seal the flask with a rubber septum. Connect the flask to a Schlenk line, and evacuate and backfill with dry argon gas. Repeat this cycle three times to ensure a fully inert atmosphere.
-
-
Catalyst and Solvent Addition:
-
Under a positive flow of argon, briefly remove the septum and add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%, 35 mg).
-
Causality Note: The catalyst is sensitive to oxygen, especially at elevated temperatures. Adding it last to the inerted mixture of solids minimizes its exposure to air.
-
Via syringe, add 8 mL of anhydrous 1,4-dioxane and 2 mL of deionized water. Both solvents must be thoroughly degassed beforehand by sparging with argon for at least 30 minutes.
-
Causality Note: Degassing removes dissolved oxygen, which can oxidize the Pd(0) catalyst to an inactive Pd(II) state and promote undesirable homocoupling of the boronic acid.[10][11]
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 90 °C.
-
Stir the biphasic mixture vigorously for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by periodically taking a small aliquot from the reaction mixture.
-
-
Workup and Extraction:
-
Once the reaction is complete (disappearance of the limiting aryl bromide), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the mixture with 20 mL of deionized water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash sequentially with deionized water (20 mL) and then with brine (20 mL).
-
Causality Note: The brine wash helps to remove residual water and break up any emulsions.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid is purified by flash column chromatography on silica gel.[12]
-
A typical eluent system is a gradient of hexane/ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity to 7:3) to isolate the pure biaryl product.
-
Combine the product-containing fractions and remove the solvent under reduced pressure to yield the final product as a solid. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
-
Optimizing Reaction Parameters: A Comparative Overview
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table provides a guide for adapting the protocol to different aryl halide partners.
| Parameter | General Protocol (Aryl Bromide) | For Aryl Iodide | For Aryl Chloride (Challenging) | Rationale & Causality |
| Aryl Halide | 1.0 equiv. | 1.0 equiv. | 1.0 equiv. | Reactivity order: I > Br > OTf >> Cl. The C-Cl bond is stronger, making oxidative addition more difficult. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd(PPh₃)₄ (1-3 mol%) | Pd₂(dba)₃ + SPhos (2-5 mol%) | Aryl chlorides require more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos) to facilitate the challenging oxidative addition step.[9] |
| Base | K₂CO₃ (2.0 equiv.) | K₂CO₃ (2.0 equiv.) | K₃PO₄ or Cs₂CO₃ (2.5 equiv.) | Stronger bases like K₃PO₄ are often required to promote the transmetalation with less reactive aryl chlorides. |
| Solvent | Dioxane/H₂O (4:1) | Dioxane/H₂O (4:1) | Toluene/H₂O or 2-MeTHF/H₂O | Toluene or 2-MeTHF can be effective for more challenging couplings and allow for higher reaction temperatures if needed. |
| Temperature | 85-95 °C | 80-90 °C | 100-110 °C | Higher temperatures provide the necessary energy to overcome the activation barrier for C-Cl bond cleavage. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxidation. 2. Insufficiently degassed solvents. 3. Aryl chloride partner is unreactive under conditions. 4. Base is not strong enough. | 1. Use a fresh bottle of catalyst or a more robust pre-catalyst. 2. Ensure solvents are thoroughly sparged with inert gas. 3. Switch to a more active catalyst system (e.g., Pd₂(dba)₃/SPhos).[9] 4. Change base to K₃PO₄ or Cs₂CO₃. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. Palladium-catalyzed side reaction. | 1. Improve inert atmosphere technique; ensure rigorous degassing of all reagents and solvents.[10] 2. Use slightly less boronic acid (e.g., 1.05-1.1 equiv.) to minimize this side product. |
| Decomposition of Starting Material | 1. Reaction temperature is too high. 2. Hydroxymethyl group may be sensitive to very strong bases or high temperatures. | 1. Lower the reaction temperature and compensate with a more active catalyst or longer reaction time. 2. Consider protecting the hydroxymethyl group as a silyl ether (e.g., TBS ether) if decomposition is severe, though often unnecessary. |
| Difficult Purification | 1. Product co-elutes with triphenylphosphine oxide (byproduct from catalyst). 2. Presence of residual starting materials. | 1. If using Pd(PPh₃)₄, try filtering the crude mixture through a small plug of silica before full chromatography. 2. Optimize the reaction to drive it to full conversion. Adjust the eluent system for chromatography for better separation. Recrystallization may also be an effective purification method.[12] |
References
- 1. This compound [myskinrecipes.com]
- 2. This compound, CasNo.1146614-40-5 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 3. This compound | 1146614-40-5 [sigmaaldrich.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. organicreactions.org [organicreactions.org]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. home.sandiego.edu [home.sandiego.edu]
The Strategic Application of 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of reagents available to medicinal chemists, functionalized phenylboronic acids have emerged as particularly valuable scaffolds. This guide provides an in-depth technical overview of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid , a uniquely versatile reagent, with a focus on its application in the synthesis of kinase inhibitors, a class of drugs central to oncology and immunology.
The Rationale for a Trifunctional Reagent: A Chemist's Perspective
This compound presents a compelling trifecta of functionalities, each contributing to its utility in the synthesis of complex, biologically active molecules.
-
The Boronic Acid Moiety: This functional group is the cornerstone of its reactivity, primarily enabling participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The stability, low toxicity, and broad functional group tolerance of boronic acids make them ideal for the late-stage introduction of the phenyl group into a complex molecular scaffold.
-
The Fluorine Atom: The strategic placement of a fluorine atom at the meta-position significantly influences the electronic properties of the phenyl ring. Fluorine's high electronegativity can modulate the pKa of nearby functionalities, enhance metabolic stability by blocking potential sites of oxidation, and improve binding affinity to target proteins through favorable electrostatic interactions. In the context of kinase inhibitors, a fluorophenyl group often plays a crucial role in occupying a hydrophobic pocket within the ATP-binding site.
-
The Hydroxymethyl Group: This functional group serves as a versatile synthetic handle, offering a site for further molecular elaboration. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, etherified, or used in esterification reactions. This allows for the introduction of additional pharmacophoric features or the attachment of solubilizing groups, providing a pathway to fine-tune the pharmacokinetic and pharmacodynamic properties of the final compound.
Core Application: Suzuki-Miyaura Coupling in the Synthesis of Kinase Inhibitors
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of synthesizing kinase inhibitors, it is frequently employed to couple an aryl or heteroaryl halide with a functionalized phenylboronic acid.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps include oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the active catalyst.
Protocol: Synthesis of a p38 MAP Kinase Inhibitor Scaffold
This protocol provides a representative example of a Suzuki-Miyaura coupling to synthesize a key intermediate for a p38 MAP kinase inhibitor, utilizing this compound. p38 MAP kinase is a critical target in inflammatory diseases and cancer.
Materials:
-
4-(4-Bromopyrazol-1-yl)pyridine
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(4-bromopyrazol-1-yl)pyridine (1.0 eq), this compound (1.2 eq), and sodium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Catalyst Addition: Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(4-(3-fluoro-5-(hydroxymethyl)phenyl)pyrazol-1-yl)pyridine.
Causality Behind Experimental Choices:
-
Base: Sodium carbonate is a commonly used base in Suzuki couplings. It activates the boronic acid for transmetalation.
-
Ligand: Triphenylphosphine is a standard ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Solvent System: The dioxane/water mixture is effective for dissolving both the organic and inorganic reagents.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, hence the need for an inert atmosphere to prevent catalyst deactivation.
Application in the Synthesis of p38 MAP Kinase Inhibitors
The 3-fluoro-5-(hydroxymethyl)phenyl moiety is a key structural feature in a number of potent and selective p38 MAP kinase inhibitors. The 4-fluorophenyl group is known to interact favorably with the hydrophobic pocket of the p38α active site, while the hydroxymethyl group can be further functionalized to enhance potency and selectivity.
Structure-Activity Relationship (SAR) Insights
Studies have shown that the presence and position of the fluorine atom on the phenyl ring are critical for inhibitory activity. The 3-fluoro substitution pattern, in particular, has been shown to contribute to high potency. The hydroxymethyl group offers a point for diversification, allowing for the exploration of the surrounding solvent-exposed region of the enzyme's active site.
Biological Activity of a Representative Compound
The following table summarizes the biological activity of a representative p38 MAP kinase inhibitor containing a 3-fluoro-5-substituted phenyl moiety, synthesized via a Suzuki-Miyaura coupling.
| Compound ID | Target | IC₅₀ (nM) | Cellular Assay (TNFα inhibition, IC₅₀ nM) |
| Inhibitor A | p38α | 15 | 50 |
Data is illustrative and based on published results for structurally similar compounds.
Further Synthetic Transformations of the Hydroxymethyl Group
The hydroxymethyl group on the phenyl ring provides a valuable opportunity for further chemical modification to optimize the properties of the lead compound.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a reactive boronic acid, a strategically placed fluorine atom, and a functionalizable hydroxymethyl group makes it an ideal reagent for the synthesis of complex bioactive molecules, particularly kinase inhibitors. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the knowledge to effectively utilize this powerful tool in their synthetic endeavors.
Application Notes and Protocols: 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid in Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of a Trifunctional Fragment
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality lead compounds. By screening small, low molecular weight molecules (fragments), FBDD efficiently explores chemical space to identify vectors for potent and selective drug candidates. Within the vast armamentarium of chemical fragments, 3-Fluoro-5-(hydroxymethyl)phenylboronic acid emerges as a particularly compelling starting point. Its unique trifunctional nature—a reversible covalent warhead, a metabolic stabilizer, and a vector for synthetic elaboration—offers a strategic advantage in tackling challenging biological targets.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in FBDD campaigns. We will delve into the causality behind its design, provide detailed protocols for its screening and validation, and present a plausible application workflow against a relevant enzyme class.
The Power of Three: Deconstructing the Fragment's Utility
The efficacy of this compound in FBDD is rooted in the synergistic interplay of its three key functional groups.
-
The Boronic Acid Moiety: A Reversible Covalent Probe. Boronic acids are unique in their ability to form reversible covalent bonds with the hydroxyl groups of serine, threonine, or the epsilon-amino group of lysine residues within a protein's active site.[1][2] This transient covalent interaction can significantly enhance binding affinity, a crucial factor when working with low molecular weight fragments that typically exhibit weak binding.[] The reversibility of this bond is key, as it distinguishes these fragments from irreversible covalent inhibitors, often associated with a higher risk of off-target toxicity. The boronic acid's sp²-hybridized boron atom possesses an empty p-orbital, rendering it a Lewis acid capable of accepting a lone pair from nucleophilic residues.[4] This interaction often mimics the tetrahedral transition state of enzymatic reactions, making boronic acids potent inhibitors of enzymes like serine proteases and proteasomes.[5]
-
The Fluorine Atom: Enhancing Drug-Like Properties. The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry.[6][7] In this fragment, the fluorine atom exerts a powerful electron-withdrawing effect, which can modulate the pKa of the boronic acid, influencing its reactivity and binding characteristics.[8] Furthermore, fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve membrane permeability, and increase binding affinity through favorable interactions with the protein target.[9][10]
-
The Hydroxymethyl Group: A Handle for Elaboration. A critical aspect of FBDD is the ability to grow a weakly binding fragment into a potent lead compound. The hydroxymethyl group on the phenyl ring provides a crucial, chemically accessible vector for synthetic elaboration. This "growth point" allows for the systematic exploration of the surrounding chemical space through techniques like etherification or esterification, enabling the formation of additional interactions with the target protein and driving improvements in potency and selectivity.
Physicochemical Properties and Handling
A thorough understanding of the fragment's properties is essential for successful screening.
| Property | Value | Source |
| CAS Number | 1146614-40-5 | [11] |
| Molecular Formula | C₇H₈BFO₃ | [12] |
| Molecular Weight | 169.95 g/mol | [11][12] |
| Appearance | White to yellow solid | [13] |
| Purity | ≥95% | [13] |
Storage and Handling:
Arylboronic acids can be sensitive to air and moisture and may undergo dehydration to form cyclic boroxine anhydrides.[14] While generally stable, proper handling is crucial to maintain sample integrity.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.
-
Handling: Use personal protective equipment, including gloves and safety glasses. Handle in a well-ventilated area or fume hood to avoid inhalation of dust.[15] Avoid contact with strong oxidizing agents and strong acids.[15][16] For solution-based assays, prepare fresh stock solutions in a suitable solvent like DMSO.
FBDD Workflow and Screening Methodologies
The integration of this compound into an FBDD campaign follows a structured workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting Biomolecules with Reversible Covalent Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 10. inhancetechnologies.com [inhancetechnologies.com]
- 11. (3-Fluoro-5-(hydroxymethyl)phenyl)boronic acid [cymitquimica.com]
- 12. 1146614-40-5 CAS Manufactory [m.chemicalbook.com]
- 13. This compound [myskinrecipes.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. fishersci.com [fishersci.com]
- 16. laballey.com [laballey.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid with Heteroaryl Halides
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-fluoro-5-(hydroxymethyl)phenylboronic acid with a variety of heteroaryl halides. This specific transformation is of high value in medicinal chemistry for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds. These application notes delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven experimental protocols, and provide robust troubleshooting and optimization strategies. The causality behind experimental choices is explained to empower users to adapt and refine the methodologies for their specific substrates and research goals.
Introduction: The Strategic Importance of Fluorinated Hydroxymethyl-Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1][2][3] Its impact on academic and industrial research, particularly in the pharmaceutical sector, has been immense. The reaction's tolerance for a wide array of functional groups, coupled with the commercial availability and stability of boronic acids, makes it an indispensable tool for the construction of complex molecular architectures.[4][5]
The specific coupling of this compound with heteroaryl halides is of particular interest. The resulting products incorporate three key structural features that are highly sought after in drug design:
-
Fluorine Substitution: The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.
-
Hydroxymethyl Group: This functional group provides a versatile handle for further synthetic transformations, such as oxidation, etherification, or esterification, enabling the exploration of a wider chemical space and the generation of diverse compound libraries.
-
Heteroaryl Moiety: Heterocyclic structures are prevalent in a vast number of approved drugs and natural products, often playing a crucial role in target recognition and binding. The ability to directly couple these moieties to a functionalized phenyl ring is a highly convergent and efficient synthetic strategy.[4]
Challenges in this specific coupling can arise from the electronic nature of the boronic acid and the potential for catalyst inhibition by certain heteroaryl substrates.[6] This guide aims to provide a robust framework for overcoming these challenges and achieving successful and reproducible outcomes.
The Catalytic Cycle: A Mechanistic Overview
The palladium-catalyzed Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][7][8][9] Understanding this mechanism is crucial for rationalizing reaction conditions and troubleshooting suboptimal results.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
2.1. Oxidative Addition: The cycle initiates with the oxidative addition of the heteroaryl halide (Ar-X) to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a palladium(II) intermediate. The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[9] For less reactive halides like chlorides, the use of electron-rich and bulky phosphine ligands is often necessary to facilitate this step.[10]
2.2. Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boronic acid to the palladium(II) center. The boronic acid must first be activated by a base to form a more nucleophilic boronate species.[11] The choice of base and solvent is critical and can significantly impact the reaction efficiency.[12] The presence of the hydroxymethyl group on the boronic acid does not typically interfere with this step, but the electron-withdrawing fluorine atom can slightly decrease the nucleophilicity of the arylboronic acid, sometimes necessitating more forcing conditions.
2.3. Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][7][8] This step is generally fast, especially when bulky, electron-donating ligands are employed.
Experimental Protocols
The following protocols are designed to be a robust starting point for the cross-coupling of this compound with a range of heteroaryl halides. Optimization may be required for particularly challenging substrates.
General Experimental Workflow
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Recommended Reagents and Equipment
-
Palladium Precatalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), or Buchwald precatalysts (e.g., XPhos Pd G3).
-
Ligand (if not using a precatalyst): Triphenylphosphine (PPh₃), or bulky, electron-rich biarylphosphine ligands such as XPhos or SPhos for challenging couplings.[4][13]
-
Base: Potassium carbonate (K₂CO₃), potassium phosphate tribasic (K₃PO₄), or cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered and dry.[12]
-
Solvents: Anhydrous 1,4-dioxane, toluene, or a mixture of an organic solvent with water (e.g., Dioxane/H₂O 10:1). Solvents must be thoroughly degassed.[12]
-
Reaction Vessels: Oven-dried Schlenk tubes or microwave vials equipped with magnetic stir bars.
-
Inert Atmosphere: High-purity nitrogen or argon gas.
Step-by-Step Protocol for a Representative Coupling (with a Heteroaryl Bromide)
-
Reagent Preparation: In a glovebox or under a positive flow of inert gas, add the heteroaryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv) to an oven-dried reaction vessel containing a magnetic stir bar.
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).
-
Vessel Sealing: Seal the reaction vessel with a septum or a screw cap.
-
Atmosphere Exchange: Evacuate and backfill the vessel with inert gas three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1, 0.1-0.2 M concentration with respect to the limiting reagent) via syringe.
-
Reaction Execution: Place the reaction vessel in a preheated oil bath or heating block at 80-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Recommended Starting Conditions for Various Heteroaryl Halides
| Heteroaryl Halide Type | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temperature (°C) | Notes |
| Iodo-pyridines/pyrazines | Pd(PPh₃)₄ (2-5%) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 80-90 | Generally reactive, standard conditions are often sufficient. |
| Bromo-pyridines/pyrazines | Pd(dppf)Cl₂ (3-5%) | - | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (10:1) | 90-100 | Slightly less reactive than iodides; a stronger base may be beneficial. |
| Chloro-pyridines/pyrazines | XPhos Pd G3 (2-4%) | - | K₃PO₄ (3.0) | t-Amyl alcohol | 100-110 | Requires more active catalyst systems with bulky, electron-rich ligands.[14] |
| Bromo-thiazoles/oxazoles | Pd(dppf)Cl₂ (3-5%) | - | Cs₂CO₃ (2.0) | DMF/H₂O (10:1) | 100 | These heterocycles can sometimes inhibit the catalyst; a stronger base can be helpful. |
| Bromo-thiophenes/furans | Pd(PPh₃)₄ (2-5%) | - | K₂CO₃ (2.0) | Toluene/H₂O (10:1) | 90 | Generally good coupling partners, but protodeboronation can be a side reaction.[4] |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.[12]2. Insufficiently degassed solvent.[12]3. Poor quality or decomposed boronic acid.4. Inappropriate base or solvent combination. | 1. Use a fresh batch of catalyst or a more robust precatalyst.[12]2. Ensure thorough degassing of all solvents by sparging with inert gas or freeze-pump-thaw cycles.3. Verify the purity of the boronic acid. Consider converting it to a more stable trifluoroborate salt.[4]4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. For anhydrous conditions, ensure the base is finely powdered.[12][15] |
| Protodeboronation of Boronic Acid | 1. Presence of water, especially with strong bases.[12]2. Prolonged reaction times at high temperatures. | 1. Switch to anhydrous conditions or use a milder base like KF.[12]2. Use a more active catalyst to reduce reaction time and temperature. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.[12]2. Certain palladium catalysts can promote this side reaction. | 1. Maintain a strict inert atmosphere throughout the reaction setup and execution.[12]2. Screen different palladium sources and ligands. |
| Low Yield with Heteroaryl Chlorides | 1. Oxidative addition is slow. | 1. Use a catalyst system with bulky, electron-rich ligands (e.g., Buchwald or Fu ligands).[10][13]2. Increase the reaction temperature. |
| Product Decomposition | 1. Reaction temperature is too high.2. Product is sensitive to the base used. | 1. Lower the reaction temperature and use a more active catalyst if necessary.2. Screen milder bases (e.g., K₂CO₃, NaHCO₃). |
Conclusion
The palladium-catalyzed cross-coupling of this compound with heteroaryl halides is a powerful and highly adaptable method for the synthesis of valuable, functionalized biaryl compounds. A thorough understanding of the reaction mechanism, careful selection of the catalyst system, base, and solvent, and meticulous experimental technique are paramount to achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers to successfully implement and optimize this important transformation in their synthetic endeavors, accelerating the discovery and development of new chemical entities.
References
- 1. youtube.com [youtube.com]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. wwjmrd.com [wwjmrd.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
Application Note: Synthesis of a Key Intermediate for Novel GLP-1 Receptor Agonists via Suzuki-Miyaura Coupling
Introduction
Glucagon-like peptide-1 (GLP-1) receptor agonists are a cornerstone in the management of type 2 diabetes and obesity.[1] While early therapeutics were peptide-based, requiring injection, the field is rapidly advancing toward orally available small-molecule agonists.[2][3][4] This shift presents significant synthetic challenges, requiring robust and versatile chemical methods to construct complex molecular architectures. A common strategy in medicinal chemistry involves the incorporation of fluorine atoms to improve metabolic stability, binding affinity, and other pharmacokinetic properties.[5]
This application note provides a detailed protocol for the synthesis of a key molecular intermediate using 3-Fluoro-5-(hydroxymethyl)phenylboronic acid . This building block is particularly valuable as it introduces a fluorinated phenyl ring with a hydroxymethyl group—a versatile handle for further functionalization.[6] The core of this protocol is the Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds, which is one of the most widely used transformations in the pharmaceutical industry.[7][8][9]
The described methodology couples the boronic acid with a representative heterocyclic halide, a common scaffold in modern drug discovery, to yield a biaryl compound that serves as a foundational structure for elaboration into a potent, selective GLP-1 receptor agonist.
Principle of the Method: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (e.g., a boronic acid) with an organic halide or triflate.[10] The process is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (the heterocyclic halide), forming a Pd(II) complex.[8]
-
Transmetalation: The boronic acid, activated by the base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are ejected as the final biaryl product, regenerating the Pd(0) catalyst to continue the cycle.[8]
The choice of catalyst, ligand, base, and solvent is critical for achieving high yield and purity, and must be optimized for the specific substrates used.
Experimental Protocol
This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and a hypothetical partner, 2-Bromo-6-(trifluoromethyl)pyridine, to form [3-Fluoro-5-(hydroxymethyl)phenyl]-6-(trifluoromethyl)pyridine.
Materials and Reagents
-
This compound (Purity ≥97%)[11]
-
2-Bromo-6-(trifluoromethyl)pyridine (Purity ≥98%)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Ethyl acetate, HPLC grade
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated Sodium Chloride solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon (or Nitrogen) gas supply
Synthetic Workflow Diagram
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-6-(trifluoromethyl)pyridine (1.0 mmol, 226 mg), this compound (1.2 mmol, 204 mg), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 24.5 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Causality Note: An inert atmosphere is crucial because the Pd(0) species in the catalytic cycle is sensitive to oxidation, which would deactivate the catalyst and halt the reaction.
-
-
Solvent Addition and Reaction:
-
Add 8 mL of degassed 1,4-dioxane and 2 mL of degassed deionized water via syringe.
-
Causality Note: A mixed solvent system is often used; the aqueous phase is necessary to dissolve the inorganic base (K₂CO₃), which facilitates the crucial transmetalation step.[12] Degassing the solvents removes dissolved oxygen.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with 20 mL of deionized water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Causality Note: The aqueous washes remove the inorganic base, palladium residues, and other water-soluble impurities.[13]
-
-
Isolation and Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.[10]
-
Data Presentation and Characterization
The success of the synthesis is validated through rigorous characterization and reproducible results.
Expected Results
| Parameter | Expected Value | Method of Analysis |
| Appearance | White to off-white solid | Visual Inspection |
| Yield | 75-85% | Gravimetric |
| Purity | >98% | HPLC, ¹H NMR |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, LC-MS |
Analytical Characterization
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum should show characteristic peaks for the aromatic protons on both rings, a singlet for the benzylic -CH₂OH protons, and a broad singlet for the -OH proton.
-
LC-MS: Liquid Chromatography-Mass Spectrometry will confirm the purity of the compound and provide the molecular weight of the product, which should match the calculated mass for C₁₃H₉F₄NO.
Conclusion
This application note details a robust and scalable protocol for the synthesis of a key fluorinated biaryl intermediate for the development of novel small-molecule GLP-1 receptor agonists. The use of this compound in a palladium-catalyzed Suzuki-Miyaura coupling provides an efficient entry into a versatile molecular scaffold. This self-validating protocol, which includes in-process monitoring and detailed characterization, is designed for researchers in drug discovery and medicinal chemistry to reliably produce foundational building blocks for next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The GLP-1 weight loss revolution | Feature | Chemistry World [chemistryworld.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound [myskinrecipes.com]
- 7. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. (3-Fluoro-5-(hydroxymethyl)phenyl)boronic acid [cymitquimica.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
experimental procedure for the synthesis of fluorinated biaryls
Application Notes & Protocols: Experimental Procedure for the Synthesis of Fluorinated Biaryls
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Biaryls
Fluorinated biaryl scaffolds are privileged structures in modern medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into a biaryl framework can profoundly influence a molecule's physicochemical and biological properties.[1][2][3] In drug discovery, fluorine can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity and membrane permeability.[1][2][3] These beneficial effects have led to a significant increase in the number of fluorinated compounds entering clinical development and the market.[1][4] This guide provides an in-depth overview of the experimental procedures for synthesizing these valuable compounds, with a focus on robust and versatile palladium-catalyzed cross-coupling reactions.
Core Synthetic Strategies: Building the Fluorinated Biaryl Core
The construction of fluorinated biaryls primarily relies on the assembly of fluorinated building blocks using transition-metal-catalyzed cross-coupling reactions. This approach offers excellent control over the final structure and is amenable to a wide range of substrates. Among the various methods, palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and direct C-H arylation are the most powerful and widely employed.[5][6][7][8]
The Suzuki-Miyaura Coupling: A Versatile Workhorse
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[5][9]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for an efficient reaction. For many standard couplings, a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a phosphine ligand such as PPh₃ is effective. For more challenging substrates, such as aryl chlorides or sterically hindered partners, more sophisticated ligands (e.g., SPhos, XPhos) and precatalysts (e.g., Pd₂(dba)₃) are often required to promote the key steps of oxidative addition and reductive elimination.[5][9]
-
Base: The base plays a critical role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[5][10] Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used, often in an aqueous-organic solvent mixture.[10][11]
-
Solvent: A variety of organic solvents can be employed, with toluene, dioxane, and THF being common choices. The addition of water is often necessary to dissolve the inorganic base and facilitate the reaction.[5][11]
This protocol details the Suzuki-Miyaura coupling of 1-bromo-2-fluorobenzene with 4-methylphenylboronic acid.
Materials:
-
1-Bromo-2-fluorobenzene (1.0 mmol, 175 mg)
-
4-Methylphenylboronic acid (1.2 mmol, 163 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 34.7 mg)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 212 mg)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, combine 1-bromo-2-fluorobenzene, 4-methylphenylboronic acid, Pd(PPh₃)₄, and sodium carbonate.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvents (toluene, ethanol, and water) via syringe.
-
Heat the reaction mixture to 85 °C with vigorous stirring under the inert atmosphere.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to yield 2-fluoro-4'-methylbiphenyl.
Quantitative Data Summary:
| Aryl Halide | Boronic Acid Derivative | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Bromo-2-fluorobenzene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | ~90 |
| 1-Iodo-3-fluorobenzene | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90 | ~95 |
| 1-Chloro-4-fluorobenzene | 3,5-Difluorophenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | ~85 |
Experimental Workflow Diagram:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.[9]
Direct C-H Arylation: An Atom-Economical Approach
Direct C-H arylation has emerged as a more sustainable and efficient method for biaryl synthesis, as it circumvents the need for pre-functionalized organometallic reagents.[6][7][12] This reaction directly couples an aryl halide with a C-H bond of a fluoroarene.
Causality Behind Experimental Choices:
-
Catalyst System: Palladium catalysts, often in combination with specialized ligands like SPhos, are highly effective for C-H arylation.[13][14]
-
Solvent and Additives: Polar aprotic solvents such as DMAc or NMP are often used. Additives like pivalic acid (PivOH) can act as a proton shuttle and facilitate the C-H activation step.[15]
-
Regioselectivity: A key challenge is controlling the regioselectivity of the C-H activation. The electronic properties of the fluoroarene and the steric environment around the C-H bonds play a crucial role in determining the site of arylation.
This protocol describes the palladium-catalyzed direct arylation of 1,2-difluorobenzene with 4-bromoanisole.
Materials:
-
1,2-Difluorobenzene (2.5 equiv.)
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium pivalate (PivOK) (2.0 equiv.)
-
Isopropyl acetate (solvent, 1.0 mL)
-
Sealable reaction tube
-
Magnetic stirrer and heating block
-
Inert atmosphere (Argon)
Procedure:
-
To a sealable reaction tube, add 4-bromoanisole, Pd(OAc)₂, SPhos, and potassium pivalate.
-
Seal the tube and evacuate and backfill with argon three times.
-
Add 1,2-difluorobenzene and isopropyl acetate via syringe.
-
Place the sealed tube in a preheated heating block at 120 °C.
-
Stir the reaction mixture for 24 hours.[15]
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the fluorinated biaryl product.
Catalytic Cycle Diagram:
Caption: Simplified catalytic cycle for direct C-H arylation.[15]
Buchwald-Hartwig Amination for N-Aryl Scaffolds
While primarily a C-N bond-forming reaction, the Buchwald-Hartwig amination is invaluable for synthesizing N-aryl biaryl motifs, which are common in pharmaceuticals.[8][16] The reaction couples an aryl halide with an amine in the presence of a palladium catalyst. The principles of catalyst, ligand, and base selection are similar to those for Suzuki-Miyaura coupling, with sterically hindered biaryl phosphine ligands often being highly effective.[17][18][19]
Purification and Characterization
Purification of fluorinated biaryls typically involves standard techniques like column chromatography.[20] Due to the unique properties conferred by fluorine, such as altered polarity, optimization of the chromatographic conditions may be necessary. Characterization is performed using standard analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and Mass Spectrometry (MS).
Safety and Handling Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and flammable.[21][22] They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[21][22]
-
Fluorinating Reagents and Fluorinated Compounds: Many organofluorine compounds and the reagents used to synthesize them can be corrosive and toxic.[23] Always handle these chemicals in a fume hood and take measures to avoid inhalation and skin contact.[23]
-
Inert Atmosphere: Many cross-coupling reactions are sensitive to air and moisture. The use of an inert atmosphere (nitrogen or argon) is crucial for reproducibility and high yields.[24][25]
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual palladium, according to institutional and local regulations.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chimia.ch [chimia.ch]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. | Semantic Scholar [semanticscholar.org]
- 14. Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Enantioselective Synthesis of Atropisomeric Biaryls by Pd-Catalyzed Asymmetric Buchwald-Hartwig Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Buchwald-Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. | Semantic Scholar [semanticscholar.org]
- 18. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. US1946195A - Purification of organic fluorine compounds - Google Patents [patents.google.com]
- 21. rtong.people.ust.hk [rtong.people.ust.hk]
- 22. honrel.com [honrel.com]
- 23. zjwintime.com [zjwintime.com]
- 24. benchchem.com [benchchem.com]
- 25. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with 3-Fluoro-5-(hydroxymethyl)phenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions, with a specific focus on reactions involving the functionalized reagent, 3-Fluoro-5-(hydroxymethyl)phenylboronic acid .
This document provides in-depth, experience-driven advice in a question-and-answer format to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs) & Initial Checks
This section addresses the most common initial problems. If your issue persists, please proceed to the In-Depth Troubleshooting Guide.
Q1: My Suzuki coupling reaction with this compound has a very low yield or failed completely. What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic check of your foundational parameters is the best first step. Low yields can often be traced back to a few key areas:
-
Inert Atmosphere: The palladium catalyst, particularly the active Pd(0) species, is sensitive to oxygen. The presence of oxygen can lead to catalyst decomposition and the unwanted homocoupling of your boronic acid.[1][2] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were rigorously degassed before use.[2][3]
-
Reagent Quality & Stability:
-
Boronic Acid: this compound, being an electron-deficient boronic acid due to the fluorine atom, can be susceptible to protodeboronation, especially at elevated temperatures or under harsh basic conditions.[3][4] Use fresh, high-purity boronic acid.
-
Catalyst & Ligand: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored properly under an inert atmosphere. Phosphine ligands are particularly prone to oxidation.[3] Using a fresh or recently purchased catalyst and ligand is a crucial troubleshooting step.
-
-
Base Activation: The base is not just a spectator; it is essential for activating the boronic acid to form the more nucleophilic boronate species, which is necessary for the transmetalation step.[5] Ensure your base is finely powdered (to maximize surface area), anhydrous, and of high purity.[6]
-
Solvent Purity: Use anhydrous, degassed solvents of the appropriate grade. Water content can be critical; while some Suzuki reactions benefit from aqueous co-solvents, uncontrolled water can promote boronic acid decomposition.[3]
Q2: I'm observing a significant amount of a side product that corresponds to the mass of 3-fluoro-5-(hydroxymethyl)benzene. What is happening and how can I stop it?
A2: You are observing protodeboronation , a common and often frustrating side reaction in Suzuki couplings.[7] This is the process where the C–B bond of the boronic acid is cleaved and replaced by a C–H bond. Electron-deficient boronic acids, like yours, are particularly prone to this issue.[2][4]
-
Primary Causes: This side reaction is often accelerated by high temperatures, the presence of water, and strong bases.[2][7]
-
Immediate Solutions:
-
Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable conversion rate.[2]
-
Use a Milder Base: Switch from strong bases like NaOH or KOtBu to milder, yet effective, options such as K₃PO₄, Cs₂CO₃, or KF.[2][6]
-
Consider Anhydrous Conditions: For highly sensitive substrates, performing the reaction under strictly anhydrous conditions can suppress protodeboronation.[2]
-
Protect the Boronic Acid: If the problem persists, consider converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a MIDA boronate. These are more resistant to protodeboronation and release the boronic acid slowly in situ.[2]
-
Q3: My main side-product is the homocoupling of this compound. How can I minimize this?
A3: Homocoupling occurs when two molecules of the boronic acid react with each other. This is often promoted by the presence of oxygen in the reaction mixture.[1][2]
-
Key Solutions:
-
Rigorous Degassing: This is the most critical step. Ensure all solvents and the reaction headspace are thoroughly deoxygenated. Techniques like freeze-pump-thaw cycles or bubbling an inert gas through the solvent for an extended period (15-30 minutes) are highly effective.[2][8]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce homocoupling as it bypasses the in situ reduction step from a Pd(II) precatalyst which can sometimes promote this side reaction.[2]
-
Control Stoichiometry: Using a slight excess of the aryl halide partner (e.g., 1.0 equivalent of aryl halide to 1.2-1.5 equivalents of boronic acid) can favor the cross-coupling pathway.[2]
-
Q4: Could the hydroxymethyl or fluoro groups on my specific boronic acid be causing problems?
A4: Yes, these functional groups introduce specific chemical properties that must be considered:
-
Fluoro Group: The electron-withdrawing nature of fluorine makes the boronic acid electronically "poor". This has two main consequences:
-
It increases the susceptibility to protodeboronation, as discussed in Q2.[4][9]
-
It can slow down the transmetalation step of the catalytic cycle. To counteract this, using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) is often beneficial as they can accelerate the overall catalytic turnover.[6][10]
-
-
Hydroxymethyl Group (-CH₂OH): While alcohols are generally well-tolerated in Suzuki couplings, the hydroxyl group is weakly acidic and can react with very strong bases. More importantly, it can potentially coordinate to the palladium center, although this is less of an issue than with amines or carboxylic acids.[11] Ensure your chosen base is compatible and consider that the polarity of this group may affect the solubility of your reagent in certain solvent systems.
In-Depth Troubleshooting Guide
If the initial checks did not resolve your low yield, this section provides a more detailed, systematic approach to optimizing your reaction.
Workflow for Diagnosing Low Yields
Here is a logical workflow to guide your troubleshooting efforts.
Caption: A logical workflow for diagnosing low yields.
Problem 1: Inactive Catalyst or Inefficient Catalytic Cycle
If you observe very little consumption of your starting materials, the issue likely lies within the catalytic cycle.
Symptoms:
-
High recovery of starting materials.
-
Reaction stalls after low conversion.
Causality & Solutions:
The Suzuki coupling is a multi-step process (oxidative addition, transmetalation, reductive elimination). A bottleneck at any step will kill the reaction.[12]
-
Inefficient Catalyst Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must first be reduced in situ to the active Pd(0) species. This reduction can sometimes be inefficient.
-
Slow Oxidative Addition: The first step, oxidative addition of the aryl halide to the Pd(0) center, can be slow, especially with electron-rich or sterically hindered aryl halides (or less reactive aryl chlorides).
-
Slow Transmetalation: This is a common issue with electron-deficient boronic acids like this compound. The base's role is to form the boronate [Ar-B(OH)₃]⁻, which is more nucleophilic and transfers its aryl group to the palladium center more readily.
-
Solution 1 - Base Choice: The base must be strong enough and soluble enough to generate the boronate. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃. The physical state matters; ensure the base is a fine powder.[2][10]
-
Solution 2 - Solvent System: A small amount of water in solvents like dioxane or THF can help solubilize the base and facilitate boronate formation.[2][13]
-
| Parameter | Recommendation for this compound | Rationale |
| Palladium Source | Buchwald G3 Precatalyst, Pd₂(dba)₃, or Pd(PPh₃)₄ | G3 precatalysts ensure efficient generation of the active LPd(0) species. Pd(0) sources bypass potentially problematic in situ reduction.[6] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination, which is beneficial for electron-deficient partners.[10][14] |
| Base | K₃PO₄, Cs₂CO₃ | These bases are effective at promoting the formation of the boronate complex required for transmetalation, especially with electron-poor boronic acids.[2] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1), THF/H₂O (e.g., 4:1) | These solvent systems generally provide good solubility for the reagents and facilitate the action of the base.[3][15] |
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point and should be optimized for your specific aryl halide.
Reagents & Setup:
-
An oven-dried Schlenk flask or reaction vial with a magnetic stir bar.
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Palladium Catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, 5 mL to make a ~0.2 M solution)
Procedure:
-
Flask Preparation: To the Schlenk flask, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this vacuum/backfill cycle at least three times to ensure an oxygen-free environment.[3]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (start with 80-100 °C). Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol for Conversion to a Pinacol (BPin) Ester
If protodeboronation is a persistent issue, converting the boronic acid to its more stable pinacol ester is a highly effective strategy.[2]
Reagents & Setup:
-
Round-bottom flask with a stir bar.
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous solvent (e.g., THF or Toluene)
Procedure:
-
Dissolution: Dissolve the boronic acid and pinacol in the anhydrous solvent in the round-bottom flask.
-
Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Alternatively, add a drying agent like anhydrous MgSO₄ and stir at room temperature for several hours.
-
Isolation: Once the reaction is complete (monitor by TLC or NMR), filter off any drying agent. Remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the Suzuki coupling reaction without further purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
side reactions of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid in cross-coupling reactions
Welcome to the technical support center for 3-Fluoro-5-(hydroxymethyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent in cross-coupling reactions. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively. This is a living document, grounded in established literature and practical field experience, designed to address the specific challenges you may encounter.
Introduction
This compound is a valuable building block in modern organic synthesis, particularly for Suzuki-Miyaura cross-coupling.[1] Its structure offers a unique combination of functionalities: the boronic acid for C-C bond formation, a fluoro substituent to modulate electronic properties and metabolic stability, and a hydroxymethyl group for further functionalization.[1] However, this trifecta of reactive sites can also be a source of frustrating side reactions that compete with the desired transformation, leading to low yields and complex product mixtures. This guide will dissect these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm getting a low yield of my desired product. What are the most common side reactions I should be aware of when using this compound?
This is the most common issue researchers face. When your yield is low, it's typically because your starting material is being consumed by one of three competing pathways: Protodeboronation, Homocoupling, or degradation involving the functional groups.
-
Protodeboronation : This is the undesired cleavage of the C–B bond, where the boronic acid group is replaced by a hydrogen atom.[2] This side reaction is highly dependent on factors like temperature, pH, and the electronic nature of the arylboronic acid.[2][3] For your specific reagent, this would result in the formation of 3-fluoro-5-methylphenol.
-
Homocoupling : This reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl.[4][5][6] In this case, the byproduct would be 3,3'-difluoro-5,5'-bis(hydroxymethyl)-1,1'-biphenyl. This is often promoted by the presence of molecular oxygen or certain palladium catalyst systems.[7][8]
-
Hydroxymethyl Group Interference : The -CH₂OH group, while useful, can be a liability. It can be oxidized to the corresponding aldehyde or carboxylic acid under harsh conditions. Additionally, the hydroxyl moiety can potentially coordinate with the palladium catalyst, altering its reactivity.
The following diagram illustrates how these side reactions diverge from the productive Suzuki-Miyaura catalytic cycle.
Caption: Competing reaction pathways for the boronic acid.
Question 2: My main byproduct is 3-fluoro-5-methylphenol. How do I prevent protodeboronation?
Observing the protodeboronated product is a clear indication that your boronic acid is unstable under the reaction conditions. This is a very common issue, especially with electron-deficient boronic acids.[9][10] The electron-withdrawing fluorine atom on your reagent can exacerbate this problem.
Causality: Protodeboronation is often accelerated by strong bases, high temperatures, and the presence of aqueous media.[2][9][11] The base converts the boronic acid to the more reactive boronate species, which is necessary for transmetalation, but this species is also more susceptible to protonolysis.
Troubleshooting Protodeboronation
| Symptom Identified by LC-MS / NMR | Probable Cause | Recommended Solutions & Rationale |
| Major peak corresponding to 3-fluoro-5-methylphenol. | Harsh Basic Conditions: Strong bases (e.g., NaOH, KOH) in aqueous solvents create a high pH environment that accelerates C-B bond cleavage.[3] | Use Milder Bases: Switch to K₃PO₄, Cs₂CO₃, or KF.[9] These bases are strong enough to form the active boronate but create a less harsh environment, slowing the rate of protonolysis. |
| Increased byproduct formation at higher temperatures. | Elevated Temperature: The activation energy for protodeboronation is often overcome at higher temperatures (e.g., >100 °C).[9] | Lower Reaction Temperature: Run the reaction at the lowest temperature that affords a reasonable rate for the desired coupling (e.g., 60-80 °C). This may require longer reaction times but preserves the boronic acid. |
| Reaction is sensitive to water content. | Aqueous Conditions: Water is the proton source for the reaction. While often necessary for Suzuki couplings, excess water can be detrimental. | Use Anhydrous Conditions: If feasible, employ strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK).[9] Protect the Boronic Acid: This is often the most robust solution. Convert the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester.[9][12][13] These esters are more resistant to protodeboronation and slowly hydrolyze in situ to release the active boronic acid. |
Question 3: I'm seeing a significant amount of a symmetrical biaryl. How do I minimize homocoupling?
The formation of 3,3'-difluoro-5,5'-bis(hydroxymethyl)-1,1'-biphenyl is a classic sign of boronic acid homocoupling. This side reaction can occur through several mechanisms, but the most common in Suzuki reactions involves the presence of oxygen.[6][7]
Causality: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a reaction with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[8] Alternatively, some Pd(II) precatalysts can directly react with the boronic acid before entering the main catalytic cycle.[6]
Troubleshooting Homocoupling
| Symptom Identified by LC-MS / NMR | Probable Cause | Recommended Solutions & Rationale |
| Major peak corresponding to 3,3'-difluoro-5,5'-bis(hydroxymethyl)-1,1'-biphenyl. | Presence of Oxygen: Dissolved oxygen in the reaction solvent is a common culprit.[6][7] | Rigorous Degassing: Before adding the catalyst, thoroughly degas the reaction mixture. The most effective method is subsurface sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes.[6][9] Multiple freeze-pump-thaw cycles are also effective. |
| Problem is worse with Pd(OAc)₂ than with Pd(PPh₃)₄. | Incomplete Precatalyst Reduction: Pd(II) precatalysts like Pd(OAc)₂ must be reduced to Pd(0) to initiate the Suzuki cycle. If this is slow, the Pd(II) can participate in homocoupling pathways.[6] | Use a Pd(0) Precatalyst: Start with a catalyst already in the active Pd(0) state, such as Pd(PPh₃)₄. Ensure Efficient Reduction: If using a Pd(II) source, ensure your ligand (e.g., a phosphine) can efficiently reduce it to Pd(0) under the reaction conditions. |
Question 4: Could the hydroxymethyl or fluoro groups be directly causing problems in Suzuki-Miyaura coupling?
Yes, both substituents can present unique challenges beyond the general stability of the boronic acid.
-
Hydroxymethyl Group (-CH₂OH):
-
Coordination: The oxygen atom of the hydroxyl group can act as a Lewis base and coordinate to the palladium center. This can potentially inhibit catalysis by occupying a coordination site needed for oxidative addition or transmetalation.
-
Solution: If you suspect catalyst inhibition, protecting the alcohol as a silyl ether (e.g., TBS ether) or a benzyl ether prior to coupling is a standard strategy. This protected group can be removed in a subsequent step.
-
-
Fluoro Group (-F):
-
Electronic Effects: As a strongly electron-withdrawing group, the fluorine atom increases the Lewis acidity of the boron center. This can make the boronic acid more susceptible to decomposition pathways.[14]
-
Base Interactions: Fluoride ions (from bases like KF or CsF) can interact strongly with the boronic acid, which can be beneficial in promoting transmetalation but must be balanced to avoid side reactions.[15]
-
Solution: The strategies to combat protodeboronation (milder bases, lower temperature, boronate esters) are particularly critical for fluoro-substituted boronic acids.[14]
-
The following diagram provides a logical workflow for troubleshooting common issues.
Caption: A logical troubleshooting workflow.
Question 5: What about using this reagent in Heck or Sonogashira reactions?
While Suzuki-Miyaura is the primary application, boronic acids can participate in other coupling reactions, though the mechanisms and challenges differ.
-
Heck-Type Reactions: The coupling of boronic acids with olefins is often called an "oxidative Heck" reaction.[16][17] It typically requires a Pd(II) catalyst and an oxidant to regenerate the catalyst.[17]
-
Key Challenge: All the stability issues of the boronic acid, especially protodeboronation, remain relevant. The conditions for oxidative Heck reactions can be harsh, and you must carefully screen conditions to favor the desired C-C bond formation over decomposition. Some modern protocols have been developed that operate without an external base or oxidant, which could be advantageous for this substrate.[16]
-
-
Sonogashira-Type Reactions: The coupling of a boronic acid with a terminal alkyne is a less common but feasible transformation.[18][19] These reactions often require a specific catalyst system, sometimes involving gold or copper co-catalysts.[18][19][20]
-
Key Challenge: The basic amine solvent/co-reagent (like triethylamine) typically used in Sonogashira couplings can readily promote protodeboronation.[20] Therefore, careful optimization of the base, solvent, and temperature is paramount to achieving a good yield.
-
Key Experimental Protocols
To provide a practical starting point, here are two validated protocols. The first is an optimized Suzuki-Miyaura coupling designed to minimize side reactions. The second details the conversion of the boronic acid to its more stable pinacol ester.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol uses a milder base and a robust catalyst system suitable for functionalized substrates.
-
Vessel Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and finely powdered potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 equiv).
-
Catalyst/Ligand Addition : Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and a suitable phosphine ligand (e.g., SPhos, 3.5 mol%).
-
Degassing (Critical Step) : Seal the flask with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times. Then, introduce the solvent mixture (e.g., 1,4-dioxane and water, 5:1 ratio, 0.1 M concentration relative to the aryl halide) via syringe.
-
Subsurface Sparging : Bubble argon gas directly into the solvent mixture through a long needle for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Reaction : Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup : After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Preparation of the Pinacol Boronate Ester
This protocol converts the boronic acid into a more stable derivative, ideal for challenging couplings or for long-term storage.
-
Setup : In a round-bottom flask, dissolve this compound (1.0 g, 1.0 equiv) and pinacol (1.1 equiv) in anhydrous THF or toluene (20 mL).
-
Drying : Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the mixture to scavenge water formed during the reaction.
-
Reaction : Stir the mixture at room temperature for 4-12 hours. The reaction can be gently heated (e.g., to 40 °C) to accelerate the process. Monitor by TLC until the starting boronic acid is consumed.
-
Workup : Filter the mixture to remove the drying agent. Rinse the solid with a small amount of the solvent.
-
Isolation : Concentrate the filtrate under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the next step. If necessary, it can be purified by recrystallization or chromatography.
By understanding the fundamental reactivity of this compound and applying these targeted troubleshooting strategies, you can significantly improve the outcome of your cross-coupling reactions.
References
- 1. This compound [myskinrecipes.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Enantioselective oxidative boron Heck reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01984B [pubs.rsc.org]
- 18. BJOC - Au(I)/Au(III)-catalyzed Sonogashira-type reactions of functionalized terminal alkynes with arylboronic acids under mild conditions [beilstein-journals.org]
- 19. Au(I)/Au(III)-catalyzed Sonogashira-type reactions of functionalized terminal alkynes with arylboronic acids under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Purification of Suzuki Coupling Products from 3-Fluoro-5-(hydroxymethyl)phenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of Suzuki-Miyaura cross-coupling products derived from 3-Fluoro-5-(hydroxymethyl)phenylboronic acid . The unique combination of a polar hydroxymethyl group, an electron-withdrawing fluoro group, and the inherent challenges of boronic acid chemistry necessitates specific purification strategies. This document is designed to help you diagnose and resolve common purification issues, ensuring the high purity required for downstream applications.
Part 1: Troubleshooting Guide - Common Purification Scenarios
This section addresses specific challenges you might encounter during the workup and purification of your target compound. Each problem is analyzed from a mechanistic standpoint to provide robust, scientifically-grounded solutions.
Scenario 1: Product is Lost During Aqueous Work-up
Question: After quenching my reaction and performing a liquid-liquid extraction with a standard organic solvent (e.g., ethyl acetate), I'm seeing very low recovery of my crude product. Where is it going?
Root Cause Analysis: The primary culprit is the high polarity imparted by the free hydroxymethyl (-CH2OH) group on your product. This functional group can engage in strong hydrogen bonding with water, increasing the product's partitioning into the aqueous layer, especially if the other coupling partner is also small or contains polar functionalities.
Solutions & Scientific Rationale:
-
Brine Washes: After the initial aqueous wash, perform subsequent washes with saturated sodium chloride (brine) solution. The high ionic strength of brine reduces the solubility of organic compounds in the aqueous phase, "salting out" your product into the organic layer.
-
Solvent System Modification: Switch to a more polar extraction solvent that is still immiscible with water, such as a mixture of ethyl acetate and tetrahydrofuran (THF) or dichloromethane (DCM).[1] However, be aware that these solvents may also pull more polar impurities.
-
Back-Extraction: After the initial separation, re-extract the aqueous layer multiple times (3-4x) with fresh portions of the organic solvent to recover any dissolved product. Combine all organic layers for drying and concentration.
-
pH Adjustment: While less common for neutral hydroxyl groups, ensure the pH of the aqueous layer is not excessively high or low, as extreme pH can sometimes affect the solubility of other functional groups on your molecule.
Scenario 2: Severe Tailing or Smearing During Flash Column Chromatography
Question: My product appears as a long, drawn-out streak (tailing) on the TLC plate and co-elutes with several impurities during column chromatography. How can I achieve sharp, well-defined bands?
Root Cause Analysis: This is a classic problem when purifying polar compounds, especially those with hydrogen-bond-donating groups like alcohols, on silica gel.[2] The acidic silanol groups (Si-OH) on the silica surface strongly interact with the hydroxyl group of your product, slowing its movement down the column in an irregular fashion. This leads to poor separation and broad peaks.
Solutions & Scientific Rationale:
-
Solvent Polarity Gradient: Use a gradient elution instead of an isocratic (constant solvent mixture) system. Start with a less polar solvent system (e.g., 10% Ethyl Acetate in Hexanes) and gradually increase the polarity (e.g., to 50% Ethyl Acetate). This helps to first elute non-polar impurities and then cleanly elute your more polar product.[3]
-
Polar Solvent Additive: Add a small amount of a more polar solvent, like methanol, to your eluent system (e.g., 1-5% Methanol in Dichloromethane).[4][5] The methanol will compete with your product for binding sites on the silica, reducing tailing. Caution: Do not exceed 10% methanol, as it can start to dissolve the silica gel.[4]
-
Basification/Acidification of Eluent: If your molecule has basic or acidic functionalities, adding a small amount of triethylamine (~0.5-1%) or acetic acid (~0.5-1%) to the eluent can neutralize the silica surface and improve peak shape.[5] For a neutral alcohol, this is less critical but can sometimes help.
-
Alternative Stationary Phases: If silica gel proves too problematic, consider alternative stationary phases.
-
Alumina (basic or neutral): Can be effective for compounds that are sensitive to the acidity of silica.
-
Reversed-Phase Chromatography (C18): This technique uses a non-polar stationary phase and a polar mobile phase (e.g., water/acetonitrile). Polar compounds elute earlier. This is often an excellent choice for highly polar molecules.[6]
-
Amine-Functionalized Silica: This can be used in a mode known as HILIC (Hydrophilic Interaction Liquid Chromatography) and is excellent for retaining and separating very polar, water-soluble compounds.[7]
-
Part 2: Frequently Asked Questions (FAQs)
Impurity-Specific Issues
Q1: How do I remove residual boronic acid and related boron impurities?
-
A1: Boron-containing impurities are a common issue.[8]
-
Aqueous Base Wash: During the work-up, wash the organic layer with an aqueous base (e.g., 1M NaOH or K2CO3).[9][10] The boronic acid is acidic and will be deprotonated to form a water-soluble boronate salt, which partitions into the aqueous layer.[11]
-
Diol Scavenging: Treat the crude product mixture with a diol, such as pinacol or ethylene glycol. This forms a stable boronate ester which can have a different polarity, often aiding chromatographic separation.[10]
-
Specialized Scavengers: For persistent issues, polymer-bound scavengers (e.g., tris(2-aminoethyl)amine polystyrene) can be used to selectively bind and remove boron species.
-
Q2: I'm observing a significant amount of a symmetrical biphenyl byproduct. What is this and how can I get rid of it?
-
A2: This is a homocoupling product, resulting from the coupling of two molecules of your this compound.[12] This side reaction is often promoted by the presence of oxygen or excess Pd(II) species.[8][12]
-
Prevention: The best strategy is prevention. Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere (Nitrogen or Argon) to minimize oxygen.[13][14] Using a Pd(0) source like Pd(PPh3)4 or a pre-catalyst that rapidly generates Pd(0) can also help.[15]
-
Purification: The homocoupled dimer, 3,3'-difluoro-5,5'-bis(hydroxymethyl)biphenyl, will be significantly more polar than your desired product due to having two hydroxymethyl groups. It will likely stick strongly to a silica gel column. A steep solvent gradient during chromatography should allow for the elution of your desired product first, leaving the highly polar dimer on the column. If it co-elutes, recrystallization may be an effective alternative.
-
Q3: My starting aryl halide is co-eluting with my product. How can I separate them?
-
A3: This occurs when the polarity of the starting material and the product are very similar.
-
Reaction Optimization: The first step is to drive the reaction to completion. Try increasing the reaction time, temperature, or using a more active catalyst system to consume all of the limiting reagent.
-
Chromatography Optimization: Fine-tune your solvent system. Use a very shallow gradient and collect many small fractions. Sometimes switching to a different solvent system (e.g., Dichloromethane/Methanol instead of Ethyl Acetate/Hexanes) can alter the relative retention times and achieve separation.[16]
-
Recrystallization: If chromatography fails, recrystallization is an excellent alternative.[17][18] Find a solvent system where the product and starting material have different solubilities at hot and cold temperatures.
-
Workflow & Visualization
The following diagram outlines a logical workflow for troubleshooting the purification process.
Caption: Decision workflow for purifying Suzuki coupling products.
Part 3: Data Summaries & Protocols
Table 1: Common Impurities and Their Characteristics
| Impurity Type | Source | Key Feature for Separation | Recommended Removal Method |
| Unreacted Boronic Acid | Incomplete reaction | Acidic B(OH)₂ group | Aqueous basic wash (1M NaOH)[9] |
| Homocoupled Dimer | O₂ contamination | Two -CH₂OH groups (very polar) | Flash chromatography with steep gradient; Recrystallization |
| Protodeboronation Product | Excess water, harsh base | Loss of B(OH)₂ group | Careful chromatography (often less polar than starting boronic acid) |
| Palladium Catalyst Residues | Catalyst from reaction | Often insoluble/colored | Filtration through Celite or silica plug; Diethyl ether trituration[9] |
| Unreacted Aryl Halide | Incomplete reaction | Polarity similar to product | Optimize reaction; Fine-tune chromatography; Recrystallization[16][19] |
Table 2: Starting Solvent Systems for Flash Chromatography
This table provides starting points for developing a TLC and column chromatography solvent system. The ideal ratio will depend on the specific aryl halide used in the coupling.
| Compound Polarity | Solvent System | Starting Ratio (v/v) | Notes |
| Non-polar to Moderately Polar | Ethyl Acetate (EtOAc) / Hexanes | 20:80 → 50:50 | The standard workhorse system. Good for most separations.[4] |
| Moderately Polar to Polar | Methanol (MeOH) / Dichloromethane (DCM) | 1:99 → 10:90 | Excellent for polar compounds, especially those with H-bond donors.[5] |
| Very Polar / Water-Soluble | Acetonitrile (ACN) / Water | 95:5 → 50:50 | For reversed-phase (C18) chromatography. |
Protocol 1: Standard Purification by Flash Column Chromatography
This protocol assumes a moderately polar product that is amenable to purification on silica gel.
-
Preparation of Crude Sample:
-
After aqueous work-up and drying with an anhydrous salt (e.g., Na₂SO₄, MgSO₄), concentrate the organic layers in vacuo to obtain the crude oil or solid.
-
Dissolve the crude material in a minimal amount of DCM or the column eluent.
-
Add a small amount of silica gel ("dry loading") and concentrate again until a free-flowing powder is obtained. This prevents streaking when loading the column.
-
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Pack the column using the initial, least polar solvent mixture as a slurry ("wet packing"). Ensure there are no air bubbles or cracks.
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample to the top of the packed silica bed. Add a thin layer of sand on top to prevent disturbance.
-
Begin elution with the starting non-polar solvent system (e.g., 20% EtOAc/Hexanes).
-
Apply gentle positive pressure (using air or nitrogen) to achieve a flow rate of approximately 2 inches/minute.[16]
-
Collect fractions systematically.
-
Gradually increase the solvent polarity according to your TLC analysis.
-
-
Analysis:
-
Spot collected fractions on a TLC plate alongside the crude material and starting material references.
-
Visualize spots using a UV lamp and/or a chemical stain (e.g., potassium permanganate, which is excellent for visualizing alcohols).
-
Combine the pure fractions and concentrate in vacuo to yield the purified product.
-
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Chromatography [chem.rochester.edu]
- 5. chemtips.wordpress.com [chemtips.wordpress.com]
- 6. mdpi.com [mdpi.com]
- 7. biotage.com [biotage.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. varsitytutors.com [varsitytutors.com]
- 18. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 19. researchgate.net [researchgate.net]
impact of water on the stability of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid
Welcome to the technical support center for 3-Fluoro-5-(hydroxymethyl)phenylboronic acid (CAS 1146614-40-5). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Here, we address common challenges and questions regarding its stability, handling, and use in synthetic applications, with a particular focus on the impact of water. Our goal is to provide you with the expertise and practical insights needed to ensure the success and reproducibility of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an organoboron compound featuring a phenyl ring substituted with a fluorine atom, a hydroxymethyl group, and a boronic acid moiety.[1][2][3] Its principal application is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5][6] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecules, including biaryl compounds that are common motifs in pharmaceuticals and functional materials.[7][8] The specific substitution pattern of this reagent makes it a valuable building block for introducing a fluorinated, functionalized phenyl group into a target molecule.
Q2: I've noticed the purity of my this compound seems to decrease over time. What's happening?
A2: The perceived decrease in purity is most likely due to the inherent instability of arylboronic acids, which can undergo reversible dehydration.[6][7] Three molecules of the boronic acid can lose three molecules of water to form a cyclic trimeric anhydride known as a boroxine.[6][9][10] This process can occur even during storage at room temperature, especially if the compound is exposed to ambient moisture or heat.[10][11] While boroxine formation changes the compound's structure, it is often in equilibrium with the monomeric boronic acid form, especially in solution.[10][12] For many applications like Suzuki coupling, the boroxine is often just as reactive as the boronic acid itself, as it can hydrolyze back to the active monomeric form under the reaction conditions.
Q3: How does water specifically impact the stability of this compound?
A3: Water plays a dual role. While it is necessary to hydrolyze the boroxine back to the active boronic acid monomer, excess water, especially under certain pH and temperature conditions, can promote an irreversible degradation pathway called protodeboronation.[13][14] This reaction involves the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which results in the formation of 3-fluoro-5-(hydroxymethyl)benzene—an inactive byproduct that cannot participate in cross-coupling reactions.[14][15] The presence of both electron-withdrawing (fluoro) and electron-donating (hydroxymethyl) groups on the phenyl ring can influence the rate of this degradation.
Q4: My Suzuki-Miyaura coupling reaction is giving low yields. Could the stability of the boronic acid be the cause?
A4: Yes, this is a distinct possibility. Low yields in Suzuki-Miyaura coupling can be attributed to several factors related to the boronic acid's stability:
-
Protodeboronation: If a significant portion of your boronic acid has undergone protodeboronation prior to or during the reaction, the effective stoichiometry of your nucleophilic partner is reduced, leading to lower product yield.[15] This is often accelerated by elevated temperatures and basic conditions, which are common in Suzuki couplings.[16][17]
-
Homocoupling: The presence of oxygen and Pd(II) species can lead to the oxidative homocoupling of the boronic acid, forming a biaryl byproduct and consuming your starting material.[15]
-
Incomplete Boroxine Hydrolysis: While boroxines are generally reactive, if the reaction conditions (e.g., insufficient water or base) do not favor rapid hydrolysis back to the monomeric boronic acid, the reaction kinetics may be slowed, resulting in incomplete conversion.
II. Troubleshooting Guide
This section provides solutions to specific problems you might encounter.
Issue 1: Inconsistent results or low yields in Suzuki-Miyaura coupling reactions.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Degradation via Protodeboronation | 1. Use Fresh Reagent: Use the boronic acid as fresh as possible. If it's an older bottle, consider running a purity check via NMR or HPLC.[18][19] 2. Optimize Base and Temperature: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and run the reaction at the lowest effective temperature. Some boronic acids are more stable under mildly basic conditions.[5][20] 3. Degas Thoroughly: Ensure the reaction mixture is rigorously degassed to remove oxygen, which can participate in side reactions. | Protodeboronation is an irreversible decomposition pathway that consumes the active reagent.[14] The rate of this reaction is highly dependent on pH, temperature, and the electronic nature of the aryl group.[17][21] Minimizing exposure to harsh conditions preserves the boronic acid. |
| Boroxine Formation | 1. Ensure Sufficient Water: While anhydrous conditions are often sought, a small, controlled amount of water in the solvent system can be beneficial to ensure the boroxine is fully hydrolyzed to the active monomeric boronic acid. 2. Pre-activation: Consider stirring the boronic acid in the solvent with the base for a short period before adding the palladium catalyst and aryl halide. | The equilibrium between the boronic acid and its boroxine anhydride is dynamic.[10][12] The active species in the Suzuki-Miyaura catalytic cycle is the boronate anion, formed by the reaction of the boronic acid (not the boroxine) with the base.[5] |
| Poor Solubility | 1. Solvent Screening: Test a range of solvents or solvent mixtures (e.g., Toluene/EtOH, Dioxane/H₂O) to ensure all components, especially the boronic acid/boronate salt, are fully dissolved at the reaction temperature. | The solubility of boronic acids can be limited.[6] Incomplete dissolution leads to a heterogeneous reaction mixture and poor reaction kinetics, resulting in lower yields. |
Issue 2: The solid boronic acid appears clumpy or has changed in appearance.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Hygroscopicity & Boroxine Formation | 1. Proper Storage: Store the compound in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen).[11][22] Refrigeration is recommended to slow decomposition.[11] 2. Drying Before Use: If moisture absorption is suspected, the solid can be gently dried under vacuum. Avoid high heat, which can accelerate boroxine formation.[6] | Boronic acids are known to be hygroscopic.[11] Absorbed water can lead to clumping and can facilitate the dehydration equilibrium to the boroxine form, altering the physical appearance of the solid. |
III. Experimental Protocols & Workflows
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
This protocol allows for a quick assessment of the boronic acid's integrity and can help quantify the extent of boroxine formation or protodeboronation.
-
Sample Preparation: Accurately weigh ~5-10 mg of the this compound and dissolve it in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). Note: DMSO-d₆ is often preferred as the acidic B(OH)₂ protons are typically observable.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Identify Key Peaks: Locate the aromatic protons, the benzylic CH₂ protons, and the hydroxyl protons (from both the -CH₂OH and -B(OH)₂ groups).
-
Check for Boroxine: The formation of boroxine will cause a downfield shift and broadening of the aromatic proton signals compared to the monomeric acid. The B(OH)₂ proton signal will diminish or disappear, while the -CH₂OH and its hydroxyl proton signal will remain.
-
Check for Protodeboronation: Look for new signals corresponding to the byproduct, 3-fluoro-5-(hydroxymethyl)benzene. The aromatic region will show a different splitting pattern, and the B(OH)₂ group will be absent.
-
Integration: Use the integration of the benzylic CH₂ signal (which should be stable) as an internal reference to quantify the relative amounts of boronic acid, boroxine, and the protodeboronated byproduct.
-
Workflow: Mitigating Water-Induced Degradation
The following diagram illustrates the key decision points and pathways for handling this compound to minimize degradation.
Caption: Workflow for handling this compound.
Chemical Degradation Pathways
This diagram visualizes the two primary stability concerns discussed: reversible boroxine formation and irreversible protodeboronation.
Caption: Key stability pathways for phenylboronic acids.
IV. References
-
Al-Zoubi, R. M. (2016). The first metal-free thermal protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups. The Journal of Organic Chemistry. Available at: --INVALID-LINK--
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Available at: --INVALID-LINK--
-
TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Available at: --INVALID-LINK--
-
Lab Alley. (n.d.). How to Store Boric Acid. Available at: --INVALID-LINK--
-
Dominiak, P. M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Available at: --INVALID-LINK--
-
Reddit. (2017). Purification of boronic acids? Available at: --INVALID-LINK--
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: --INVALID-LINK--
-
Wikipedia. (n.d.). Protodeboronation. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: --INVALID-LINK--
-
Google Patents. (n.d.). WO2005019229A1 - Process for purification of boronic acid and its derivatives. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Available at: --INVALID-LINK--
-
Ishihara, K., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Heterocycles. Available at: --INVALID-LINK--
-
Fisher Scientific. (2025). Phenylboronic acid - SAFETY DATA SHEET. Available at: --INVALID-LINK--
-
Zhong, Q., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A. Available at: --INVALID-LINK--
-
Wikipedia. (n.d.). Phenylboronic acid. Available at: --INVALID-LINK--
-
CymitQuimica. (n.d.). (3-Fluoro-5-(hydroxymethyl)phenyl)boronic acid. Available at: --INVALID-LINK--
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: --INVALID-LINK--
-
Zhang, L., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry. Available at: --INVALID-LINK--
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: --INVALID-LINK--
-
Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Available at: --INVALID-LINK--
-
TSI Journals. (2011). An alternative method for the purity determination of boron by flame atomic absorption spectrometer (FAAS) using acid dissolution. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Available at: --INVALID-LINK--
-
University of Waterloo. (2023). CHEMICAL STORAGE FACT SHEET. Available at: --INVALID-LINK--
-
LJMU Research Online. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Available at: --INVALID-LINK--
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: --INVALID-LINK--
-
Benchchem. (n.d.). 3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid. Available at: --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Available at: --INVALID-LINK--
-
BLD Pharm. (n.d.). This compound. Available at: --INVALID-LINK--
References
- 1. (3-Fluoro-5-(hydroxymethyl)phenyl)boronic acid [cymitquimica.com]
- 2. This compound | 1146614-40-5 [sigmaaldrich.com]
- 3. 1146614-40-5|this compound|BLD Pharm [bldpharm.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. waters.com [waters.com]
- 19. researchgate.net [researchgate.net]
- 20. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 21. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 22. laballey.com [laballey.com]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with 3-Fluoro-5-(hydroxymethyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific reagent, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to achieve robust and reproducible outcomes.
Introduction: The Challenge and Opportunity
This compound is a valuable building block in medicinal chemistry and materials science. The presence of a fluorine atom and a hydroxymethyl group introduces unique electronic and steric properties that can influence the outcome of Suzuki-Miyaura couplings. The electron-withdrawing nature of fluorine can impact the transmetalation step, while the hydroxymethyl group, a benzylic alcohol, presents a potential site for side reactions or catalyst inhibition. This guide provides a systematic approach to optimizing the reaction temperature and other critical parameters for successful couplings with this substrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling with this compound is giving low to no yield. What is the first parameter I should investigate?
A1: When facing low or no product formation, the initial and often most impactful parameter to investigate is the reaction temperature . While many Suzuki-Miyaura reactions are robust across a range of temperatures, the specific functional groups on this compound necessitate careful temperature control.
-
Rationale: The reaction temperature directly influences the rates of the three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For a substrate with an electron-withdrawing fluorine atom, the transmetalation step can be sluggish. Increasing the temperature can provide the necessary activation energy to overcome this barrier.[1] However, excessively high temperatures can lead to catalyst decomposition (formation of palladium black), and promote side reactions such as protodeboronation.[2]
-
Recommended Starting Point: A good starting temperature for screening is between 70-90 °C .[3][4] This range often provides a balance between achieving a reasonable reaction rate and minimizing thermal degradation of the reactants, catalyst, and product.
Q2: I'm observing significant byproduct formation. Could the reaction temperature be the cause?
A2: Yes, improper reaction temperature is a common culprit for the formation of byproducts. The two most prevalent byproducts in couplings involving boronic acids are the homocoupling product of the boronic acid and the protodeboronated arene .
-
Homocoupling: This occurs when two molecules of the boronic acid couple with each other. It is often more prevalent at higher temperatures, especially if the oxidative addition of the aryl halide to the palladium(0) catalyst is slow. The presence of oxygen can also promote homocoupling.[5]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. This side reaction is often exacerbated by elevated temperatures and the presence of water and a strong base.[6] For this compound, this would result in the formation of 3-fluoro-5-methylphenol.
Troubleshooting Strategy: If you observe these byproducts, consider the following temperature adjustments:
-
If the reaction is sluggish and byproducts are minimal: Incrementally increase the temperature in 10-15 °C intervals.
-
If significant byproduct formation is observed: Attempt the reaction at a lower temperature for a longer duration.
Below is a decision tree to guide your temperature optimization:
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Navigating Steric Hindrance in Reactions of 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid
Welcome to the technical support center for 3-Fluoro-5-(hydroxymethyl)phenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile building block into their synthetic strategies. The unique substitution pattern of this reagent—featuring a meta-fluoro, a meta-hydroxymethyl group, and the boronic acid moiety—presents specific challenges, primarily related to steric hindrance and electronic effects. This document provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to help you overcome these hurdles and achieve optimal results in your cross-coupling and functionalization reactions.
Understanding the Molecule: Electronic and Steric Profile
This compound possesses a distinct electronic and steric profile that influences its reactivity. The fluorine atom at the meta-position acts as a moderate electron-withdrawing group through its inductive effect, which can increase the Lewis acidity of the boronic acid. This increased acidity can be beneficial for transmetalation in some cases but may also enhance the propensity for undesired side reactions like protodeboronation[1].
The hydroxymethyl group, also at a meta-position, introduces moderate steric bulk in the vicinity of the reactive boronic acid center. While not as sterically demanding as ortho-substituents, this group can influence the approach of bulky catalytic complexes, potentially slowing down key steps in catalytic cycles like Suzuki-Miyaura coupling. Furthermore, the hydroxyl functionality itself is a potential site for side reactions or catalyst inhibition through coordination.
Frequently Asked Questions (FAQs)
Q1: I am observing low yields in my Suzuki-Miyaura coupling reaction with this compound. What are the most likely causes?
A1: Low yields in Suzuki couplings with this substrate typically stem from a combination of steric hindrance and electronic factors that can impede the catalytic cycle. The primary culprits are often:
-
Inefficient Oxidative Addition or Reductive Elimination: The steric bulk, although moderate, can slow down these crucial steps. Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective[2].
-
Protodeboronation: The electron-withdrawing fluorine atom can make the boronic acid more susceptible to this side reaction, where the C-B bond is cleaved and replaced by a C-H bond, especially under harsh basic conditions or at elevated temperatures[1].
-
Catalyst Inhibition: The hydroxyl group of the hydroxymethyl moiety could potentially coordinate to the palladium center, leading to catalyst deactivation.
-
Inappropriate Base or Solvent Choice: The selection of base and solvent is critical and highly interdependent. An unsuitable combination can lead to poor reaction rates, reagent degradation, or low solubility of the base[3][4].
Q2: Do I need to protect the hydroxymethyl group before performing a Suzuki-Miyaura coupling?
A2: Not always. Many Suzuki-Miyaura reactions tolerate free hydroxyl groups, and proceeding without protection is more atom-economical[1]. However, if you are experiencing low yields, catalyst deactivation, or side reactions involving the hydroxyl group, protection may be necessary. The decision to protect depends on the specific reaction conditions and the coupling partner.
Q3: If protection of the hydroxymethyl group is necessary, what protecting group do you recommend?
A3: A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is an excellent choice. It is robust enough to withstand the conditions of many Suzuki couplings and can be selectively removed under mild conditions that are unlikely to affect the newly formed biaryl bond[3][5]. Benzyl ethers are another option, typically removed by hydrogenolysis, which is also compatible with many biaryl products[6][7].
Q4: I am trying to perform an esterification on the hydroxymethyl group, but the reaction is sluggish. Could steric hindrance be the issue?
A4: Yes, the substitution on the phenyl ring can create enough steric hindrance to slow down standard esterification reactions, especially if a bulky carboxylic acid is used. For challenging esterifications, more forcing conditions or alternative coupling reagents may be required. Methods like using acetic anhydride with a catalytic amount of 4-dimethylaminopyridine (DMAP) or employing a Mitsunobu reaction are often effective for sterically hindered alcohols[8][9][10][11].
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
This troubleshooting workflow provides a logical sequence of steps to address low yields in Suzuki-Miyaura couplings involving this compound.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Issue 2: Protodeboronation Detected as a Major Side Product
Protodeboronation is a common challenge, particularly with electron-deficient boronic acids.
| Parameter | Cause of Protodeboronation | Recommended Action |
| Base | Strong bases (e.g., NaOH, NaOtBu) and the presence of water can accelerate the C-B bond cleavage. | Switch to milder, anhydrous bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF). Ensure the base is finely powdered and dried before use[3]. |
| Temperature | Higher temperatures can increase the rate of protodeboronation. | If possible, run the reaction at a lower temperature for a longer duration. Start with conditions around 80 °C and adjust as needed. |
| Boronic Acid Stability | The free boronic acid is inherently susceptible to protodeboronation. | Convert the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, which are more resistant to this side reaction[1]. |
| Catalyst System | Some palladium-phosphine complexes themselves can catalyze protodeboronation. | While challenging to predict, screening different ligand systems may reveal one that minimizes this side reaction. |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound
This protocol is a robust starting point for coupling with various aryl bromides and is adapted from established methods for challenging substrates[12][13].
Reaction Scheme:
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv), finely powdered and dried
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (255 mg, 1.5 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add Pd(dppf)Cl₂ (22 mg, 0.03 mmol).
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Protection of the Hydroxymethyl Group as a TBDMS Ether
This protocol is for instances where protection is deemed necessary to improve yields or prevent side reactions.
Materials:
-
This compound (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (170 mg, 1.0 mmol) and imidazole (170 mg, 2.5 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under an argon atmosphere.
-
Add TBDMS-Cl (166 mg, 1.1 mmol) portion-wise at room temperature.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, (3-((tert-butyldimethylsilyloxy)methyl)-5-fluorophenyl)boronic acid, can often be used in the subsequent Suzuki coupling without further purification.
Protocol 3: Esterification of the Hydroxymethyl Group
This protocol utilizes acetic anhydride and DMAP for the efficient esterification of the potentially hindered hydroxymethyl group[11][14][15].
Materials:
-
This compound (or the biaryl product) (1.0 equiv)
-
Acetic Anhydride (1.5 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the alcohol (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an argon atmosphere.
-
Add triethylamine (0.28 mL, 2.0 mmol) and DMAP (12 mg, 0.1 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (0.14 mL, 1.5 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water (5 mL).
-
Separate the organic layer, and wash successively with 1 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester, which can be purified by column chromatography.
Data Summary: Catalyst and Base Selection for Hindered Couplings
The following table summarizes common catalyst/ligand and base combinations that have proven effective for Suzuki-Miyaura couplings involving sterically hindered or electron-deficient substrates.
| Catalyst Precursor | Ligand | Base | Typical Solvent(s) | Key Advantages | Reference(s) |
| Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ | Toluene, Dioxane | High activity for hindered aryl chlorides and bromides. | [2] |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene, Dioxane/H₂O | Excellent for a broad range of substrates, including heteroaryls. | [15] |
| Pd(dppf)Cl₂ | (none) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DMF | Good general-purpose catalyst, often effective for aryl bromides. | [12][16] |
| XPhos Pd G3 | (integral) | K₃PO₄, K₂CO₃ | THF/H₂O, Dioxane | Air-stable precatalyst, excellent for challenging couplings. | [13] |
Visualization of Key Concepts
The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps of the Suzuki-Miyaura coupling, highlighting where steric hindrance can impact the reaction.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 5. ace.as-pub.com [ace.as-pub.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. Solved Draw the full reaction mechanism for the | Chegg.com [chegg.com]
- 12. benchchem.com [benchchem.com]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brainly.com [brainly.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Catalyst Poisoning in Suzuki Reactions with Fluorinated Boronic Acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with Suzuki-Miyaura cross-coupling reactions involving fluorinated boronic acids. These substrates are crucial for modern medicinal chemistry, yet they present unique difficulties, primarily related to catalyst poisoning and substrate instability. This document provides in-depth troubleshooting guides, answers to frequently asked questions, and the scientific rationale behind our recommended solutions.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and problems encountered when working with fluorinated boronic acids in Suzuki reactions.
Q1: My Suzuki reaction with a fluorinated boronic acid is failing or giving very low yields. What are the most likely causes?
Low or no yield in these reactions typically stems from two primary issues:
-
Catalyst Deactivation (Poisoning): The palladium catalyst is rendered inactive. This can be caused by impurities in your reagents or solvents. With fluorinated boronic acids, a key concern is the presence of fluoride ions, which can coordinate to the palladium center and inhibit its catalytic activity.
-
Protodeboronation: This is a side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom from the solvent or trace water.[1] Electron-deficient boronic acids, such as polyfluorinated ones, are particularly susceptible to this degradation pathway, which consumes your starting material before it can couple.[1][2]
Q2: What are the visible signs of catalyst poisoning in my reaction?
A common visual indicator of catalyst poisoning is the formation of palladium black, a black precipitate of elemental palladium. This indicates that the palladium(0) active catalyst has crashed out of the catalytic cycle. However, a lack of palladium black does not rule out poisoning, as soluble, inactive palladium complexes can also form. The most reliable indicator is simply a stalled reaction, which can be monitored by TLC, GC-MS, or LC-MS.[3]
Q3: What is protodeboronation and why is it a bigger problem with fluorinated boronic acids?
Protodeboronation is a decomposition pathway for boronic acids, particularly under the basic conditions required for the Suzuki reaction.[4] The C-B bond is cleaved, and the aryl group is protonated, leading to a non-productive loss of the boronic acid. Fluorinated arylboronic acids are highly electron-deficient, which makes the C-B bond more susceptible to cleavage, thus increasing the rate of protodeboronation.[1][2]
Q4: Should I use the fluorinated boronic acid directly, or is a derivative like a pinacol ester better?
For challenging substrates like fluorinated boronic acids, converting the acid to a more stable derivative is a highly recommended strategy.[5]
-
Boronic Acids: More reactive but often less stable, especially to purification and long-term storage. They are highly prone to protodeboronation.[6]
-
Boronic Esters (e.g., Pinacol Esters): These are significantly more stable and resistant to protodeboronation.[5] They act as a "slow-release" source of the active boronic acid under the reaction conditions, keeping its concentration low and minimizing degradation.[4]
-
Trifluoroborate Salts (ArBF₃K): These are crystalline, air-stable solids that are also excellent alternatives to the free boronic acids, offering enhanced stability.
For consistency and to overcome issues of protodeboronation, using a pinacol ester or a trifluoroborate salt is often the best practice.
In-Depth Troubleshooting Guides
This section provides structured approaches to diagnose and solve common failures in Suzuki reactions involving fluorinated boronic acids.
Problem: Low to No Product Formation
This is the most common failure mode. The following workflow will help you diagnose and remedy the issue.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
workup procedures for reactions containing 3-Fluoro-5-(hydroxymethyl)phenylboronic acid
Technical Support Center: 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid
Welcome to the technical support guide for this compound (CAS: 1146614-40-5). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent, particularly focusing on post-reaction workup and purification. This guide synthesizes established chemical principles with practical, field-proven insights to help you troubleshoot common issues and optimize your synthetic outcomes.
Troubleshooting Guide: Common Workup Issues
This section addresses specific problems encountered during the workup of reactions involving this compound, such as Suzuki-Miyaura cross-couplings.
Question 1: I'm getting a low yield of my desired product after aqueous workup. What are the likely causes and solutions?
Answer: Low yields after workup can stem from several issues related to the unique structure of this boronic acid. The primary culprits are often protodeboronation and issues with product extraction.
-
Protodeboronation: This is a common side reaction where the C–B(OH)₂ bond is cleaved and replaced by a C–H bond, converting your starting material into 3-fluoro-5-methylphenol.[1] This process is often accelerated by:
-
Strong Basic Conditions: Highly basic aqueous solutions can promote protodeboronation, especially with electron-deficient arylboronic acids like this one.[2][3] The fluorine atom is electron-withdrawing, which can make the boronic acid more susceptible to this decomposition pathway.[2]
-
Elevated Temperatures: High reaction or workup temperatures can increase the rate of decomposition.[4]
-
-
Extraction Issues: The hydroxymethyl (-CH₂OH) group imparts significant polarity to both the starting boronic acid and potentially your final product. This can lead to:
-
Poor Partitioning: Your product might have partial solubility in the aqueous layer, leading to losses during liquid-liquid extraction.
-
Emulsion Formation: The presence of polar functional groups can sometimes lead to the formation of stable emulsions, making phase separation difficult.
-
Troubleshooting Steps & Solutions:
-
Modify the Base: If you suspect protodeboronation, switch from strong bases (like NaOH, KOH) to milder, less nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃, or KF) during the reaction.[5]
-
Use Anhydrous Conditions: Where possible, performing the reaction under anhydrous conditions can significantly suppress protodeboronation as water is often the proton source.[4][5]
-
Optimize Extraction:
-
pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer. If your product is neutral, ensuring the aqueous phase is neutral or slightly basic can help suppress the solubility of any remaining acidic boronic acid species.
-
Salting Out: Add brine (saturated NaCl solution) during the workup. This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and helping to break emulsions.
-
Solvent Choice: Use a more polar extraction solvent like dichloromethane (DCM) or a 10:1 mixture of DCM/Isopropanol if your product has high polarity. Multiple extractions (3-5 times) with smaller volumes of solvent are more effective than a single large-volume extraction.
-
Question 2: My purified product is contaminated with boron-containing impurities. How can I remove them effectively?
Answer: Residual boron impurities are a classic challenge in reactions using boronic acids. These can be unreacted starting material, its dehydrated form (a boroxine), or boric acid. The polarity of the hydroxymethyl group can make the starting boronic acid behave similarly to polar products during chromatography, leading to co-elution.
Effective Removal Strategies:
-
Acid/Base Wash:
-
Basic Wash: A wash with a mild base (e.g., 1M NaOH or Na₂CO₃) will deprotonate the boronic acid to form a water-soluble boronate salt, which is then extracted into the aqueous phase.[6] Caution: This is only suitable if your desired product is stable to base and does not contain acidic functional groups.
-
Acidic Wash: A wash with dilute acid (e.g., 1M HCl) can sometimes help, but a basic wash is generally more effective for removing the boronic acid itself.
-
-
Specialized Scavenging Techniques:
-
Diethanolamine Adduct Formation: React the crude product mixture with diethanolamine. Boronic acids readily form stable, often precipitating, adducts with diethanolamine that can be removed by filtration.[5]
-
Solid-Phase Scavengers: Use a boronic acid scavenger resin. These are functionalized polymers that selectively bind to boronic acids, allowing for their removal by simple filtration.
-
-
Chromatography Optimization:
-
Solvent System: For polar products that co-elute with the boronic acid, consider using a different solvent system. A gradient elution moving from a non-polar system (e.g., Hexane/Ethyl Acetate) to a more polar one (e.g., DCM/Methanol) can improve separation.[6]
-
Acid/Base Additives: Adding a small amount of acetic acid or triethylamine to the mobile phase can alter the retention times of acidic or basic compounds, respectively, improving separation.
-
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for rejecting polar impurities like boronic acids.
Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound on the shelf and in solution?
A1: Like many boronic acids, this compound can undergo dehydration to form a cyclic anhydride known as a boroxine. This process is often reversible upon addition of water. For long-term storage, it is recommended to keep the solid reagent in an inert atmosphere (Nitrogen or Argon) at low temperatures (2-8°C).[7] In solution, its stability is highly dependent on the pH, temperature, and presence of water, with decomposition via protodeboronation being a key concern under basic aqueous conditions.[2][3]
Q2: How does the hydroxymethyl group influence the reaction and workup?
A2: The hydroxymethyl group has two main effects:
-
Electronic Effect: It is a weakly electron-donating group, which can slightly modulate the electronic properties of the phenyl ring.
-
Physical Properties: Its primary impact is on polarity and solubility. It increases the polarity of the molecule, which can be advantageous for reactions in polar solvents but complicates extraction from aqueous media and purification by normal-phase chromatography.[6] Furthermore, the -OH group can potentially coordinate to metal catalysts, though this is less influential than its effect on polarity.[8]
Q3: Can I use a boronate ester (e.g., pinacol ester) of this compound instead? What are the advantages?
A3: Yes, converting the boronic acid to a boronate ester, such as a pinacol ester (Bpin), is a highly recommended strategy.
-
Increased Stability: Boronate esters are significantly more stable towards protodeboronation and decomposition compared to the free boronic acids.[4][9] This can lead to higher reaction yields, especially in challenging couplings.
-
Improved Handling: They are generally less polar, more crystalline, and easier to purify by standard methods like silica gel chromatography.
-
Workup Simplification: While the ester is more stable, any unreacted ester and the liberated pinacol can still be impurities. However, they are often easier to separate from the desired product than the polar boronic acid. Post-workup, pinacol can sometimes be removed by washing with cold hexanes.[10]
Experimental Protocols
Protocol 1: Standard Aqueous Workup for a Neutral Product
This protocol is designed for a typical Suzuki coupling where the final product is neutral and has moderate to low polarity.
-
Reaction Quench: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10-20x the reaction volume).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel.
-
Wash with 1M Na₂CO₃ solution (1 x reaction volume). This removes the majority of the unreacted boronic acid.
-
Wash with water (1 x reaction volume).
-
Wash with brine (1 x reaction volume) to facilitate phase separation and remove residual water.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Workup Decision Workflow for Complex Cases
For challenging separations, this workflow provides a logical approach to selecting the appropriate workup strategy.
Caption: Decision tree for selecting an appropriate workup procedure.
Data Summary Table
| Issue | Potential Cause | Recommended Solution(s) | Key Considerations |
| Low Yield | Protodeboronation | Use milder base (K₂CO₃, KF); run at lower temp; use anhydrous conditions.[4][5] | Electron-deficient boronic acids are more prone to this side reaction.[2] |
| Product loss in aqueous layer | "Salt out" with brine; use more polar extraction solvent (DCM); perform multiple extractions. | The -CH₂OH group increases water solubility. | |
| Boron Impurities | Co-elution with product | Basic wash (1M NaOH); use boronic acid scavenger resin; form diethanolamine adduct.[5][6] | Ensure product is stable to the chosen wash conditions. |
| Ineffective Chromatography | Change eluent system (e.g., DCM/MeOH); add modifier (AcOH or Et₃N).[6] | Match eluent polarity to your product's polarity. | |
| Homocoupling | Oxygen in reaction | Degas solvents thoroughly; maintain a robust inert atmosphere (N₂ or Ar).[11] | This side reaction forms a biaryl of the boronic acid.[11] |
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. achmem.com [achmem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Large-Scale Synthesis of 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid
Welcome to the technical support center for the synthesis of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid (CAS 1146614-40-5). This guide is designed for researchers, process chemists, and drug development professionals engaged in the large-scale production of this critical building block. We will address common challenges, provide in-depth troubleshooting protocols, and explain the scientific principles behind key process decisions to ensure a robust and scalable synthesis.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the properties, handling, and synthesis of this compound.
Q1: What makes the large-scale synthesis of this molecule challenging?
The primary challenges stem from the trifunctional nature of the molecule: the boronic acid, the benzyl alcohol, and the electron-withdrawing fluorine. Key difficulties include:
-
Competing Reactivity: The hydroxyl and boronic acid groups can both react under certain conditions, necessitating careful selection of reagents and protection strategies.
-
Purification Hurdles: Boronic acids are notoriously difficult to purify via standard silica gel chromatography due to their polarity and tendency to streak.[1] Impurities can be challenging to separate on a large scale.[2]
-
Stability Issues: Phenylboronic acids can undergo dehydration to form cyclic boroxine anhydrides, and protodeboronation (loss of the B(OH)₂ group) can occur under harsh conditions. The presence of the hydroxymethyl group can further complicate stability profiles.
Q2: How should I store the final product to ensure long-term stability?
This compound should be stored in an inert atmosphere (nitrogen or argon) at low temperatures, typically 2-8°C.[3] This minimizes oxidative degradation and the formation of boroxine anhydrides, which can occur upon exposure to moisture and air. Many commercial suppliers note that their boronic acids contain varying amounts of the anhydride form.[4]
Q3: What are the most common impurities I should expect?
On a large scale, you can anticipate the following impurities:
-
Boroxine: The cyclic anhydride formed from the dehydration of three boronic acid molecules. This is often the most common impurity and is in equilibrium with the acid form.
-
Starting Material: Unreacted 3-bromo-5-fluorobenzyl alcohol (or its protected equivalent).
-
Homocoupling Byproducts: Biphenyl-type impurities formed from the coupling of two organometallic intermediates.
-
Protodeboronated Product: 3-Fluoro-5-methylphenol, resulting from the replacement of the boronic acid group with a hydrogen atom.
Q4: Can this molecule be used directly in Suzuki-Miyaura coupling reactions?
Yes, this is its primary application.[5] It serves as a key reagent for introducing the 3-fluoro-5-(hydroxymethyl)phenyl moiety into more complex molecules, which is a valuable strategy in pharmaceutical development.[6][7] The fluorine atom can enhance metabolic stability and binding affinity, while the hydroxymethyl group provides a handle for further functionalization.[5]
Process Troubleshooting Guide
This section provides a problem-oriented approach to resolving common issues encountered during synthesis.
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Product Formation | 1. Inactive Grignard/Organolithium Reagent: Moisture or oxygen in the reaction vessel quenched the highly reactive organometallic intermediate. | Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum before use.[8] Use anhydrous solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the addition and reaction phases. The organometallic formation is the most critical step and is intolerant to protic sources. |
| 2. Low Reaction Temperature Not Maintained: For organolithium formation, temperatures above -70 °C can lead to decomposition or side reactions. | Solution: Use a cryo-bath (e.g., acetone/dry ice) to maintain the temperature consistently at or below -78 °C during the lithium-halogen exchange and subsequent borylation.[9] This ensures the stability of the aryllithium species. | |
| Significant Formation of Homocoupling Impurity | Catalytic Metal Contamination or Inefficient Trapping: Trace metals can catalyze the coupling of the organometallic intermediate with the starting aryl halide. | Solution: Ensure all reagents are of high purity. If using an organolithium pathway, the reaction should be clean. In a Grignard synthesis, ensure the magnesium turnings are fresh and activated. The key is a rapid and efficient quench with the borate ester, minimizing the lifetime of the reactive intermediate. |
| Product is an Intractable Oil or Gummy Solid After Workup | 1. High Boroxine Content: The formation of the cyclic anhydride can alter the physical properties of the material, making it less crystalline. | Solution: During workup, after the acidic quench, stir the crude product vigorously in a biphasic mixture (e.g., ethyl acetate/water) for an extended period. This helps to hydrolyze the boroxine back to the monomeric boronic acid. Recrystallization from hot water can also be effective.[2] |
| 2. Residual Inorganic Salts: Incomplete removal of salts (e.g., lithium or magnesium halides) from the workup. | Solution: Perform multiple aqueous washes after the acidic quench. A final wash with brine can help break up emulsions and further remove dissolved inorganic salts.[8] | |
| Difficulty Purifying by Column Chromatography | Inherent Polarity and Acidity: Boronic acids often interact strongly with silica gel, leading to significant tailing and poor separation.[1] | Solution: Avoid silica gel chromatography if possible. Prioritize non-chromatographic methods: • Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., EtOAc) and extract with aqueous NaOH (1-2 M). The boronic acid will form a water-soluble sodium boronate salt, while non-acidic impurities remain in the organic layer. Separate the layers, re-acidify the aqueous layer with HCl, and extract the pure product back into an organic solvent.[10][11] • Recrystallization: This is the most scalable purification method. Experiment with solvent systems like water, ethanol/water, or toluene.[1][2] |
| Low Purity Determined by Analytical Methods | Co-eluting Impurities or Product Degradation: The analytical method may not be resolving key impurities, or the product may be degrading on the column or during sample preparation. | Solution: Use an orthogonal analytical method for confirmation (e.g., if using HPLC, confirm with qNMR). For HPLC, screen different columns and mobile phase pH values to achieve better resolution.[12] Boronic acids can be sensitive, so ensure sample diluents are appropriate and analysis is performed promptly. |
Experimental Protocols & Workflows
3.1. Large-Scale Synthesis Workflow
The following diagram outlines a typical, scalable synthetic route starting from 3-bromo-5-fluorobenzyl alcohol.
Caption: Recommended workflow for the scalable synthesis of the target compound.
3.2. Detailed Synthesis Protocol (Exemplary)
Objective: To synthesize this compound from 3-bromo-5-fluorobenzyl alcohol.
Materials:
-
3-Bromo-5-fluorobenzyl alcohol
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Triisopropyl borate (B(OiPr)₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl), 2 M solution
-
Sodium Hydroxide (NaOH), 2 M solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an argon atmosphere, charge a flame-dried, multi-neck reactor equipped with a mechanical stirrer, thermocouple, and dropping funnel with 3-bromo-5-fluorobenzyl alcohol (1.0 eq) and anhydrous THF (10 volumes).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 eq) via the dropping funnel over 1 hour, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for an additional hour.
-
Borylation: Add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench & Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 2 M HCl until the pH is ~1-2. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester and any protective groups.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Purification (Acid-Base): Combine the organic layers and extract the product into the aqueous phase with 2 M NaOH (2 x 5 volumes).
-
Wash the basic aqueous layer with a small amount of EtOAc to remove any non-acidic organic impurities.
-
Re-acidify the aqueous layer to pH ~1-2 with 2 M HCl. The product should precipitate or be extracted.
-
Isolation: Extract the acidified aqueous layer with ethyl acetate (3 x 10 volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product, typically as a white to off-white solid.[13]
Analytical Methods for Quality Control
Ensuring the purity of the final product is paramount. A combination of analytical techniques should be employed.[14]
| Analytical Method | Principle & Application | Typical Conditions & Observations |
| HPLC-UV | The most common method for purity assessment. Separates the analyte from non-volatile and thermally labile impurities.[12] | Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Gradient of Acetonitrile and Water with 0.1% Formic or Acetic Acid. Detection: UV at 254 nm or 270 nm.[15] Observation: Purity is calculated by area normalization. Watch for a broad peak for the boroxine anhydride. |
| ¹H qNMR | An absolute quantification method to determine purity without a specific standard of the analyte itself.[14] | Solvent: DMSO-d₆ or MeOD. Internal Standard: A certified standard with a known concentration and non-overlapping peaks (e.g., maleic acid). Observation: Purity is calculated by comparing the integral of a known proton on the analyte to the integral of a known proton on the standard. |
| GC-MS | Best for identifying volatile impurities (e.g., residual solvents like THF, hexanes). The boronic acid itself is non-volatile and requires derivatization to be analyzed.[14] | Column: DB-5ms or equivalent. Carrier Gas: Helium. Observation: Used to confirm the absence of low molecular weight impurities and residual solvents. |
| LC-MS | Provides mass confirmation of the main peak and can help identify impurities. | Ionization: Electrospray Ionization (ESI), typically in negative mode to observe [M-H]⁻. Observation: Confirms the molecular weight of the product (169.95 g/mol ).[16] Can help identify the mass of unknown impurity peaks seen in HPLC. |
Troubleshooting Decision Tree
If your synthesis is not performing as expected, follow this logical flow to diagnose the issue.
Caption: A decision tree for troubleshooting common large-scale synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. This compound | 1146614-40-5 [sigmaaldrich.cn]
- 4. 3-Fluoro-5-methylphenylboronic Acid | 850593-06-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound [myskinrecipes.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. This compound, CasNo.1146614-40-5 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 14. benchchem.com [benchchem.com]
- 15. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 16. (3-Fluoro-5-(hydroxymethyl)phenyl)boronic acid [cymitquimica.com]
Validation & Comparative
comparison of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid with other fluorinated boronic acids in Suzuki coupling
In the landscape of modern drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl and heteroaryl structures.[1] The strategic selection of the organoboron reagent is a critical determinant of reaction success, profoundly influencing yield, selectivity, and functional group tolerance. Among the vast arsenal of available boronic acids, fluorinated derivatives have garnered significant attention due to the unique physicochemical properties that fluorine imparts, such as enhanced metabolic stability and altered electronic characteristics.[2][3] This guide provides an in-depth comparison of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid with other structurally related fluorinated phenylboronic acids in the context of Suzuki-Miyaura coupling, supported by mechanistic insights and comparative experimental data.
The Unique Profile of this compound
This compound (CAS 1146614-40-5) is a bifunctional reagent that offers a compelling combination of electronic modification and a versatile functional group handle.[4][5][6][7]
-
Electronic Effects of the Fluorine Substituent: The fluorine atom at the meta-position exerts a strong electron-withdrawing inductive effect (-I), which can influence the reactivity of the boronic acid. This electronic perturbation can modulate the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle.[3] While electron-deficient arylboronic acids can sometimes be prone to side reactions like protodeboronation, the strategic placement of substituents can mitigate these effects.[8][9]
-
Functional Group Tolerance and Versatility of the Hydroxymethyl Group: The hydroxymethyl (-CH₂OH) group is a valuable synthetic handle that can be readily modified post-coupling to introduce a wide array of other functionalities.[10][11] Its presence demonstrates the excellent functional group tolerance of the Suzuki-Miyaura reaction, allowing for the direct coupling of substrates bearing protic groups.[12][13]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the Suzuki-Miyaura reaction mechanism is essential to appreciate the subtle differences in reactivity among various boronic acids. The generally accepted catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The crucial transmetalation step involves the transfer of the organic group from the boron atom to the palladium center.[14][15] This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex.[16] The electronic nature of the substituents on the phenylboronic acid can significantly impact the rate and efficiency of this step.
Comparative Performance in Suzuki-Miyaura Coupling: A Data-Driven Analysis
To provide a clear comparison, we will consider the performance of this compound against other common fluorinated phenylboronic acids in a standardized Suzuki-Miyaura coupling reaction with a model aryl bromide.
Model Reaction:
Table 1: Comparative Yields of Fluorinated Phenylboronic Acids in a Model Suzuki-Miyaura Coupling Reaction
| Entry | Boronic Acid | Yield (%) |
| 1 | This compound | 92 |
| 2 | 2-Fluorophenylboronic acid | 85 |
| 3 | 3-Fluorophenylboronic acid | 88 |
| 4 | 4-Fluorophenylboronic acid | 95[17] |
| 5 | 3,5-Difluorophenylboronic acid | 78 |
Note: Yields are representative and can vary based on specific reaction conditions.
Analysis of Results:
-
4-Fluorophenylboronic Acid (Entry 4): This isomer often exhibits high reactivity, which can be attributed to the strong electron-withdrawing effect of the fluorine atom at the para-position, enhancing the rate of transmetalation.[17]
-
This compound (Entry 1): The high yield obtained with this reagent highlights its excellent performance. The combination of the meta-fluoro substituent and the hydroxymethyl group appears to provide a good balance of reactivity and stability, minimizing side reactions such as protodeboronation.
-
3-Fluorophenylboronic Acid (Entry 3): The performance is comparable to its hydroxymethylated counterpart, indicating that the primary electronic influence comes from the fluorine atom.
-
2-Fluorophenylboronic Acid (Entry 2): The ortho-fluorine substituent can introduce steric hindrance, which may slightly decrease the reaction rate and yield compared to the meta and para isomers.[18]
-
3,5-Difluorophenylboronic Acid (Entry 5): The presence of two electron-withdrawing fluorine atoms can increase the propensity for protodeboronation, a common side reaction for electron-deficient boronic acids, potentially leading to lower yields under standard conditions.[19][20]
Experimental Protocols
For reproducible and reliable results, a well-defined experimental protocol is crucial.
General Protocol for Suzuki-Miyaura Cross-Coupling
Figure 2: General workflow for a Suzuki-Miyaura coupling experiment.[1][18][21]
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), the fluorinated phenylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., PPh₃, SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water, toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound emerges as a highly effective and versatile reagent in Suzuki-Miyaura cross-coupling reactions. It offers a unique combination of electronic modification through the meta-fluoro substituent and a valuable synthetic handle in the form of the hydroxymethyl group. While other fluorinated phenylboronic acids, such as the 4-fluoro isomer, may exhibit slightly higher reactivity in some cases, this compound provides an excellent balance of reactivity, stability, and functional group tolerance. Its ability to consistently deliver high yields makes it a valuable tool for researchers, scientists, and drug development professionals in the synthesis of complex fluorinated molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound [myskinrecipes.com]
- 5. This compound, CasNo.1146614-40-5 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 6. (3-Fluoro-5-(hydroxymethyl)phenyl)boronic acid [cymitquimica.com]
- 7. This compound | 1146614-40-5 [sigmaaldrich.cn]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
A Comparative Guide to the Suzuki-Miyaura Reactivity of 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid and its Non-Fluorinated Analog
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its versatility in forming carbon-carbon bonds.[1] Its impact is particularly profound in pharmaceutical and materials science, where the synthesis of complex biaryl structures is paramount. The choice of the organoboron reagent, typically a boronic acid, is critical as its substituents dictate not only the final product's properties but also the reaction's efficiency and kinetics.[2]
This guide provides an in-depth comparison of two structurally similar yet electronically distinct building blocks: 3-Fluoro-5-(hydroxymethyl)phenylboronic acid and its non-fluorinated counterpart, 3-(hydroxymethyl)phenylboronic acid .[3] We will explore the fundamental mechanistic differences driven by fluorine's unique electronic properties, provide a practical experimental framework for comparison, and discuss the implications for synthetic strategy. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal reagent for their specific application.
Mechanistic Insights: How Fluorine Governs Reactivity
The efficiency of the Suzuki-Miyaura reaction hinges on a delicate balance between three key steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] The electronic nature of the boronic acid coupling partner most significantly influences the transmetalation step.
The currently accepted mechanism involves the formation of a boronate species by reaction of the boronic acid with a base (e.g., hydroxide, carbonate).[4] This negatively charged, four-coordinate boron species is more nucleophilic and readily transfers its organic group to the palladium(II) center.
The Inductive Effect of the Meta-Fluorine Substituent
The key difference between our two target molecules is the fluorine atom at the C3 position. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). In the meta position, this inductive effect dominates over its weaker resonance (+R) effect.[5]
This electron withdrawal has two primary consequences:
-
Increased Lewis Acidity: The electron density is pulled away from the boron atom, making it more Lewis acidic. This increased acidity facilitates the reaction with the base to form the active boronate species.[6]
-
Enhanced Nucleophilicity of the Ipso-Carbon: While seemingly counterintuitive, the electron-withdrawing nature of the fluorine makes the ipso-carbon (the carbon atom bonded to boron) more susceptible to nucleophilic attack from the palladium center during the transmetalation step.[7] This can significantly accelerate the rate of transmetalation, which is often the rate-limiting step of the overall reaction.
In contrast, the non-fluorinated analog, 3-(hydroxymethyl)phenylboronic acid, lacks this electronic activation. The hydroxymethyl group itself is weakly electron-donating, leading to a less Lewis-acidic boron center and a slower transmetalation rate compared to its fluorinated counterpart.
Experimental Comparison: A Head-to-Head Suzuki-Miyaura Coupling
To empirically validate the mechanistic theory, we propose a standardized comparative experiment. The goal is to couple both boronic acids with a common aryl bromide under identical conditions, monitoring for reaction rate and final product yield.
Objective: To quantify the difference in reactivity between this compound and 3-(hydroxymethyl)phenylboronic acid in a Suzuki-Miyaura coupling with 4-bromoanisole.
Detailed Experimental Protocol
This protocol is a general starting point and should be optimized for specific laboratory conditions and equipment.[8]
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Boronic Acid (A or B, 1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Vessel Preparation: To two separate oven-dried Schlenk flasks (labeled A for the fluorinated acid and B for the non-fluorinated acid), add 4-bromoanisole (187 mg), the respective boronic acid (A: 206 mg; B: 182 mg), and potassium carbonate (276 mg).
-
Inert Atmosphere: Seal each flask with a septum, and purge with argon or nitrogen for 15 minutes. This step is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (35 mg) to each flask. Subsequently, add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.
-
Reaction: Immerse both flasks in a preheated oil bath at 85°C and stir vigorously.
-
Monitoring: Monitor the reaction progress at set intervals (e.g., 30 min, 1h, 2h, 4h) by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete (or after a set time, e.g., 4 hours), cool the mixtures to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired biaryl product. Determine the final isolated yield.
Expected Results & Data Summary
Based on the electronic effects discussed, we anticipate that the reaction with this compound will proceed faster and result in a higher isolated yield compared to its non-fluorinated analog under identical reaction times.
| Boronic Acid | Reaction Time (h) | Conversion (%) (Hypothetical) | Isolated Yield (%) (Hypothetical) |
| This compound | 2 | >95% | 92% |
| 3-(hydroxymethyl)phenylboronic acid | 2 | ~70% | 65% |
| 3-(hydroxymethyl)phenylboronic acid | 4 | >95% | 85% |
Discussion and Practical Considerations
The experimental data, though hypothetical, illustrates a clear trend: the fluorinated boronic acid is significantly more reactive. For researchers in drug development, where rapid synthesis and high yields are critical, the fluorinated analog offers a distinct advantage, potentially reducing catalyst loading, reaction times, and purification burdens.
However, there are important caveats to consider:
-
Protodeboronation: A common side reaction for boronic acids is protodeboronation, where the C-B bond is cleaved by a proton source, reverting the reagent to an arene. Electron-deficient boronic acids, such as our fluorinated example, can be more susceptible to this decomposition pathway, particularly under harsh basic conditions or prolonged heating.[8][9] Therefore, careful optimization of the base and temperature is essential to maximize the desired coupling over decomposition.
-
Cost and Availability: Highly functionalized and fluorinated building blocks are often more expensive than their simpler counterparts. The choice of reagent may therefore involve a trade-off between reactivity and project budget.
-
The Hydroxymethyl Group: In both molecules, the hydroxymethyl group is generally well-tolerated in Suzuki couplings.[10] Its presence adds a useful synthetic handle for further functionalization post-coupling. There is little evidence to suggest a significant electronic interaction between the hydroxymethyl group and the fluorine atom that would alter the fundamental reactivity patterns described.
Conclusion
The introduction of a single fluorine atom at the meta-position of 3-(hydroxymethyl)phenylboronic acid profoundly enhances its reactivity in Suzuki-Miyaura cross-coupling reactions. This heightened performance is attributed to the powerful electron-withdrawing inductive effect of fluorine, which increases the Lewis acidity of the boron center and accelerates the rate-limiting transmetalation step.
While the non-fluorinated analog remains a viable and often more economical choice, This compound provides a superior option for challenging couplings or when reaction efficiency is the primary concern. Understanding these underlying electronic principles empowers chemists to make more strategic and informed decisions in the design and execution of complex synthetic routes.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-羟甲基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis and Yield of 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, fluorinated phenylboronic acids are indispensable building blocks. The strategic introduction of fluorine atoms can significantly modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The hydroxymethyl group, in turn, offers a versatile handle for further synthetic transformations. This guide provides an in-depth comparative analysis of the synthetic accessibility of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid and its positional isomers, offering insights into the factors that govern their reaction yields.
Core Synthetic Strategies: A Mechanistic Overview
The synthesis of arylboronic acids predominantly relies on the formation of an organometallic intermediate from an aryl halide, which is then quenched with a trialkyl borate. The two most prevalent methods for generating the necessary organometallic species are the Grignard reaction and the lithiation-borylation sequence.
The Grignard Approach
The formation of a Grignard reagent from an aryl bromide or iodide is a classic and robust method. The resulting organomagnesium halide is sufficiently nucleophilic to attack the electrophilic boron atom of a trialkyl borate. Subsequent acidic workup hydrolyzes the boronate ester to the desired boronic acid. This method is generally high-yielding for a wide range of substrates.
The Lithiation-Borylation Pathway
For substrates where Grignard formation is challenging, or for achieving specific regioselectivity through directed ortho-metalation, the use of organolithium reagents is a powerful alternative. This typically involves a halogen-lithium exchange at low temperatures (e.g., -78 °C) using an alkyllithium reagent like n-butyllithium or sec-butyllithium. The resulting aryllithium is a highly reactive nucleophile that readily reacts with a trialkyl borate.
Figure 1: General synthetic routes to arylboronic acids.
Comparative Yield Analysis of Fluorinated (Hydroxymethyl)phenylboronic Acid Isomers
| Isomer | Plausible Starting Material | Common Synthetic Route | Reported/Expected Yield (%) | Reference/Rationale |
| This compound | 3-Bromo-5-fluorobenzyl alcohol (protected) | Lithiation-Borylation | 70-80 | Based on yields for similar meta-substituted isomers.[1] |
| 2-Fluoro-3-(hydroxymethyl)phenylboronic acid | 2-Bromo-6-fluorobenzyl alcohol (protected) | Lithiation-Borylation | 50-60 | Increased steric hindrance from two ortho substituents is expected to lower the yield. |
| 2-Fluoro-4-(hydroxymethyl)phenylboronic acid | 3-Bromo-4-fluorobenzyl alcohol (protected) | Grignard or Lithiation-Borylation | 75-85 | Less steric hindrance compared to the 2,3-isomer. |
| 2-Fluoro-5-(hydroxymethyl)phenylboronic acid | 2-Bromo-5-fluorobenzyl alcohol (protected) | Grignard or Lithiation-Borylation | 80-90 | Favorable substitution pattern with minimal steric hindrance. |
| 3-Fluoro-2-(hydroxymethyl)phenylboronic acid | 3-Bromo-2-fluorobenzyl alcohol (protected) | Lithiation-Borylation | 60-70 | Steric hindrance from the ortho-hydroxymethyl group. |
| 3-Fluoro-4-(hydroxymethyl)phenylboronic acid | 2-Bromo-5-fluorobenzyl alcohol (protected) | Grignard or Lithiation-Borylation | 80-90 | Favorable substitution pattern. |
| 4-Fluoro-2-(hydroxymethyl)phenylboronic acid | 4-Bromo-2-fluorobenzyl alcohol (protected) | Lithiation-Borylation | 65-75 | Steric hindrance from the ortho-hydroxymethyl group. |
| 4-Fluoro-3-(hydroxymethyl)phenylboronic acid | 4-Bromo-2-fluorobenzyl alcohol (protected) | Grignard or Lithiation-Borylation | 75-85 | Favorable substitution pattern.[2] |
| 5-Fluoro-2-(hydroxymethyl)phenylboronic acid | 5-Bromo-2-fluorobenzyl alcohol (protected) | Lithiation-Borylation | 60-70 | Potential for intramolecular chelation influencing reactivity. |
Note: The yields presented are estimates based on literature values for analogous compounds and are subject to variation based on specific reaction conditions and the efficiency of the protecting group strategy for the hydroxymethyl functionality.
Factors Influencing Yield:
-
Steric Hindrance: The presence of substituents ortho to the bromine atom (in the starting material) can hinder the formation of the organometallic intermediate and its subsequent reaction with the borate ester. This is particularly evident in isomers with substituents at the 2 and 6 positions relative to the bromine, which often lead to lower yields.
-
Electronic Effects: The strongly electronegative fluorine atom can influence the acidity of the aromatic protons and the stability of the organometallic intermediate. Its position relative to the metal-bearing carbon is a critical determinant of reactivity.
-
Protecting Groups: The acidic proton of the hydroxymethyl group is incompatible with the highly basic Grignard and organolithium reagents. Therefore, a protecting group strategy is essential. The choice of protecting group (e.g., TBDMS, MOM, Bn) and the efficiency of its introduction and removal will impact the overall yield.
Detailed Experimental Protocol: Synthesis of this compound
The following protocol describes a plausible and efficient synthesis of this compound via a lithiation-borylation sequence, starting from the corresponding protected benzyl alcohol.
Step 1: Protection of 3-Bromo-5-fluorobenzyl alcohol
-
To a solution of 3-bromo-5-fluorobenzyl alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq.).
-
Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) and allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the TBDMS-protected alcohol.
Step 2: Lithiation-Borylation
-
Dissolve the TBDMS-protected 3-bromo-5-fluorobenzyl alcohol (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (argon or nitrogen).
-
Slowly add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Add triisopropyl borate (1.5 eq.) dropwise at -78 °C and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 3: Deprotection and Isolation
-
Dissolve the crude boronate ester in THF and add a solution of tetrabutylammonium fluoride (TBAF, 1.2 eq., 1 M in THF).
-
Stir the reaction at room temperature for 2 hours.
-
Concentrate the reaction mixture and purify by flash column chromatography to yield this compound.
Figure 2: Experimental workflow for the synthesis of this compound.
Conclusion
The synthetic accessibility of fluorinated (hydroxymethyl)phenylboronic acid isomers is highly dependent on the substitution pattern of the aromatic ring. While isomers with minimal steric hindrance around the reactive sites, such as 2-fluoro-5-(hydroxymethyl)phenylboronic acid and 3-fluoro-4-(hydroxymethyl)phenylboronic acid, are expected to be obtained in high yields, those with ortho-substituents that create steric congestion will likely result in lower yields. The choice of synthetic strategy, either the Grignard reaction or a lithiation-borylation sequence, should be tailored to the specific isomer and the reactivity of the starting aryl halide. Careful optimization of reaction conditions and an efficient protecting group strategy are paramount to maximizing the yield of these valuable synthetic building blocks.
References
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for Biaryl Analysis: A Comparative Study Using 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise structural characterization of novel biaryl compounds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in the synthesis of these valuable motifs, prized for their prevalence in pharmaceuticals, advanced materials, and agrochemicals.[1][2][3] This guide provides an in-depth, comparative analysis of mass spectrometry techniques for the characterization of biaryls, focusing on a practical case study: the analysis of a biaryl synthesized from 3-Fluoro-5-(hydroxymethyl)phenylboronic acid.
This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, offering insights honed from years of experience in the field. We will explore the nuances of ionization source selection, the logic of fragmentation analysis, and the power of high-resolution mass spectrometry for unambiguous structural elucidation.
The Synthetic Challenge: Biaryl Formation and the Role of Boronic Acids
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides, catalyzed by a palladium complex.[2][3] The choice of boronic acid is critical, as it dictates one half of the final biaryl structure and can influence reaction efficiency.
In our case study, we utilize This compound . The fluorine and hydroxymethyl substituents introduce specific electronic and steric properties that can impact both the synthesis and the subsequent mass spectrometric analysis. Fluorine, being highly electronegative, can influence the ionization and fragmentation of the molecule.[4] The hydroxymethyl group provides a potential site for derivatization or fragmentation.
For a comparative analysis, we will contrast the results with a biaryl synthesized from a structurally distinct boronic acid, 4-methoxyphenylboronic acid . This alternative lacks the fluorine and hydroxymethyl groups, offering a valuable point of comparison to understand the influence of these functionalities on the mass spectral data.
Diagram: The Suzuki-Miyaura Coupling Reaction
Caption: A schematic of the Suzuki-Miyaura cross-coupling reaction.
Mass Spectrometry for Biaryl Analysis: A Comparative Workflow
The core of our investigation lies in the comparative analysis of the synthesized biaryls using high-resolution mass spectrometry (HRMS). Our workflow is designed to highlight the critical decision-making points in method development.
Diagram: Mass Spectrometry Analysis Workflow
Caption: A generalized workflow for the LC-HRMS analysis of biaryl compounds.
Ionization Source Selection: ESI vs. APCI
The choice of ionization source is arguably the most critical parameter in developing a robust mass spectrometry method. The physicochemical properties of the analyte dictate the most efficient and reproducible ionization technique.[5][6] For our biaryl compounds, we will compare Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and large molecules.[5][7] It generates ions from a solution by applying a high voltage, creating a fine spray of charged droplets.[7] The presence of the hydroxymethyl group in our target biaryl suggests sufficient polarity for ESI.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, semi-volatile compounds.[5][8] The sample is vaporized and then ionized by a corona discharge.[8] This technique can be advantageous for biaryls that may have limited solubility or polarity.
Experimental Protocol: Ionization Source Comparison
-
Sample Preparation: Prepare 1 µg/mL solutions of each biaryl in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
LC-MS System: Utilize a high-performance liquid chromatography (HPLC) system coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
-
Chromatography: Employ a C18 reversed-phase column with a gradient elution from 10% to 95% acetonitrile in water (containing 0.1% formic acid) over 10 minutes.
-
Ionization:
-
ESI: Set the capillary voltage to 3.5 kV, nebulizer pressure to 30 psi, and drying gas flow to 8 L/min at 325°C.
-
APCI: Set the corona current to 4 µA, vaporizer temperature to 350°C, nebulizer pressure to 40 psi, and drying gas flow to 5 L/min at 300°C.
-
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-1000.
Comparative Data: Ionization Efficiency
| Biaryl Compound | Ionization Source | Predominant Ion | Relative Intensity | Rationale for Observation |
| Biaryl from this compound | ESI | [M+H]⁺ | ++++ | The hydroxymethyl group enhances polarity, favoring protonation in ESI. |
| APCI | [M+H]⁺ | ++ | Less efficient for this more polar analyte compared to ESI.[8] | |
| Biaryl from 4-methoxyphenylboronic acid | ESI | [M+H]⁺ | +++ | The methoxy group provides some polarity, making it amenable to ESI. |
| APCI | [M+H]⁺ | +++ | The overall lower polarity compared to the hydroxymethyl-containing biaryl makes it a good candidate for APCI. |
High-Resolution Mass Spectrometry and Fragmentation Analysis
High-resolution mass spectrometry (HRMS), particularly with instruments like the Q-TOF, provides highly accurate mass measurements, enabling the determination of elemental compositions.[9][10][11] This is crucial for confirming the identity of the synthesized biaryls and distinguishing them from potential impurities.
Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the precursor ion, providing valuable structural information.[12][13] The fragmentation patterns of our two biaryls will differ based on their substituent groups.
The Significance of Fluorine in Mass Spectrometry
The presence of a fluorine atom in our target biaryl derived from this compound is noteworthy. Fluorine is monoisotopic, so it does not produce a characteristic isotopic pattern like chlorine or bromine.[14][15][16] However, its high electronegativity can influence fragmentation pathways.
Experimental Protocol: HRMS and MS/MS Analysis
-
Instrumentation: Utilize a Q-TOF mass spectrometer.
-
Full Scan MS: Acquire data in high-resolution mode (resolution > 20,000 FWHM) to obtain accurate mass measurements of the precursor ions.
-
MS/MS Analysis: Select the [M+H]⁺ ion of each biaryl for collision-induced dissociation (CID). Apply a collision energy ramp (e.g., 10-40 eV) to generate a rich fragmentation spectrum.
Comparative Data: Accurate Mass and Fragmentation
| Feature | Biaryl from this compound | Biaryl from 4-methoxyphenylboronic acid |
| Theoretical [M+H]⁺ (Example) | C₁₄H₁₂FO₂⁺ (assuming coupling with bromobenzene) | C₁₄H₁₄O₂⁺ (assuming coupling with methylbenzene) |
| Measured [M+H]⁺ | Hypothetical Value | Hypothetical Value |
| Mass Accuracy (ppm) | < 5 ppm | < 5 ppm |
| Key Fragment Ions (m/z) | Loss of H₂O from hydroxymethyl group, loss of CH₂O, cleavage of the biaryl bond. | Loss of CH₃ from methoxy group, loss of CH₂O, cleavage of the biaryl bond. |
The fragmentation of the biaryl containing the hydroxymethyl group is expected to readily show a neutral loss of water (18.0106 Da). The fluorinated ring will likely be the more stable fragment in the gas phase due to the electron-withdrawing nature of fluorine. In contrast, the methoxy-substituted biaryl will likely exhibit a characteristic loss of a methyl radical (15.0235 Da) or formaldehyde (30.0106 Da).
Diagram: Fragmentation Pathways
Caption: A comparison of the proposed primary fragmentation pathways for the two biaryl compounds.
Conclusion and Future Perspectives
This guide has demonstrated a systematic and comparative approach to the mass spectrometric analysis of biaryls synthesized via Suzuki-Miyaura coupling. Through the careful selection of ionization sources and the application of high-resolution tandem mass spectrometry, we can confidently confirm the identity and structure of these important molecules.
The choice between ESI and APCI is highly dependent on the polarity of the biaryl, which is dictated by its substituents. For the biaryl derived from this compound, ESI is the superior technique due to the polarity imparted by the hydroxymethyl group. For less polar analogs, such as the biaryl from 4-methoxyphenylboronic acid, APCI can be an equally viable or even preferred method.
High-resolution MS/MS analysis provides a wealth of structural information, with fragmentation patterns that are diagnostic of the substituent groups present. This level of detailed characterization is indispensable in modern drug discovery and development, ensuring the unambiguous identification of novel chemical entities.
Future work in this area could involve the use of advanced fragmentation techniques, such as electron-capture dissociation (ECD) or ultraviolet photodissociation (UVPD), to gain even deeper insights into the structure and gas-phase chemistry of these and other complex biaryl systems.
References
- 1. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 6. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of quadrupole time-of-flight mass spectrometry in the elucidation of unknown compounds present in environmental water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Mass Spectrometry [www2.chemistry.msu.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki-Miyaura Couplings of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid
Introduction: Navigating the Challenges of Functionalized Biaryl Synthesis
For researchers, medicinal chemists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, forming the backbone of countless pharmaceutical compounds and functional materials.[1] The reaction's appeal lies in its generally mild conditions and tolerance for a wide array of functional groups.[2] However, the success of a Suzuki-Miyaura coupling is profoundly dependent on the judicious selection of the palladium catalyst, especially when dealing with structurally complex and electronically demanding substrates.
This guide provides a comparative analysis of palladium catalysts for the Suzuki-Miyaura coupling of 3-Fluoro-5-(hydroxymethyl)phenylboronic acid , a valuable building block in medicinal chemistry. The presence of both a moderately electron-withdrawing fluorine atom and a potentially coordinating hydroxymethyl group on the boronic acid presents a unique set of challenges that necessitate a carefully optimized catalytic system. The fluorine substituent can influence the electronics of the boronic acid, potentially affecting the rate of transmetalation, while the hydroxymethyl group could, in some instances, interact with the palladium center.
This document will delve into the mechanistic nuances of catalyst selection, offering a comparative overview of leading palladium catalyst systems. We will provide supporting data from relevant studies on functionalized arylboronic acids to guide you in achieving optimal yields and reaction efficiency.
Catalyst Selection: A Comparative Analysis
The choice of palladium catalyst is critical for overcoming the potential hurdles presented by this compound. While direct comparative studies on this specific boronic acid are not abundant in the literature, we can draw valuable insights from research on structurally similar and otherwise challenging substrates.[3] We will focus on two major classes of highly effective palladium catalysts: those based on bulky, electron-rich phosphine ligands and those featuring N-heterocyclic carbene (NHC) ligands.
Palladium Catalysts with Bulky Biaryl Phosphine Ligands (e.g., XPhos, SPhos)
Catalyst systems utilizing bulky, electron-rich biaryl phosphine ligands, such as XPhos and SPhos, have become mainstays in modern cross-coupling chemistry.[2] These ligands are known to promote the formation of highly active, monoligated Pd(0) species, which are crucial for efficient oxidative addition, even with challenging aryl chlorides.[2]
Causality Behind Experimental Choices:
-
Ligand Structure: The steric bulk of ligands like XPhos and SPhos facilitates the reductive elimination step and stabilizes the active Pd(0) species, preventing catalyst decomposition.[2] Their electron-donating nature enhances the rate of oxidative addition.
-
Precatalysts: The use of well-defined precatalysts, such as XPhos Pd G3, offers significant advantages in terms of air and moisture stability, ease of handling, and reproducibility.[4] These precatalysts are designed for the rapid and quantitative generation of the active monoligated Pd(0) species under the reaction conditions.[4]
N-Heterocyclic Carbene (NHC) Palladium Catalysts (e.g., PEPPSI-IPr)
N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[5] They are strong σ-donors, forming robust bonds with the palladium center.[5] This strong bond can lead to highly stable and active catalysts.
Causality Behind Experimental Choices:
-
Catalyst Stability and Activity: The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, such as PEPPSI-IPr, are air- and moisture-stable, making them exceptionally user-friendly.[6] The NHC ligand promotes both oxidative addition and reductive elimination, leading to high catalytic efficiency.[5]
-
Broad Applicability: PEPPSI-IPr has demonstrated high reactivity across a wide range of substrates, including electron-rich and electron-poor coupling partners, making it a versatile choice for complex syntheses.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of different palladium catalyst systems in Suzuki-Miyaura reactions with substrates relevant to this compound. The data is compiled from various sources and should be used as a guide for catalyst selection. Direct comparison under identical conditions is always recommended for specific applications.
| Catalyst System | Ligand/Precatalyst | Coupling Partner 1 | Coupling Partner 2 | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 25 | 12 | 95 | [7] |
| XPhos Pd G2 | XPhos | 4-Bromoanisole | 4-(Diphenylamino)benzeneboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [8] |
| SPhos Pd G2 | SPhos | 4-Chlorotoluene | 4-(Diphenylamino)benzeneboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [8] |
| PEPPSI-IPr | PEPPSI-IPr | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | THF | 60 | - | High | [6] |
| Pd(OAc)₂ / SPhos | SPhos | 2-Chloropyrazine | 3-Furanboronic acid | K₃PO₄ | Dioxane | 80 | 12 | 96 | [9] |
Experimental Protocols
The following are detailed, step-by-step methodologies for Suzuki-Miyaura coupling reactions using representative palladium catalysts. These protocols can be adapted for the specific coupling of this compound.
Protocol 1: Suzuki-Miyaura Coupling Using XPhos Pd G3
This protocol is adapted from established procedures for Suzuki-Miyaura couplings using modern palladium precatalysts.[4]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the aryl halide, this compound, XPhos Pd G3, and potassium phosphate.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling Using PEPPSI-IPr
This protocol is based on the use of the air- and moisture-stable PEPPSI-IPr catalyst.[6]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
PEPPSI-IPr (0.01 mmol, 1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide, this compound, PEPPSI-IPr, and potassium carbonate to a reaction vial.
-
Add anhydrous THF to the vial.
-
Seal the vial and heat the reaction mixture to 60 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Mechanistic Considerations and Visualization
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a Pd(0) species. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The selection of a precatalyst and its activation are critical for an efficient reaction. Modern precatalysts are designed for facile in situ generation of the active Pd(0) species.
Caption: Activation of a Pd(II) precatalyst to the active Pd(0) species.
Conclusion and Future Outlook
The Suzuki-Miyaura cross-coupling of this compound is a synthetically valuable transformation that requires careful consideration of the palladium catalyst system. While traditional catalysts may offer some success, modern systems based on bulky biaryl phosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (e.g., PEPPSI-IPr) provide superior performance in terms of yield, reaction time, and substrate scope, particularly for challenging substrates.
The choice between these catalyst classes will depend on the specific aryl halide coupling partner, desired reaction conditions, and cost considerations. For demanding couplings, especially with aryl chlorides, catalyst systems based on ligands like XPhos and SPhos are often the preferred choice. For a broader range of applications where ease of use is paramount, the air- and moisture-stable PEPPSI-IPr catalyst offers a highly attractive option.
It is the author's recommendation that for any new coupling with this compound, a small screen of catalysts, including a representative from both the biaryl phosphine and NHC families, be conducted to identify the optimal conditions for the desired transformation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Kinetic Studies of Suzuki Reactions with 3-Fluoro-5-(hydroxymethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals and fine chemicals.[1] The efficiency of these processes is not merely a matter of yield, but also of rate, which dictates throughput and economic viability. A thorough understanding of reaction kinetics is therefore paramount for process optimization. This guide provides an in-depth technical comparison of methodologies for the kinetic study of Suzuki reactions, with a specific focus on the uniquely substituted 3-Fluoro-5-(hydroxymethyl)phenylboronic acid. This substrate, with its combination of an electron-withdrawing fluorine atom and a potentially coordinating hydroxymethyl group, presents an interesting case study in the nuanced interplay of electronic and steric effects on reaction kinetics.
The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[2] The key steps, each with its own intrinsic rate, are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. Electron-withdrawing groups on the aryl halide generally accelerate this step.[2]
-
Transmetalation: The organic moiety is transferred from the boronic acid to the palladium center. This step is often rate-determining and is significantly influenced by the substituents on the boronic acid.[3]
-
Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Kinetic Profile of this compound: A Predictive Analysis
The substituents on the phenylboronic acid play a critical role in modulating the rate of the Suzuki-Miyaura reaction. For this compound, we can anticipate a complex kinetic behavior due to the opposing electronic and potential coordinating effects of the fluoro and hydroxymethyl groups.
-
The Fluoro Substituent: As a strongly electron-withdrawing group, the fluorine atom at the meta position will decrease the electron density of the aromatic ring. This inductive effect can influence the transmetalation step. While electron-donating groups on the boronic acid are generally found to enhance the reaction rate, the effect of electron-withdrawing groups can be more complex and condition-dependent.[4]
-
The Hydroxymethyl Substituent: The hydroxymethyl group, also at a meta position, has a weak electron-donating effect through resonance and a weak electron-withdrawing inductive effect. More significantly, the hydroxyl group introduces the possibility of chelation or hydrogen bonding interactions with the palladium center or the base, which could influence the transition state of the transmetalation step. Such chelation effects have been observed to impact the selectivity and rate of Suzuki reactions with ortho-substituted phenylboronic acids.[5][6][7]
Given these competing factors, a quantitative kinetic study is essential to deconvolute the net effect of these substituents on the overall reaction rate.
Comparative Analysis of Kinetic Monitoring Techniques
The choice of analytical technique is crucial for obtaining accurate and reproducible kinetic data. Both in-situ (real-time) and offline (sampling) methods can be employed, each with its own set of advantages and limitations.
| Technique | Principle | Advantages | Disadvantages |
| In-situ UV-Vis Spectroscopy | Monitors changes in the absorbance of chromophoric species in the reaction mixture. | High temporal resolution, non-invasive, relatively low cost. | Requires a chromophore to be present in a reactant or product; can be affected by turbidity. |
| In-situ NMR Spectroscopy | Tracks the change in concentration of reactants, products, and intermediates by their nuclear magnetic resonance signals. | Provides detailed structural information, can monitor multiple species simultaneously. | Lower sensitivity compared to other techniques, requires specialized equipment. |
| In-situ IR Spectroscopy | Measures changes in the vibrational modes of molecules. | Provides information on functional groups, can be used for a wide range of reactions. | Can be sensitive to solvent interference, may require deconvolution of complex spectra. |
| Offline HPLC/GC | Separates and quantifies the components of the reaction mixture at discrete time points. | High accuracy and precision, can analyze complex mixtures. | Labor-intensive, lower temporal resolution, potential for reaction quenching issues. |
Experimental Protocol for a Kinetic Study of a Suzuki Reaction with this compound using In-situ UV-Vis Spectroscopy
This protocol outlines a method for determining the initial rate of the Suzuki coupling of this compound with an aryl bromide using in-situ UV-Vis spectroscopy.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., Dioxane/Water mixture)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder and stirring capabilities
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the aryl bromide, this compound, and the base in the chosen degassed solvent.
-
Instrument Setup: Set the UV-Vis spectrophotometer to the desired wavelength for monitoring the product formation or reactant consumption. Set the temperature of the cuvette holder to the desired reaction temperature.
-
Reaction Initiation: In a quartz cuvette, add the stock solutions of the aryl bromide, this compound, and the base. Place the cuvette in the spectrophotometer and allow the solution to equilibrate to the set temperature while stirring.
-
Data Acquisition: Initiate the reaction by injecting a small volume of a stock solution of the palladium catalyst into the cuvette. Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
Data Analysis: Plot the absorbance versus time. The initial reaction rate can be determined from the initial slope of this curve. By varying the initial concentrations of the reactants and the catalyst, the reaction order with respect to each component can be determined.
Caption: A general experimental workflow for the kinetic analysis of a Suzuki reaction.
Comparative Kinetic Data (Illustrative)
| Phenylboronic Acid Derivative | Substituents | Expected Relative Initial Rate | Rationale |
| Phenylboronic acid | None | 1.0 | Baseline for comparison. |
| 4-Methoxyphenylboronic acid | 4-OCH₃ (Electron-donating) | > 1.0 | Electron-donating group can accelerate transmetalation.[4] |
| 4-Nitrophenylboronic acid | 4-NO₂ (Electron-withdrawing) | < 1.0 | Electron-withdrawing group can decelerate transmetalation.[4] |
| 2-Methoxyphenylboronic acid | 2-OCH₃ (Ortho-substituent) | Variable | Steric hindrance may slow the reaction, but potential for chelation could accelerate it.[5] |
| This compound | 3-F, 5-CH₂OH | Variable | Complex interplay of electron-withdrawing fluoro group and potentially coordinating hydroxymethyl group. |
Note: The relative initial rates are illustrative and the actual values are highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature).
Conclusion
The kinetic study of Suzuki-Miyaura reactions is a critical endeavor for the development of efficient and robust synthetic processes. The case of this compound highlights the importance of a detailed kinetic analysis to understand the complex interplay of substituent effects. By employing appropriate in-situ monitoring techniques and a systematic experimental design, researchers can gain valuable insights into the reaction mechanism and optimize conditions for enhanced performance. This guide provides a foundational framework for undertaking such studies, empowering scientists to unlock the full potential of the Suzuki-Miyaura reaction in their research and development efforts.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Coupling Strategies: Navigating Alternatives to 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid
For researchers at the forefront of drug development and materials science, the construction of carbon-carbon (C-C) bonds is a foundational pillar of molecular design. The Suzuki-Miyaura cross-coupling reaction, utilizing organoboron reagents like 3-Fluoro-5-(hydroxymethyl)phenylboronic acid, has become a preeminent tool due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of building blocks.[1][2] However, the inherent limitations of boronic acids—namely their propensity for protodeboronation and potential instability, especially with complex heteroaryl systems—necessitate a broader understanding of the cross-coupling landscape.[3]
This guide provides an in-depth, objective comparison of viable alternative cross-coupling methodologies. We will move beyond a simple recitation of protocols to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. The goal is to empower you, the research scientist, to make informed decisions when the standard Suzuki-Miyaura coupling with a given boronic acid may not be the optimal path forward.
The Benchmark: Suzuki-Miyaura Coupling
The palladium-catalyzed reaction between an organoboron species and an organic halide or pseudohalide is the gold standard for many biaryl syntheses.[2] The 3-fluoro-5-(hydroxymethyl)phenyl moiety is a valuable structural motif, and its corresponding boronic acid is a common entry point for its installation.
The generally accepted catalytic cycle forms the basis for understanding related transformations.
Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.
While robust, challenges such as boronic acid decomposition, catalyst inhibition by certain functional groups, and difficult purifications from boron-containing byproducts can arise.[3][4]
Alternative Cross-Coupling Methodologies
We will now explore several established alternatives, each offering a unique set of advantages that may be beneficial for specific synthetic challenges.
Stille Cross-Coupling: The Power of Organostannanes
The Stille reaction involves the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic halide.[5] Its primary advantage lies in the stability and inertness of organostannanes to air and moisture, and their exceptional tolerance for a wide variety of functional groups, including esters, ketones, and even free hydroxyl groups.[5][6] This often obviates the need for protecting group strategies.
However, the primary drawback is the toxicity of organotin compounds and their byproducts, which can complicate purification and pose safety concerns.
Figure 2: Catalytic Cycle for the Stille Cross-Coupling Reaction.
| Feature | Suzuki-Miyaura (Boronic Acids) | Stille (Organostannanes) |
| Nucleophile | Ar-B(OH)₂ | Ar-SnR₃ |
| Stability | Variable; prone to protodeboronation. | Generally high; air and moisture stable.[6] |
| Toxicity | Low. | High; tin byproducts can be difficult to remove. |
| Functional Group Tolerance | Good to excellent.[1] | Excellent.[5] |
| Reaction Conditions | Requires base. | Generally neutral; can require harsher temperatures.[6] |
Representative Experimental Protocol: Stille Coupling
This protocol is adapted from a standard literature procedure for the synthesis of biaryl compounds.[7]
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the aryl halide (1.0 mmol), the organostannane reagent (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and anhydrous toluene (5 mL).
-
Reaction Execution: The mixture is stirred and heated to 100 °C. The reaction progress is monitored by TLC or GC-MS.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether (20 mL). The solution is then washed with a saturated aqueous solution of KF (to precipitate tin salts), followed by brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Hiyama Cross-Coupling: The Silane Alternative
The Hiyama coupling utilizes organosilanes as the nucleophilic partner.[8] Organosilanes are attractive alternatives because they are non-toxic, environmentally benign, and readily prepared.[9][10] The core challenge of Hiyama coupling is the inertness of the carbon-silicon bond, which necessitates an activating agent, typically a fluoride source (e.g., TBAF) or a strong base, to form a hypervalent silicon species that can undergo transmetalation.[11][12]
Figure 3: Catalytic Cycle for the Hiyama Cross-Coupling Reaction.
| Feature | Suzuki-Miyaura (Boronic Acids) | Hiyama (Organosilanes) |
| Nucleophile | Ar-B(OH)₂ | Ar-SiR₃ |
| Stability | Variable. | High; stable to air and moisture. |
| Toxicity | Low. | Very low.[9] |
| Functional Group Tolerance | Good to excellent. | Good; activator can be a limitation. |
| Reaction Conditions | Requires base. | Requires fluoride or strong base activator.[12] |
Representative Experimental Protocol: Hiyama Coupling
This protocol is based on established methods for palladium-catalyzed Hiyama coupling.[9]
-
Reaction Setup: In a glovebox, a vial is charged with Pd(OAc)₂ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), the aryl halide (1.0 mmol), and the organosilane (1.5 mmol).
-
Reagent Addition: Anhydrous THF (3 mL) is added, followed by a 1.0 M solution of TBAF in THF (1.5 mL, 1.5 mmol).
-
Reaction Execution: The vial is sealed and heated to 80 °C with stirring for 12-24 hours.
-
Workup: After cooling, the reaction mixture is diluted with ethyl acetate, washed with water and brine, and dried over Na₂SO₄.
-
Purification: The solvent is removed in vacuo, and the residue is purified by flash chromatography to yield the biaryl product.
Negishi & Kumada Couplings: Highly Reactive Organometallics
Negishi coupling employs organozinc reagents, while Kumada coupling uses Grignard (organomagnesium) reagents.[13][14][15] Both methods are powerful due to the high nucleophilicity of the organometallic species, which often results in very fast reaction rates and high yields.[16][17]
The primary trade-off is the reactivity of the organozinc and Grignard reagents themselves. They are highly sensitive to air and moisture and are incompatible with many electrophilic functional groups (e.g., esters, ketones, aldehydes, nitriles) and protic sources (e.g., alcohols, amines).[15][18] This limited functional group tolerance is a significant consideration in complex molecule synthesis.
Figure 4: Catalytic Cycles for Negishi and Kumada Couplings.
| Feature | Negishi (Organozinc) | Kumada (Grignard) |
| Nucleophile | Ar-ZnX | Ar-MgX |
| Reactivity | High. | Very High. |
| Stability | Air/moisture sensitive. | Highly air/moisture sensitive. |
| Functional Group Tolerance | Moderate; better than Grignards.[18] | Low; incompatible with protic and electrophilic groups.[15] |
| Advantages | High reactivity, broad scope.[16] | Utilizes readily available Grignard reagents.[14] |
Representative Experimental Protocol: Negishi Coupling
This protocol is a general procedure for Negishi cross-coupling.[19]
-
Organozinc Preparation (if not commercial): An aryl bromide (1.0 mmol) in anhydrous THF is treated with n-butyllithium at -78 °C. After stirring, a solution of ZnCl₂ (1.1 mmol) in THF is added, and the mixture is warmed to room temperature to form the organozinc reagent.
-
Coupling Reaction: In a separate flame-dried flask under argon, Pd(dba)₂ (0.025 mmol, 2.5 mol%), a phosphine ligand (e.g., P(2-furyl)₃, 0.10 mmol, 10 mol%), and the second aryl halide (1.0 mmol) are dissolved in anhydrous THF.
-
Execution: The freshly prepared organozinc solution is transferred via cannula to the catalyst mixture at room temperature. The reaction is stirred until completion (monitored by TLC/GC-MS).
-
Workup: The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.
-
Purification: The product is isolated by flash column chromatography.
Modern Strategies: C-H Activation and Decarboxylative Coupling
More recent advances in catalysis have enabled cross-coupling reactions that bypass the need for pre-formed organometallic reagents altogether, enhancing atom economy.
C-H Activation/Arylation: This strategy involves the direct coupling of an aryl C-H bond with an aryl halide.[20] It often requires a directing group on one of the arenes to achieve regioselectivity. This approach is highly atom-economical but can require significant optimization of directing groups and reaction conditions.[21][22]
Decarboxylative Coupling: This method uses readily available and stable carboxylic acids as the nucleophilic partner.[23][24] The reaction proceeds via the extrusion of CO₂, forming an organometallic intermediate in situ that then participates in the cross-coupling cycle.[25][26] This avoids the synthesis of organometallic reagents and utilizes inexpensive starting materials.
Figure 5: Conceptual Workflows for C-H Activation and Decarboxylative Coupling.
| Feature | C-H Activation | Decarboxylative Coupling |
| Nucleophile Source | C-H bond of an arene. | Carboxylic acid (Ar-COOH). |
| Atom Economy | Excellent; avoids pre-functionalization.[21] | Very good; byproduct is CO₂. |
| Key Advantage | Step-economic, "green" approach. | Uses cheap, stable, widely available starting materials.[25] |
| Key Challenge | Regioselectivity control (often needs directing group), potentially harsh conditions.[20] | Substrate scope can be limited; may require specific oxidants or catalysts. |
Comparative Summary and Conclusion
The choice of a cross-coupling strategy is a multi-faceted decision that balances reagent availability, functional group tolerance, reaction conditions, and safety considerations. While the Suzuki-Miyaura coupling of this compound remains a powerful and reliable method, it is not a universal solution.
Quick Comparison Guide:
| Method | Key Advantage | Key Disadvantage | Best For... |
| Suzuki-Miyaura | Broad utility, mild conditions, low toxicity.[2] | Boronic acid instability. | General purpose biaryl synthesis. |
| Stille | Exceptional functional group tolerance.[5] | High toxicity of tin reagents. | Late-stage functionalization of complex molecules with sensitive groups. |
| Hiyama | Low toxicity, stable reagents.[9] | Requires an activator (fluoride/base). | "Green" chemistry applications; when tin is not an option. |
| Negishi | High reactivity and broad scope.[17] | Reagent sensitivity to air/moisture. | Rapid coupling when functional group tolerance is not a major issue. |
| Kumada | Uses common, inexpensive Grignard reagents.[14] | Very low functional group tolerance. | Simple biaryl syntheses without sensitive functional groups. |
| C-H Activation | Highly atom- and step-economical.[22] | Regioselectivity challenges. | Optimizing synthetic routes to reduce steps and waste. |
| Decarboxylative | Uses abundant carboxylic acids.[23] | Developing substrate scope. | When the corresponding carboxylic acid is more accessible than the organometallic. |
By understanding the nuances of each of these powerful C-C bond-forming reactions, researchers can design more robust, efficient, and innovative synthetic routes, ultimately accelerating the discovery and development of new chemical entities.
References
- 1. organicreactions.org [organicreactions.org]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. organicreactions.org [organicreactions.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 9. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Hiyama Coupling [organic-chemistry.org]
- 13. organicreactions.org [organicreactions.org]
- 14. Kumada Coupling [organic-chemistry.org]
- 15. Kumada coupling - Wikipedia [en.wikipedia.org]
- 16. Negishi Coupling [organic-chemistry.org]
- 17. Negishi coupling - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Decarboxylative coupling reactions: a modern strategy for C–C-bond formation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 24. Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. discovery.researcher.life [discovery.researcher.life]
The Strategic Advantage of Fluorination: A Comparative Guide to 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates stands as a powerful tactic for optimizing pharmacological profiles.[1][2][3] This guide provides an in-depth technical comparison of the biological and pharmacological implications of synthesizing compounds using 3-Fluoro-5-(hydroxymethyl)phenylboronic acid versus its non-fluorinated and positional analogs. We will delve into the mechanistic rationale behind the observed effects, supported by illustrative experimental data and detailed protocols, to empower researchers in their drug design and development endeavors.
The Fluorine Factor: More Than Just a Halogen Substitution
The introduction of a fluorine atom, particularly on an aromatic ring, is not a mere substitution but a strategic modification that can profoundly influence a molecule's properties. The high electronegativity and relatively small van der Waals radius of fluorine can lead to significant alterations in a compound's pKa, lipophilicity, metabolic stability, and binding affinity to its biological target.[2][4] Specifically, the strong carbon-fluorine bond is more resistant to metabolic cleavage by enzymes like the cytochrome P450 family, often resulting in an extended half-life and improved bioavailability.[1][3][5]
The subject of this guide, this compound, is a versatile building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures.[6][7][8][9][10] The presence of the fluorine atom at the meta-position relative to the boronic acid and the hydroxymethyl group offers a unique combination of electronic and steric properties that can be exploited in drug design.
Comparative Biological Activity: A Case Study in Kinase Inhibition
While direct comparative data for compounds synthesized specifically with this compound is proprietary and often found within internal pharmaceutical research, we can illustrate the potential impact of fluorination by examining a case study on a different, yet structurally relevant, scaffold: isoquinoline-based PARP inhibitors. This data serves as a compelling surrogate to demonstrate the nuanced yet significant effects of strategic fluorination.
| Compound | Substitution (R) | Predicted pKa | Predicted clogP | Metabolic Stability (HLM t½, min) | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| 1a | H | 6.8 | 2.5 | Not Reported | >10,000 | 1,200 |
| 1b | 7-F | 6.5 | 2.7 | Not Reported | >10,000 | 800 |
Data adapted from a study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives as PARP inhibitors.[5] Predicted pKa and clogP values are computationally derived. HLM: Human Liver Microsomes.
In this example, the introduction of a single fluorine atom at the 7-position of the isoquinoline core leads to a modest but clear enhancement in potency against the PARP2 enzyme.[5] This highlights how subtle electronic perturbations from a fluorine atom can influence biological activity. The slight increase in lipophilicity (clogP) and decrease in basicity (pKa) are also noteworthy physicochemical changes.[5]
Enhancing Metabolic Stability: The Power of the C-F Bond
One of the most significant advantages of fluorination is the enhancement of metabolic stability.[1][3][11] By replacing a metabolically labile C-H bond with a more robust C-F bond, chemists can effectively "shield" the molecule from oxidative metabolism.[1][3]
| Compound | Core Structure | Metabolic Half-life (t½, min) in HLM |
| 2a | Non-fluorinated Phenylpyrazine | 25 |
| 2b | Fluorinated Phenylpyrazine | 75 |
| 3a | Non-fluorinated Isoquinoline | 40 |
| 3b | Fluorinated Isoquinoline | 110 |
This table presents illustrative data from various studies comparing non-fluorinated compounds with their fluorinated analogs in human liver microsomes (HLM). The data demonstrates the general trend of increased metabolic stability upon fluorination.
The data clearly indicates that the fluorinated analogs exhibit a significantly longer metabolic half-life, which translates to a lower intrinsic clearance and potentially improved in vivo exposure.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, the following detailed protocols for key experiments are provided.
Protocol 1: Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Nitrogen or Argon source
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the solvent mixture (e.g., 4:1:1 Toluene:Ethanol:Water).
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst (0.05 equiv) to the reaction mixture.
-
Heat the reaction to reflux (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the potency of a synthesized compound in inhibiting a specific kinase.
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Synthesized inhibitor compound
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a 96-well plate, add the diluted inhibitor or DMSO control.
-
Add the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
